Barringtonite
Description
Properties
IUPAC Name |
magnesium;carbonate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mg.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYIGTRJOAQUPJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4MgO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893027 | |
| Record name | Barringtonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5145-48-2 | |
| Record name | Barringtonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Barringtonite: A Comprehensive Technical Analysis
An In-depth Guide for Researchers and Scientists on the Discovery, Properties, and Analysis of a Unique Hydrous Magnesium Carbonate
Abstract
Barringtonite (MgCO₃·2H₂O) is a rare, naturally occurring hydrated magnesium carbonate mineral.[1][2] This technical guide provides a comprehensive overview of its discovery, history, and detailed physicochemical properties. It is intended for researchers, mineralogists, and materials scientists interested in the formation, characterization, and potential applications of this mineral. This document synthesizes available data on its crystallography, chemical composition, and optical properties, presenting them in a structured format for ease of reference and comparison. Furthermore, it outlines the key experimental methodologies employed in its initial characterization and describes its natural formation pathway.
Introduction
This compound is a dihydrate form of magnesium carbonate, distinct from other hydrated forms such as nesquehonite (MgCO₃·3H₂O) and lansfordite (MgCO₃·5H₂O).[2] Its discovery provided new insights into the low-temperature geochemical processes that lead to the formation of hydrated carbonate minerals. Understanding the properties and formation of this compound is crucial for fields ranging from geochemistry to materials science, where hydrated minerals can play a role in various industrial processes.
Discovery and History
This compound was first identified in Barrington Tops, New South Wales, Australia.[3][4][5] The mineral is named after this locality.[3][4][5][6] It was found as nodular encrustations on the surface of Tertiary olivine (B12688019) basalt located under Rainbow Falls in Sempill Creek.[7][8][9] The environment of its discovery is characterized by continually wet conditions due to meteoric water with a temperature of approximately 5°C.[7][8] The formation of this compound is a result of this cold meteoric water percolating through the olivine basalt and leaching magnesium from it.[3][4][7][8] It is often found in association with nesquehonite.[3][4][7][8]
Physicochemical Properties
The properties of this compound have been determined through various analytical techniques. It is a colorless and transparent mineral with a white streak, appearing as fibrous, nodular, or radial crystals.[3][6]
Chemical Composition
This compound has the chemical formula MgCO₃·2H₂O.[1][10] Two separate chemical analyses were initially carried out, with the slight variations likely attributable to the presence of small amounts of nesquehonite.[7][8] The theoretical composition is also provided for comparison.
| Component | Analysis A (%) | Analysis B (%) | Theoretical (MgCO₃·2H₂O) (%) |
| MgO | 31.8 | 33.5 | 33.49 |
| CO₂ | 34.8 | 36.5 | 36.57 |
| H₂O | 33.4 | 30.0 | 29.94 |
| Total | 100.0 | 100.0 | 100.00 |
Table 1: Chemical Composition of this compound.[4]
Crystallography
This compound crystallizes in the triclinic system.[4][8][9] Its crystal structure has been characterized by X-ray diffraction.
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 or P1̅ |
| a | 9.155 Å |
| b | 6.202 Å |
| c | 6.092 Å |
| α | 94°00' |
| β | 95°32' |
| γ | 108°42' |
| Z | 4 |
| Cell Volume (V) | 283.4 ų |
Table 2: Crystallographic Data for this compound.[3][4][8]
Physical and Optical Properties
This compound exhibits distinct physical and optical characteristics.
| Property | Value |
| Color | Colorless |
| Diaphaneity | Transparent |
| Habit | Needles and radiating fibers, in nodular incrustations |
| Cleavage | Good on {100}, {010}; probable on {001} |
| Density (calculated) | 2.825 g/cm³ |
| Optical Class | Biaxial (+) |
| Refractive Indices | α = 1.458, β = 1.473, γ = 1.501 |
| 2V (measured) | 68°–80° |
| 2V (calculated) | 73°44' |
Table 3: Physical and Optical Properties of this compound.[3][4][7][8]
Experimental Protocols
The characterization of this compound involved several key experimental techniques. While detailed, step-by-step protocols are not available in the original literature, the methodologies employed are described below.
X-ray Diffraction
The crystal structure of this compound was determined using X-ray powder diffraction.
-
Instrumentation : A 19-cm Unicam camera was utilized.
-
Radiation : Copper (Cu) radiation with a Nickel (Ni) filter was employed.
-
Data Analysis : The d-spacings were calculated from the powder photograph. Due to the minute size of the needles, which made the isolation of a single crystal for analysis impossible, Ito's method was used to index the reflections and determine the cell dimensions.[8]
The three strongest lines observed in the X-ray powder pattern correspond to the following d-values: 8.682 Å, 3.093 Å, and 2.936 Å.[7][8][9]
Chemical Analysis
Two separate chemical analyses were performed to determine the elemental composition of this compound. The exact methods are not detailed in the available literature, but standard wet chemical analysis techniques for minerals were likely employed at the time of discovery. The results were crucial in establishing the chemical formula as MgCO₃·2H₂O.[7][8]
Optical Microscopy
The optical properties of this compound were determined using polarizing microscopy.
-
Sample Preparation : Thin sections of the mineral were prepared for analysis.
-
Measurements : Refractive indices were measured at 22°C.[7][8] The biaxial nature of the mineral, the optic sign, and the 2V angle were determined. Extinction angles were also measured from the slow vibration direction, which fell into three distinct groups: 17°, 23°, and 34°.[7][8]
Formation and Occurrence
The natural formation of this compound provides a clear example of low-temperature mineral synthesis. The process involves the chemical weathering of basaltic rock.
Figure 1: Formation pathway of this compound.
The diagram above illustrates the process of this compound formation. Cold meteoric water percolates through the olivine basalt, leading to the leaching of magnesium ions. These ions then precipitate out of the water to form this compound and its associated mineral, nesquehonite.
Visualization of Experimental Workflow
The characterization of a newly discovered mineral like this compound follows a logical progression of analytical techniques.
Figure 2: Experimental workflow for this compound characterization.
This workflow demonstrates the typical steps taken to identify and characterize a new mineral. Starting from sample collection and initial observation of its physical properties, the mineral is subjected to chemical analysis, optical microscopy, and X-ray diffraction. The data from these techniques are then integrated to determine the mineral's chemical formula and crystal structure.
Conclusion
This compound, a rare hydrous magnesium carbonate, serves as an excellent case study in mineral discovery and characterization. Its well-documented discovery, coupled with detailed analysis of its chemical, crystallographic, and optical properties, provides valuable data for geochemists and material scientists. The formation of this compound through the low-temperature leaching of basalt highlights a significant natural pathway for carbon sequestration in magnesium-rich rocks. Further research into the synthesis and stability of this compound could offer insights into carbonate formation processes and potential applications in materials science.
References
- 1. This compound | CH4MgO5 | CID 23617042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 3. azomining.com [azomining.com]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. mindat.org [mindat.org]
- 6. This compound Mineral Data [webmineral.com]
- 7. rruff.net [rruff.net]
- 8. rruff.net [rruff.net]
- 9. This compound—A new hydrous magnesium carbonate from Barrington Tops, New South Wales, Australia | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]
- 10. ins-europa.org [ins-europa.org]
Barringtonite in Australia: A Technical Guide to its Sole Natural Occurrence
For Researchers and Scientists
Abstract: This technical guide provides a comprehensive overview of the natural occurrence of Barringtonite (MgCO₃·2H₂O) in Australia. It details the mineral's type locality, geological setting, formation process, and physicochemical properties. This document consolidates quantitative data from primary and secondary sources into structured tables and outlines the key experimental protocols used in its initial characterization. Visual diagrams are provided to illustrate the formation pathway and analytical workflow. It must be noted that a thorough review of scientific literature reveals no established connection or reported research linking this compound to drug development or any biological activity.
Introduction
This compound is a rare, hydrated magnesium carbonate mineral. It was first discovered and described by Beryl Nashar in 1965.[1][2] The mineral was named after its type locality, Barrington Tops in New South Wales, Australia.[3][4] To date, this remains the only confirmed natural occurrence of this compound in Australia. This guide serves as a technical resource for researchers in mineralogy, geology, and materials science, providing detailed information on this unique Australian mineral.
Australian Occurrence and Geology
The exclusive known location of this compound in Australia is at Rainbow Falls on Sempill Creek, within the Barrington Tops National Park, New South Wales.[1][3][4] The mineral is found as nodular encrustations, composed of tiny, colorless radiating fibers or needles, on the surface of Tertiary olivine (B12688019) basalt.[2][5]
The Barrington Tops plateau is the remnant of a large shield volcano that was active approximately 50 million years ago. The geology of the area is characterized by these Tertiary basalts overlying older Palaeozoic sedimentary rocks and granite. The formation of this compound is intrinsically linked to this specific geological and environmental setting.
Formation Pathway
This compound forms through a low-temperature, aqueous leaching process. Cold meteoric water, with a temperature of about 5°C, percolates through the Tertiary olivine basalt that forms the substrate of the waterfall.[2][5] This process leaches magnesium from the magnesium-rich olivine in the basalt. The dissolved magnesium then combines with carbonate ions in the water and precipitates as hydrated magnesium carbonate, specifically this compound (MgCO₃·2H₂O), on the continually wet rock surfaces under the falls.[2][3][5] The mineral is closely associated with Nesquehonite (MgCO₃·3H₂O), another hydrated magnesium carbonate that may be present due to slight variations in local conditions.[2][3][5]
References
Geological Formation of Barringtonite from Olivine Basalt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barringtonite (MgCO₃·2H₂O) is a rare hydrated magnesium carbonate mineral that forms through the low-temperature weathering of olivine-rich basalt. This technical guide provides a comprehensive overview of the geological formation of this compound, detailing its discovery, chemical and physical properties, and the geochemical processes that govern its precipitation from olivine (B12688019) basalt. The document summarizes key quantitative data, outlines inferred experimental protocols for its synthesis, and presents a visual representation of the formation pathway. This guide is intended for researchers in geochemistry, mineralogy, and materials science, as well as professionals in drug development who may have an interest in the biomineralization and dissolution of magnesium carbonates.
Introduction
This compound is a hydrated magnesium carbonate with the chemical formula MgCO₃·2H₂O.[1][2] It was first discovered at Barrington Tops, New South Wales, Australia, where it occurs as nodular encrustations on the surface of olivine basalt.[2][3] The formation of this compound is a result of the low-temperature chemical weathering of olivine, a primary silicate (B1173343) mineral rich in magnesium. This process involves the leaching of magnesium from the basalt by meteoric water and its subsequent precipitation as a hydrated carbonate. The unique conditions at its type locality, specifically under a waterfall, provide a continuous supply of water and create a favorable environment for its formation. This compound is often found in association with nesquehonite (MgCO₃·3H₂O), another hydrated magnesium carbonate.[2][3]
Physicochemical Properties of this compound
This compound possesses distinct chemical and physical properties that are crucial for its identification and for understanding its formation and stability.
Chemical Composition
The idealized chemical formula for this compound is MgCO₃·2H₂O. The elemental weight percentages are provided in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) | Percentage by Weight (%) |
| Magnesium | Mg | 24.305 | 20.20 |
| Carbon | C | 12.011 | 9.98 |
| Oxygen | O | 15.999 | 66.47 |
| Hydrogen | H | 1.008 | 3.35 |
| Total | 100.00 |
Table 1: Elemental Composition of this compound.
Crystallographic and Physical Properties
This compound crystallizes in the triclinic system.[2][4] Its key physical properties are summarized in the following table.
| Property | Value |
| Crystal System | Triclinic |
| Habit | Nodular encrustations of radiating fibers |
| Color | Colorless |
| Streak | White |
| Luster | Vitreous |
| Diaphaneity | Transparent |
| Cleavage | Distinct on {001}, {100}, and {010} |
| Calculated Density | ~2.53 - 2.83 g/cm³ |
Table 2: Physical and Crystallographic Properties of this compound.[4][5]
Geological Setting and Formation Environment
The exclusive known natural occurrence of this compound is at Rainbow Falls, Sempill Creek, within the Barrington Tops National Park in New South Wales, Australia.[4][6] The geological substrate is a Tertiary olivine basalt.[2] The formation is intimately linked to the specific microenvironment under the waterfall, which is characterized by:
-
Low Temperature: The meteoric water is consistently cold, with a temperature of approximately 5°C.[2][3]
-
Continuous Water Flow: The waterfall ensures a constant percolation of water through the basalt, facilitating the leaching of magnesium.
Geochemical Formation Pathway of this compound
The formation of this compound from olivine basalt is a multi-step geochemical process that begins with the chemical weathering of olivine and culminates in the precipitation of the hydrated magnesium carbonate.
Step 1: Carbonic Acid Formation
Atmospheric carbon dioxide (CO₂) dissolves in meteoric water (H₂O) to form carbonic acid (H₂CO₃). This weak acid is the primary agent responsible for the chemical weathering of the olivine basalt.
CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq)
Step 2: Olivine Dissolution
The carbonic acid attacks the olivine ((Mg,Fe)₂SiO₄) in the basalt. For simplicity, we consider the magnesium-rich endmember of olivine, forsterite (Mg₂SiO₄). The acid leaches magnesium ions (Mg²⁺) and silicic acid (H₄SiO₄) from the mineral structure, releasing them into the water.
Mg₂SiO₄ (s) + 4H₂CO₃ (aq) → 2Mg²⁺ (aq) + H₄SiO₄ (aq) + 4HCO₃⁻ (aq)
Step 3: Supersaturation and Precipitation
As the concentration of dissolved magnesium (Mg²⁺) and bicarbonate (HCO₃⁻) ions increases in the water, the solution becomes supersaturated with respect to various magnesium carbonate phases. Given the low-temperature conditions, the precipitation of hydrated forms is favored over the anhydrous magnesite (MgCO₃). This compound (MgCO₃·2H₂O) precipitates from the solution when the ion activity product exceeds its solubility product.
Mg²⁺ (aq) + HCO₃⁻ (aq) + H₂O (l) → MgCO₃·2H₂O (s) + H⁺ (aq)
The overall simplified reaction for the formation of this compound from forsterite can be represented as:
Mg₂SiO₄ (s) + 2CO₂ (g) + 4H₂O (l) → 2(MgCO₃·2H₂O) (s) + H₄SiO₄ (aq)
References
An In-depth Technical Guide to the Chemical Formula and Composition of Barringtonite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, composition, and structural analysis of the mineral Barringtonite. The information is compiled from seminal research and mineralogical databases, presented in a format tailored for scientific professionals.
Chemical Formula and Identity
This compound is a hydrous magnesium carbonate.[1][2] Its accepted chemical formula is:
This formula indicates that each formula unit of this compound consists of one magnesium carbonate (MgCO₃) molecule associated with two molecules of water (H₂O). It is the dihydrate form of magnesium carbonate.[1]
Chemical Composition
The theoretical and experimentally determined chemical composition of this compound is presented below. Two separate analyses, designated as Analysis A and Analysis B, were conducted on the type material from Barrington Tops, New South Wales, Australia.[2] The slight variations in the initial analyses were attributed to the potential presence of small amounts of Nesquehonite (MgCO₃·3H₂O), another hydrous magnesium carbonate with which this compound is often associated.[2][6]
Table 1: Oxide and Elemental Composition of this compound
| Component | Analysis A (wt. %) | Analysis B (wt. %) | Theoretical (wt. %) |
| Oxide Composition | |||
| MgO | 31.8 | 33.5 | 33.49 |
| CO₂ | 34.8 | 36.5 | 36.57 |
| H₂O | 33.4 | 30.0 | 29.94 |
| Elemental Composition | |||
| Magnesium (Mg) | - | - | 20.20 |
| Carbon (C) | - | - | 9.98 |
| Oxygen (O) | - | - | 66.47 |
| Hydrogen (H) | - | - | 3.35 |
| Total | 100.0 | 100.0 | 100.00 |
Data sourced from the Handbook of Mineralogy and Mindat.[2][3][4]
Table 2: Molar Properties of this compound
| Property | Value |
| Molecular Weight | 120.34 gm |
Data sourced from the Mineralogy Database.[3]
Crystallographic and Physical Properties
This compound crystallizes in the triclinic system.[2][3][6] Key crystallographic and physical data are summarized below.
Table 3: Crystallographic and Physical Data for this compound
| Property | Value |
| Crystal System | Triclinic[2][3][6] |
| Space Group | P1 or P1̅[2][3] |
| Cell Dimensions | a = 9.156 Å, b = 6.02 Å, c = 6.092 Å[3] |
| α = 94°, β = 95.5°, γ = 108.7°[3] | |
| Cell Volume (V) | 315.82 ų[3] |
| Z (formula units per unit cell) | 4[3][6] |
| Density (calculated) | 2.53 g/cm³[3] |
| Color | Colorless[2][3] |
| Streak | White[3] |
| Habit | Fibrous, Nodular, Radial[3] |
Experimental Protocols
The definitive characterization of this compound was first published in 1965.[2] While the original publication does not provide the exhaustive detail of modern analytical reports, the methodologies employed can be outlined based on the available information and standard practices of the era.
Two separate chemical analyses were performed to determine the elemental composition of this compound.[6] Although the specific instrumental techniques were not detailed, the general approach for mineral analysis at the time would have involved a combination of gravimetric and titrimetric methods.
-
Sample Preparation: A known weight of the pure mineral sample would be dissolved in an appropriate acid.
-
Magnesium (MgO) Determination: Magnesium was likely precipitated as magnesium ammonium (B1175870) phosphate (B84403) (MgNH₄PO₄), which was then ignited to form magnesium pyrophosphate (Mg₂P₂O₇). The weight of the pyrophosphate would be used to calculate the weight percentage of MgO.
-
Carbon Dioxide (CO₂) Determination: The sample would be treated with acid, and the evolved CO₂ would be captured by a suitable absorbent (e.g., soda lime). The weight gain of the absorbent would correspond to the amount of CO₂ in the sample.
-
Water (H₂O) Determination: The water content was likely determined by heating the sample and measuring the weight loss (thermogravimetric analysis) or by capturing the evolved water in a desiccant and measuring the weight gain.
X-ray powder diffraction was used to determine the crystal structure and d-spacings of this compound.
-
Instrumentation: The original analysis utilized a Unicam camera.[6]
-
Radiation Source: The experiment employed Copper (Cu) radiation with a Nickel (Ni) filter to isolate the Cu-Kα wavelength.[6]
-
Data Analysis: Due to the fine, fibrous nature of the crystals, single-crystal diffraction was not feasible. Instead, the powder diffraction pattern was indexed using Ito's method, a systematic approach to determine the unit cell parameters for a crystal of unknown symmetry from its powder diffraction data.[6]
The three most intense lines in the X-ray powder diffraction pattern correspond to the following d-spacings: 8.682 Å, 3.093 Å, and 2.936 Å.[2][6]
Diagrams
The following diagram illustrates the logical workflow for the compositional and structural analysis of this compound.
Caption: Workflow for the analysis of this compound.
This diagram illustrates the molecular components of this compound.
Caption: Molecular makeup of this compound.
References
Barringtonite Crystals: A Technical Guide to Physical and Optical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barringtonite (MgCO₃·2H₂O) is a hydrated magnesium carbonate mineral, first identified in Barrington Tops, New South Wales, Australia.[1][2] It belongs to the dihydrate form of magnesium carbonate and typically forms through the weathering of magnesium-rich rocks like basalt.[2][3] This technical guide provides a comprehensive overview of the core physical and optical properties of this compound crystals, presenting quantitative data in structured tables and outlining the experimental protocols used for their determination.
Physical Properties
This compound exhibits a range of distinct physical characteristics that are crucial for its identification and characterization. These properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | MgCO₃·2H₂O | [4][5] |
| Crystal System | Triclinic | [1][4] |
| Habit | Fibrous, Nodular, Radial | [4] |
| Cleavage | Distinct on {001}, {100}, and {010} | [1][4] |
| Hardness (Mohs) | Not Determined | [6] |
| Density (Calculated) | 2.53 - 2.825 g/cm³ | [1][4][7] |
| Density (Measured) | 2.83 g/cm³ | [4] |
| Specific Gravity | 2.54 gm/cc | [4] |
| Streak | White | [4] |
| Color | Colorless | [4] |
| Diaphaneity | Transparent | [4] |
Crystallographic Data
The crystal structure of this compound has been determined to be triclinic. The unit cell parameters are detailed in the following table.
| Parameter | Value | Source |
| Space Group | P1 or P1 | [4][6] |
| a | 9.155 Å - 9.156 Å | [1][4] |
| b | 6.02 Å - 6.202 Å | [1][4] |
| c | 6.092 Å | [1][4] |
| α | 94° | [1][4] |
| β | 95.5° (95° 32') | [1][4] |
| γ | 108.7° (108° 42' - 108° 72') | [1][4][6] |
| V (Cell Volume) | 283.4 ų - 315.82 ų | [1][4] |
| Z | 4 | [1][4] |
Optical Properties
This compound is an anisotropic mineral, meaning its optical properties vary with the direction of light passing through it.[8] It is biaxial positive. The key optical properties are summarized below.
| Property | Value | Source |
| Optical Class | Biaxial (+) | [1][4] |
| Refractive Index (α) | 1.458 | [1][4] |
| Refractive Index (β) | 1.473 | [1][4] |
| Refractive Index (γ) | 1.501 | [1][4] |
| Birefringence (δ) | 0.043 | [1][4] |
| 2V (Measured) | 73.7° - 80° | [4][6] |
| 2V (Calculated) | 73° 44' - 74° | [1][4] |
| Dispersion | None | [9] |
| Pleochroism | Not observed | [8] |
Experimental Protocols
The characterization of this compound's properties involves several standard mineralogical techniques.
X-Ray Diffraction (XRD)
X-ray powder diffraction is a fundamental technique used to identify the crystalline structure of this compound and to distinguish it from other magnesium carbonate hydrates like nesquehonite and lansfordite.
-
Sample Preparation : A small, powdered sample of the mineral is prepared.
-
Instrumentation : A Debye-Scherrer camera or a modern powder diffractometer is used. The original studies on this compound utilized a 19-cm Unicam camera with Cu radiation and a Ni filter.[7]
-
Data Analysis : The diffraction pattern, consisting of a series of peaks at specific 2θ angles, is recorded. The d-spacings (the distances between crystal lattice planes) are calculated from these angles. The three strongest lines observed for this compound are at d-values of 8.682 Å, 3.093 Å, and 2.936 Å.[1][7]
Determination of Unit Cell Parameters
Due to the typically small size of this compound crystals, single-crystal X-ray diffraction can be challenging. The original determination of its triclinic cell dimensions was achieved using Ito's method.
-
Ito's Method : This method involves indexing the powder diffraction pattern to determine the unit cell parameters without requiring a single crystal. It is particularly useful for materials where single crystals of sufficient size and quality are difficult to obtain.[1][7]
Optical Microscopy
The optical properties of this compound are determined using a polarizing microscope.
-
Sample Preparation : Thin sections of the mineral are prepared to a standard thickness (typically 30 µm) to allow light to pass through.
-
Refractive Index Measurement : The refractive indices (α, β, and γ) are measured using the immersion method. This involves immersing the mineral grains in a series of calibrated refractive index oils and observing the Becke line to find the oil that matches the refractive index of the mineral in a specific orientation. The measurements for this compound were conducted at 22°C.[1][7]
-
Birefringence and 2V Angle : The maximum birefringence is calculated as the difference between the highest and lowest refractive indices (γ - α). The 2V angle, the angle between the two optic axes in a biaxial crystal, can be measured directly using a universal stage or calculated from the refractive indices.[1]
Below is a logical workflow for the experimental characterization of this compound.
Experimental workflow for this compound characterization.
References
- 1. rruff.net [rruff.net]
- 2. This compound | 5145-48-2 | Benchchem [benchchem.com]
- 3. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 4. This compound Mineral Data [webmineral.com]
- 5. This compound | CH4MgO5 | CID 23617042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. rruff.net [rruff.net]
- 8. geologyscience.com [geologyscience.com]
- 9. mindat.org [mindat.org]
An In-depth Technical Guide to the Crystal Structure and Crystallography of Barringtonite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barringtonite (MgCO₃·2H₂O) is a hydrated magnesium carbonate mineral that plays a role in understanding low-temperature geochemical processes and the sequestration of carbon dioxide. This technical guide provides a comprehensive overview of the crystal structure and crystallographic properties of this compound. It is designed to serve as a foundational resource for researchers in mineralogy, materials science, and geochemistry. This document synthesizes available data on its unit cell parameters, optical properties, and X-ray diffraction data. Furthermore, it outlines the experimental methodologies employed in its characterization and presents a logical workflow for its crystallographic analysis.
Introduction
This compound is a mineral with the chemical formula MgCO₃·2H₂O.[1][2] It was first discovered at Barrington Tops, New South Wales, Australia, where it occurs as nodular encrustations on the surface of olivine (B12688019) basalt.[3][4][5] The formation of this compound is a result of cold meteoric water percolating through olivine basalt and leaching magnesium.[3][4][6] This mineral is often found in association with nesquehonite (MgCO₃·3H₂O).[3][4][5][6] Understanding the crystallographic nature of this compound is crucial for disciplines ranging from geology to materials science, where hydrated carbonates are of significant interest.
Crystal Structure and Properties
This compound crystallizes in the triclinic system, which is characterized by three unequal axes with oblique angles.[1][3][4][7] The space group is either P1 or Pī.[1][5] Due to the typically very small size of its fibrous or needle-like crystals, obtaining a single crystal suitable for complete structure determination has been challenging.[3][4]
Crystallographic Data
The unit cell parameters and other crystallographic data for this compound are summarized in the table below. It is important to note that slight variations in these parameters are reported across different sources, which is common in mineralogical studies.
| Parameter | Value (Source 1) [3][4][6] | Value (Source 2) [1] | Value (Source 3) [5] |
| Crystal System | Triclinic | Triclinic | Triclinic |
| Space Group | P1 or Pī | P1 or Pī | P1 or Pī |
| a | 9.155 Å | 9.156 Å | 9.155 Å |
| b | 6.202 Å | 6.02 Å | 6.202 Å |
| c | 6.092 Å | 6.092 Å | 6.092 Å |
| α | 94° 00' | 94° | 94° 00' |
| β | 95° 32' | 95.5° | 95° 32' |
| γ | 108° 42' | 108.7° | 108° 42' |
| Cell Volume (V) | 283.4 ų | 315.82 ų | Not Reported |
| Z | 4 | 4 | 4 |
| Calculated Density | 2.825 g/cm³ | 2.53 g/cm³ | 2.825 g/cm³ |
Physical and Optical Properties
This compound presents as colorless, transparent, fibrous, nodular, or radial crystals.[1] A summary of its key physical and optical properties is provided below.
| Property | Value |
| Color | Colorless[1][5] |
| Habit | Fibrous, Nodular, Radial[1] |
| Cleavage | Good on {100}, {010}, and {001} (probable)[3][5] |
| Optical Class | Biaxial (+)[1][3][5] |
| Refractive Indices | α = 1.458, β = 1.473, γ = 1.501[1][3][5] |
| Birefringence (δ) | 0.043[1][3] |
| 2V (measured) | 73.7°[1] |
| 2V (calculated) | 74°[1] |
X-ray Powder Diffraction Data
X-ray powder diffraction is a primary technique for identifying this compound. The d-spacings from a powder diffraction pattern are characteristic of the mineral. The three strongest lines are observed at 8.682 Å, 3.093 Å, and 2.936 Å.[3][4] A more extensive list of d-spacings is presented in the table below.
| d-spacing (Å) [5] | Intensity [5] |
| 8.682 | vs |
| 6.087 | s |
| 5.816 | s |
| 3.093 | vs |
| 2.936 | vs |
| 2.495 | s |
| 2.309 | s |
(vs = very strong, s = strong)
Experimental Protocols
The characterization of this compound's crystallographic properties involves several key experimental techniques.
Sample Preparation and Initial Observation
The primary challenge in the study of this compound is its occurrence as very fine, radiating fibers or needles, typically averaging 0.01 x 0.03 mm in size.[3][4][6] Samples are collected from their natural geological setting, often as nodular encrustations on olivine basalt.[3][4][6] Due to the small crystal size, it is often difficult to isolate a single, 'clean' crystal for analysis.[3][4] The mineral is often found with a small percentage of nesquehonite, which can complicate chemical and structural analyses.[3][4][6]
X-ray Powder Diffraction (XRPD)
The X-ray powder diffraction data for this compound were historically obtained using a 19-cm Unicam camera with Cu Kα radiation and a Ni filter.[4][6]
Detailed Steps:
-
Sample Grinding: A small amount of the this compound sample is carefully ground into a fine powder to ensure random orientation of the crystallites.
-
Capillary Loading: The powdered sample is loaded into a thin-walled glass capillary tube.
-
Data Collection: The capillary is mounted in the powder camera, and the sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded on photographic film or a modern detector.
-
Data Analysis: The positions of the diffraction lines are measured to determine the d-spacings. The intensities of the lines are also estimated.
Indexing of the Powder Pattern
Due to the inability to isolate a single crystal, the unit cell parameters of this compound were determined from the powder diffraction data using Ito's method.[3][4] This method is a systematic approach to indexing the powder patterns of low-symmetry crystals.
Single-Crystal X-ray Diffraction (A Note on Unreported Data)
While the unit cell has been determined, a full crystal structure solution, which would provide the precise atomic coordinates, bond lengths, and bond angles, requires single-crystal X-ray diffraction data. To date, a complete single-crystal structure refinement for this compound has not been reported in the literature, likely due to the difficulty in obtaining a suitable single crystal.
A hypothetical workflow for single-crystal analysis would involve:
-
Crystal Selection: A single, high-quality crystal of appropriate size would be selected under a microscope.
-
Mounting: The crystal would be mounted on a goniometer head.
-
Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. A full sphere of diffraction data would be collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected data would be used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic positions and thermal parameters.
Crystallographic Analysis Workflow
The logical flow of experiments and analysis for the crystallographic characterization of this compound can be visualized as follows:
Conclusion
This compound (MgCO₃·2H₂O) is a triclinic mineral whose fundamental crystallographic properties have been established primarily through X-ray powder diffraction techniques. This guide has summarized the key structural and optical data and outlined the experimental protocols used for its characterization. While a complete crystal structure with atomic coordinates remains to be determined, the existing data provide a solid foundation for further research into this and other hydrated carbonate minerals. The workflow presented herein illustrates the systematic approach required for the crystallographic analysis of such naturally occurring materials. Future work, contingent on the discovery of suitable single crystals, will undoubtedly provide deeper insights into the atomic arrangement and bonding within this compound.
References
Unveiling Barringtonite: A Technical Guide to Its Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the initial characterization of the mineral Barringtonite. It details the fundamental physical, chemical, and crystallographic properties of this hydrous magnesium carbonate. This guide is intended to serve as a foundational resource, offering in-depth data presentation, detailed experimental protocols, and visual representations of key analytical workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from the initial characterization of this compound mineral samples.
Table 1: Chemical Composition of this compound (MgCO₃·2H₂O)
| Constituent | Weight % (Analysis A)[1][2] | Weight % (Analysis B)[1][2] | Ideal Weight % |
| MgO | 31.8 | 33.5 | 33.49 |
| CO₂ | 34.8 | 36.5 | 36.57 |
| H₂O | 33.4 | 30.0 | 29.94 |
| Total | 100.0 | 100.0 | 100.0 |
Table 2: Physical and Optical Properties of this compound
| Property | Value |
| Color | Colorless[3] |
| Streak | White |
| Habit | Fibrous, Nodular, Radial aggregates of needles[1][2][3] |
| Cleavage | Good on {100}, {010}; Probable on {001}[1][2][3] |
| Density (g/cm³) | 2.825 (Calculated)[1][2][3] |
| Optical Class | Biaxial (+)[1][2][3] |
| Refractive Indices (at 22°C) | α = 1.458, β = 1.473, γ = 1.501[1][2][3] |
| Birefringence | 0.043[1][2] |
| 2V Angle | 73° 44' (Calculated), 68-80° (Measured)[1][2][3] |
Table 3: Crystallographic Data of this compound
| Parameter | Value |
| Crystal System | Triclinic[1][2][3] |
| Space Group | P1 or P1̅[3] |
| Unit Cell Dimensions | a = 9.155 Å, b = 6.202 Å, c = 6.092 Å[1][2][3] |
| α = 94° 00', β = 95° 32', γ = 108° 42'[1][2][3] | |
| Cell Volume (V) | 283.4 ų[1][2] |
| Z (formula units per unit cell) | 4[1][2][3] |
Experimental Protocols
This section details the methodologies employed for the key experiments in the initial characterization of this compound.
X-ray Crystallography
The crystallographic data for this compound were determined using X-ray powder diffraction.
-
Sample Preparation: A small, powdered sample of the mineral was prepared for analysis.
-
Instrumentation: An X-ray powder photograph was taken on a 114.59 mm Unicam camera.[2]
-
X-ray Source: Copper (Cu) radiation was used with a Nickel (Ni) filter to isolate the Cu-Kα wavelength.[2]
-
Data Analysis: The diffraction pattern, consisting of a series of lines corresponding to different lattice plane spacings (d-values), was recorded on film. The positions and intensities of these lines were measured. The reflections were indexed, and the unit cell parameters were determined using Ito's method (1949).[1][2] This method is a systematic approach to indexing powder diffraction patterns of low-symmetry crystals by identifying zones and assigning Miller indices (hkl) to the observed reflections.
Chemical Analysis
Two separate chemical analyses (A and B) were conducted to determine the elemental composition of this compound. While the specific analytical techniques used in the original study by Nashar (1965) are not detailed, the standard methods for carbonate mineral analysis at the time likely involved wet chemical techniques. A general protocol for such an analysis is as follows:
-
Determination of MgO: A weighed portion of the sample would be dissolved in acid. The magnesium content could then be determined by precipitation with a reagent such as ammonium (B1175870) phosphate, followed by ignition to magnesium pyrophosphate (Mg₂P₂O₇) and gravimetric determination.
-
Determination of CO₂: The carbon dioxide content would typically be determined by acid digestion. A weighed sample is treated with a strong acid (e.g., HCl), and the evolved CO₂ is passed through a series of absorbent tubes. The weight gain of the absorbent is used to calculate the percentage of CO₂ in the original sample.
-
Determination of H₂O: The water content is determined by the Penfield method or a similar technique. The sample is heated in a dry tube, and the evolved water is collected and weighed in a pre-weighed absorbent material.
Optical Microscopy
The optical properties of this compound were determined using a polarizing microscope.
-
Refractive Index Determination: The refractive indices (α, β, and γ) were measured at a controlled temperature of 22°C using the immersion method.[1][2] This technique involves immersing mineral grains in a series of calibrated refractive index liquids. By observing the Becke line, a bright halo that moves into the medium of higher refractive index when the focus is raised, the refractive index of the mineral can be bracketed and precisely determined.
-
2V Angle Determination: The 2V angle, the angle between the two optic axes in a biaxial mineral, was both measured and calculated. The measurement is typically performed on a grain oriented to show an acute bisectrix interference figure using a universal stage or by estimating from the separation of the isogyres. The 2V angle can also be calculated from the three principal refractive indices using the following formula:
cos²Vγ = (γ²(β²-α²))/(β²(γ²-α²))
Visualizations
The following diagrams illustrate the logical workflow for the characterization of a new mineral sample and the formation pathway of this compound.
References
Barringtonite: A Comprehensive Technical Guide to Identification and Classification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barringtonite, a hydrous magnesium carbonate with the chemical formula MgCO₃ · 2H₂O, is a mineral of interest in various scientific fields, including geology, materials science, and potentially pharmaceuticals due to its composition and properties.[1][2] This technical guide provides an in-depth overview of the identification and classification of this compound, detailing its core properties, formation, and the experimental protocols necessary for its characterization.
Physicochemical Properties
This compound is a colorless and transparent mineral that typically occurs as fibrous, nodular, or radial crystalline aggregates.[3] It is formed through the leaching of magnesium from olivine (B12688019) basalt by meteoric water.[1][3]
Data Presentation: Quantitative Mineralogical Data
The following tables summarize the key quantitative data for this compound, facilitating comparison and analysis.
Table 1: Crystallographic Data
| Property | Value |
| Crystal System | Triclinic |
| Space Group | P1 or P1̅ |
| Unit Cell Dimensions | a = 9.155 Å, b = 6.202 Å, c = 6.092 Å |
| α = 94°00', β = 95°32', γ = 108°42' | |
| Z (formula units/unit cell) | 4 |
Table 2: Chemical Composition
| Constituent | Weight % (Theoretical) | Weight % (Typical Analysis 1) | Weight % (Typical Analysis 2) |
| MgO | 33.49 | 31.8 | 33.5 |
| CO₂ | 36.57 | 34.8 | 36.5 |
| H₂O | 29.94 | 33.4 | 30.0 |
| Total | 100.00 | 100.0 | 100.0 |
Table 3: Physical and Optical Properties
| Property | Value |
| Color | Colorless |
| Luster | Vitreous |
| Streak | White |
| Hardness (Mohs) | Not Determined |
| Density (g/cm³) | 2.54 - 2.83 |
| Cleavage | Good on {100}, {010}, and probable on {001} |
| Optical Class | Biaxial (+) |
| Refractive Indices | nα = 1.458, nβ = 1.473, nγ = 1.501 |
| Birefringence | 0.043 |
| 2V Angle (measured) | 68° - 80° |
Mineral Classification
This compound is classified within the carbonate class of minerals. Specifically, it belongs to the group of hydrated carbonates.
-
Strunz Classification: 5.CA.15 - Carbonates without additional anions, with H₂O, with medium-sized cations.
-
Dana Classification: 15.01.05.01 - Hydrated Carbonates with the general formula A⁺(XO₃) · x(H₂O).
Experimental Protocols for Identification
Accurate identification of this compound requires a combination of analytical techniques. The following sections detail the methodologies for key experiments.
X-Ray Powder Diffraction (XRPD)
X-ray powder diffraction is a fundamental technique for the identification of crystalline materials. The unique crystal structure of this compound produces a characteristic diffraction pattern.
Methodology:
-
Sample Preparation: A small amount of the mineral is finely ground to a homogenous powder using an agate mortar and pestle. The powder is then mounted onto a sample holder, ensuring a flat, level surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram is processed to identify the peak positions (2θ) and their relative intensities. These are then compared to a standard reference pattern for this compound from the International Centre for Diffraction Data (ICDD) database.
Table 4: Characteristic X-ray Powder Diffraction Peaks for this compound
| 2θ (CuKα) | d-spacing (Å) | Intensity |
| 10.18° | 8.682 | vs |
| 28.84° | 3.093 | vs |
| 30.42° | 2.936 | vs |
| 14.55° | 6.087 | s |
| 15.22° | 5.816 | s |
| 35.97° | 2.495 | s |
| 39.00° | 2.309 | s |
(vs = very strong, s = strong) Source:[1][3]
Thermal Analysis (TGA/DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of materials. For this compound, these methods can reveal the loss of water molecules and the subsequent decomposition of the carbonate.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the powdered mineral (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.
-
Experimental Conditions: The sample is heated from room temperature to approximately 1000°C at a constant heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.
-
Data Analysis: The TGA curve shows mass loss as a function of temperature, while the DSC curve indicates endothermic or exothermic events. For this compound, two main mass loss steps are expected:
-
An initial loss corresponding to the two water molecules of hydration.
-
A subsequent loss corresponding to the release of carbon dioxide from the carbonate.
-
Vibrational Spectroscopy (FTIR and Raman)
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a mineral.
FTIR Spectroscopy Methodology:
-
Sample Preparation: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat powder.
-
Instrumentation: A Fourier Transform Infrared spectrometer.
-
Data Collection: The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum will show characteristic absorption bands for:
-
O-H stretching and bending vibrations from the water molecules.
-
C-O stretching and bending vibrations from the carbonate group.
-
Raman Spectroscopy Methodology:
-
Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.
-
Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Collection: The Raman spectrum is collected by focusing the laser onto the sample and collecting the scattered light.
-
Data Analysis: The spectrum will show characteristic Raman shifts corresponding to the vibrational modes of the carbonate and water molecules.
Potential Applications in Drug Development
While direct pharmaceutical applications of this compound are not established, its components, magnesium and carbonate, are relevant. Magnesium compounds are used as antacids and dietary supplements. The controlled synthesis and characterization of pure magnesium carbonate hydrates, like this compound, could be of interest for understanding biomineralization processes and for the development of novel drug delivery systems or excipients. Its metastable nature is also of interest in CO2 sequestration studies.[5]
Conclusion
The identification and classification of this compound are achieved through a combination of analytical techniques that probe its chemical, structural, and physical properties. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers, scientists, and drug development professionals to accurately characterize this mineral. The structured data and workflows presented herein are intended to support further research and potential applications of this compound and related hydrated magnesium carbonates.
References
An In-depth Technical Guide on the Geochemical Conditions for Barringtonite Precipitation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the geochemical conditions required for the precipitation of barringtonite (MgCO₃·2H₂O). Due to the limited direct experimental data on the synthesis of pure this compound, this document synthesizes information from its natural occurrences, thermodynamic considerations within the MgO-CO₂-H₂O system, and experimental protocols for closely related hydrated magnesium carbonates. This guide aims to provide a foundational understanding for researchers seeking to synthesize and study this mineral.
Introduction to this compound
This compound is a hydrous magnesium carbonate with the chemical formula MgCO₃·2H₂O. It is a rare mineral, typically found in specific low-temperature geological settings.[1] Understanding the precise conditions of its formation is crucial for fields ranging from geochemistry to materials science and potentially for drug development, where controlled crystallization of hydrated minerals can be of interest.
Geochemical Conditions from Natural Occurrences
The primary information on the geochemical conditions for this compound precipitation comes from its type locality in Barrington Tops, New South Wales, Australia. There, it is found as nodular encrustations on the surface of olivine (B12688019) basalt under a waterfall.[2]
Key observations from its natural formation environment suggest the following conditions:
-
Low Temperature: The mineral precipitates from cold meteoric water, with an estimated temperature of around 5°C.[2]
-
Aqueous Environment: this compound forms in a setting where rock is continually wet.[2]
-
Magnesium Source: The magnesium is leached from the weathering of magnesium-rich silicate (B1173343) minerals, specifically olivine in basalt.[2]
-
Associated Minerals: It is often found in association with nesquehonite (MgCO₃·3H₂O), another hydrated magnesium carbonate.[1][2]
These observations point towards a low-temperature, aqueous precipitation pathway driven by the dissolution of magnesium silicates.
Thermodynamic Context and Phase Relationships
Direct thermodynamic data for this compound is scarce in the literature. To understand its formation, we must consider its position within the broader MgO-CO₂-H₂O system, which includes other hydrated magnesium carbonates like nesquehonite (MgCO₃·3H₂O) and lansfordite (MgCO₃·5H₂O), as well as the anhydrous magnesite (MgCO₃).
At low temperatures, the hydration of the Mg²⁺ ion is a significant kinetic barrier to the precipitation of the thermodynamically stable anhydrous magnesite.[3][4] This favors the formation of hydrated phases. Studies on the MgO-CO₂-H₂O system indicate that nesquehonite is a stable phase at temperatures below approximately 15°C.[4] Given that this compound is found with nesquehonite and forms at very low temperatures, it is likely either a metastable intermediate in the formation of nesquehonite or stable within a very narrow low-temperature and specific solution chemistry window.
Table 1: Summary of Formation Conditions for Low-Temperature Magnesium Carbonate Hydrates
| Mineral | Formula | Typical Formation Temperature | Key Formation Conditions |
| This compound | MgCO₃·2H₂O | ~ 5°C (inferred from natural occurrence) | Low temperature, aqueous, leaching of Mg-rich silicates.[2] |
| Nesquehonite | MgCO₃·3H₂O | < 15°C | Favored at low temperatures; can transform to other phases upon heating.[4] |
| Lansfordite | MgCO₃·5H₂O | Low temperatures, often below 10°C | Highly hydrated phase, can be a precursor to nesquehonite. |
Proposed Experimental Protocol for this compound Synthesis
While no established protocol for the synthesis of pure this compound has been published, the following hypothetical methodology is proposed based on the conditions of its natural formation and general principles of low-temperature magnesium carbonate synthesis. This protocol is intended as a starting point for experimental investigation.
Objective
To precipitate this compound (MgCO₃·2H₂O) by simulating the natural leaching of magnesium-rich minerals in a controlled low-temperature environment.
Materials and Reagents
-
Forsteritic Olivine ((Mg,Fe)₂SiO₄), finely ground
-
Deionized water, purged with a CO₂-N₂ gas mixture to control pCO₂
-
Sodium bicarbonate (NaHCO₃) for pH control (optional)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustments
-
Pressurized gas cylinders (CO₂ and N₂) with mass flow controllers
-
Jacketed glass reactor with temperature control
-
Stirring mechanism (e.g., magnetic stirrer)
-
In-situ pH and temperature probes
-
Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)
-
Drying oven or desiccator
Experimental Procedure
-
Reactor Setup: A jacketed glass reactor is set up with a cooling circulator to maintain a constant low temperature (e.g., 5°C ± 1°C). The reactor is equipped with a magnetic stirrer, pH and temperature probes, and gas inlet and outlet lines.
-
Solution Preparation: Deionized water is added to the reactor and allowed to equilibrate to the target temperature. A specific partial pressure of CO₂ is established by bubbling a mixture of CO₂ and N₂ through the water. The pH of the initial solution should be monitored.
-
Magnesium Leaching Simulation: Finely ground olivine is added to the temperature- and gas-equilibrated water. The suspension is stirred continuously to promote the leaching of magnesium.
-
Monitoring and Control: The pH of the solution is monitored in real-time. The dissolution of olivine is expected to increase the pH. The experiment can be run with or without pH control. For controlled experiments, a pH-stat system can be used to maintain a target pH by the automated addition of a dilute acid (e.g., HCl).
-
Precipitation and Sampling: The experiment is run for an extended period (days to weeks) to allow for sufficient leaching and the potential nucleation and growth of magnesium carbonate phases. Samples of the suspension should be periodically withdrawn to analyze the solid phase.
-
Solid Phase Characterization: The collected solid samples are filtered, washed with cold deionized water, and dried at a low temperature (e.g., in a desiccator or under a gentle stream of N₂ at room temperature) to prevent dehydration. The mineral phases should be identified using techniques such as X-ray Diffraction (XRD) and Raman Spectroscopy.
Experimental Parameters to Investigate
The following table outlines key parameters that can be varied to optimize the precipitation of this compound.
Table 2: Proposed Experimental Parameters for this compound Synthesis
| Parameter | Range to Investigate | Rationale |
| Temperature | 2 - 10°C | To mimic the cold meteoric water conditions of natural formation.[2] |
| pH | 7.5 - 9.0 | The dissolution of olivine will naturally raise the pH; this range is typical for carbonate precipitation. |
| pCO₂ | 10⁻³⁵ to 10⁻² atm | To control the concentration of dissolved inorganic carbon. |
| Stirring Rate | 100 - 400 rpm | To ensure suspension of olivine particles and facilitate leaching without excessive shear. |
| Olivine Particle Size | < 50 µm | A smaller particle size increases the surface area for leaching. |
Visualizations
Signaling Pathway for this compound Precipitation
Caption: Proposed geochemical pathway for the natural formation of this compound.
Experimental Workflow for this compound Synthesis
Caption: Proposed experimental workflow for the synthesis of this compound.
Conclusion
The precipitation of this compound is favored by low-temperature aqueous conditions where a source of magnesium is available from the dissolution of silicate minerals. While direct and detailed experimental data for its synthesis are currently lacking, the information from its natural occurrences provides a strong foundation for designing experimental protocols. The proposed methodology in this guide offers a starting point for researchers to explore the synthesis of this compound and to further elucidate the precise geochemical conditions that govern its formation. Further research is needed to determine its thermodynamic properties and to refine the synthesis process to reliably produce pure-phase this compound for future applications.
References
A Technical Guide to the Field Collection and Preservation of Barringtonite Specimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for the field collection and preservation of Barringtonite (MgCO₃ · 2H₂O), a rare hydrous magnesium carbonate mineral. Due to the scarcity of specific research on this compound preservation, this document synthesizes information from the study of analogous hydrated magnesium carbonate minerals, such as nesquehonite (MgCO₃ · 3H₂O), and established protocols for handling delicate mineral specimens. The protocols outlined herein are designed to maintain the structural and chemical integrity of this compound for research, analysis, and potential applications in drug development.
Introduction to this compound
This compound is a triclinic mineral that typically occurs as nodular encrustations composed of colorless radiating fibers or needles.[1] It forms as a result of cold meteoric water percolating through olivine (B12688019) basalt and leaching magnesium.[1] A key characteristic of this compound is its hydrated nature, which makes it susceptible to degradation through dehydration and transformation into other mineral phases. It is often found in association with nesquehonite.[1]
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is fundamental to its effective collection and preservation.
| Property | Value | Reference |
| Chemical Formula | MgCO₃ · 2H₂O | [2] |
| Crystal System | Triclinic | [1] |
| Hardness | Soft (exact value not determined) | [3] |
| Cleavage | Good, probable on {100}, {010}, and {001} | [1] |
| Density | 2.54 - 2.83 g/cm³ | [2] |
| Formation Environment | Cold (approx. 5°C), wet environments | [1] |
| Associated Minerals | Nesquehonite (MgCO₃ · 3H₂O) | [1] |
Field Collection Protocol
The collection of this compound specimens requires meticulous care to prevent physical damage and immediate dehydration.
Pre-Collection Preparation
-
Site Identification: this compound is typically found on the surface of olivine basalt in areas with continuous exposure to cold meteoric water.[1]
-
Equipment:
-
Geological hammer and chisel (for removing matrix)
-
Soft brushes (for gentle cleaning)
-
Spatulas and soft-tipped tweezers (for handling specimens)
-
Nitrile gloves to prevent contamination from skin oils.[3]
-
Pre-labeled, sealable, watertight containers.
-
Inert cushioning material (e.g., acid-free tissue paper, foam).
-
Deionized water from the collection site (if possible) or a prepared hydration solution.
-
On-Site Collection and Handling
-
Extraction: Carefully extract the basalt matrix containing the this compound nodules. Minimize direct contact with the delicate, fibrous crystals.
-
Initial Cleaning: Use a soft brush to gently remove any loose debris. Avoid aggressive cleaning methods that could dislodge the crystals. Do not "over-clean" the specimen.
-
Immediate Hydration: To prevent dehydration, which can begin immediately upon removal from its moist environment, specimens should be promptly placed in a pre-hydrated environment.
-
Wrap the specimen in acid-free tissue paper dampened with deionized water or water from the collection site.
-
Place the wrapped specimen in a sealed, watertight container.
-
Field Documentation
Thorough documentation at the point of collection is crucial for the scientific value of the specimen. Record the following:
-
GPS coordinates of the collection site.
-
Date and time of collection.
-
Detailed description of the occurrence (e.g., host rock, associated minerals).
-
Environmental conditions (temperature, humidity, presence of water).
-
Photographs of the specimen in situ.
Transportation of Specimens
Transportation from the field to the laboratory is a critical step where damage and degradation can occur.
-
Packaging: Place the sealed containers with the hydrated specimens inside a larger, insulated container with additional cushioning to minimize physical shock and temperature fluctuations.
-
Environmental Control: Maintain a cool and stable temperature during transport, avoiding exposure to direct sunlight or heat sources.
Laboratory Preservation and Storage
Long-term preservation of this compound requires a controlled environment to prevent dehydration and chemical alteration.
Initial Laboratory Processing
-
Unpacking: Carefully unpack the specimens in a controlled environment, preferably a glove box with controlled humidity.
-
Assessment: Examine the specimens for any damage that may have occurred during transport.
-
Cleaning (if necessary): If further cleaning is required, use a fine, soft brush and deionized water. Avoid organic solvents unless their effect on this compound has been thoroughly tested.
Long-Term Storage Conditions
The primary goal of long-term storage is to maintain a stable, high-humidity environment to prevent water loss from the crystal structure.
| Parameter | Recommended Value | Rationale | Reference |
| Relative Humidity (RH) | > 75% | To prevent dehydration. Nesquehonite, a more hydrated magnesium carbonate, is known to be unstable in moist atmospheres above 60°C.[4] Maintaining high humidity at a stable, low temperature is crucial. | [3] |
| Temperature | 4-10°C | To slow down any potential degradation reactions. This compound forms in cold water (approx. 5°C).[1] | [5] |
| Lighting | Dark storage | To prevent any potential light-induced degradation, a common precaution for delicate minerals. | [5] |
Storage Methods
-
Sealed Containers: Store individual specimens in airtight containers (e.g., glass jars with secure lids).
-
Humidity Buffering: To maintain high humidity within the containers, a saturated solution of a salt that maintains a high RH can be used, or a small vial of deionized water can be included.
-
Stabilizing Agents: Research on nesquehonite has shown that a phosphate-based pH 7 buffer can stabilize the mineral by forming a protective surface layer.[6] This approach could be tested for the preservation of this compound.
Experimental Protocols for Stability Assessment
To develop evidence-based preservation strategies for this compound, its stability under various conditions should be quantitatively assessed. The following are proposed experimental protocols based on methods used for analogous minerals.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the dehydration and decomposition temperatures of this compound.
-
Methodology:
-
A small, powdered sample of this compound (10-20 mg) is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The mass loss is recorded as a function of temperature.
-
Note on Nesquehonite: TGA of nesquehonite shows that water loss begins at approximately 55-135°C, leading to the formation of an intermediate phase (approximately MgCO₃·2H₂O).[7]
-
Controlled Humidity Experiments
-
Objective: To determine the rate of dehydration of this compound at different relative humidity levels.
-
Methodology:
-
Place pre-weighed this compound specimens in environmental chambers with controlled relative humidity (e.g., 30%, 50%, 75%, 90%).
-
Maintain a constant temperature (e.g., 20°C).
-
Monitor the mass of the specimens over time to determine the rate of water loss.
-
Analyze the mineral phase at different time points using X-ray diffraction (XRD) to identify any transformations.
-
Visualizing Workflows and Pathways
Experimental Workflow for Field Collection and Preservation
Caption: Workflow for the field collection and preservation of this compound specimens.
Potential Transformation Pathway of Hydrated Magnesium Carbonates
Caption: Potential chemical transformation pathways for hydrated magnesium carbonates.
Conclusion
The successful collection and preservation of this compound specimens are paramount for their use in scientific research and potential therapeutic development. Given the mineral's inherent instability due to its hydrated nature, strict adherence to protocols that minimize physical damage and prevent dehydration is essential. The methodologies presented in this guide, derived from best practices for analogous minerals, provide a robust framework for maintaining the integrity of this compound from the field to the laboratory. Further research is needed to establish quantitative stability data and optimize preservation techniques specifically for this compound.
References
- 1. rruff.net [rruff.net]
- 2. This compound Mineral Data [webmineral.com]
- 3. Hydration of Magnesium Carbonate in a Thermal Energy Storage Process and Its Heating Application Design [mdpi.com]
- 4. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of nesquehonite for application in carbon capture utilization and storage - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Artificial Barringtonite: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of artificial barringtonite (MgCO₃·2H₂O), a hydrated magnesium carbonate. While direct, peer-reviewed synthesis methods for pure this compound are not extensively documented, this guide offers a compilation of inferred and adapted protocols based on the synthesis of similar hydrated magnesium carbonates at low temperatures. Additionally, potential applications in drug development are explored based on the known properties of magnesium carbonate compounds.
Application Notes
This compound, a dihydrate form of magnesium carbonate, is a crystalline material with potential applications in pharmaceuticals and material science. Its synthesis at low temperatures suggests it may be a metastable phase that could be harnessed for specific applications where controlled release or biocompatibility is desired.
In the context of drug development, hydrated magnesium carbonates are of interest for their properties as excipients, including their roles as fillers, binders, and agents for controlled-release formulations.[1][2][3] The biocompatibility of magnesium-based compounds further enhances their appeal for pharmaceutical applications.[4][5] Mesoporous magnesium carbonate has been investigated as a drug delivery vehicle for stabilizing amorphous drugs and regulating their release rate.[6] While specific studies on this compound are lacking, its shared chemistry with other magnesium carbonates suggests it could be a valuable candidate for similar applications.
Key Potential Applications in Drug Development:
-
Controlled-Release Excipient: The hydrated nature of this compound may influence drug release kinetics, potentially offering a novel mechanism for sustained or delayed release formulations.[3]
-
pH-Sensitive Drug Delivery: Magnesium carbonate's basicity can be utilized to protect acid-labile drugs from the gastric environment and promote their release in the more neutral pH of the intestines.[2][7]
-
Carrier for Poorly Soluble Drugs: The porous structure that can be achieved in synthetic carbonates could be adapted to load and stabilize amorphous forms of poorly soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.[6][8]
-
Biocompatible Filler/Binder: In tablet formulations, this compound could serve as a biocompatible filler and binder, contributing to the structural integrity of the dosage form.[2]
Experimental Protocols
The following protocols are proposed methods for the synthesis of artificial this compound based on the principles of low-temperature precipitation of magnesium carbonate hydrates. Researchers should consider these as starting points and may need to optimize conditions to achieve the desired phase purity and particle characteristics.
Protocol 1: Low-Temperature Precipitation from Magnesium Bicarbonate Solution
This method aims to mimic the natural formation process of this compound, which occurs at low temperatures from magnesium-rich waters containing dissolved carbon dioxide.[9][10]
Materials:
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Dry Ice (solid CO₂)
-
0.22 µm Syringe Filters
-
Reaction Vessel (e.g., jacketed glass reactor connected to a cooling bath)
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filter Paper
-
Vacuum Flask
-
Drying Oven or Desiccator
Procedure:
-
Preparation of Magnesium Bicarbonate Solution:
-
Dissolve a slight excess of magnesium chloride hexahydrate in deionized water to create a saturated solution.
-
Slowly add small pieces of dry ice to the solution while stirring continuously in a well-ventilated area. The dry ice will sublimate and dissolve as CO₂ gas, reacting with the magnesium hydroxide (B78521) that forms in situ to create a magnesium bicarbonate solution. The solution should become clear as the carbonate dissolves.
-
Continue adding dry ice until the solution is saturated and no more CO₂ will dissolve.
-
Filter the resulting magnesium bicarbonate solution through a 0.22 µm syringe filter to remove any unreacted solids.
-
-
Precipitation of this compound:
-
Transfer the filtered magnesium bicarbonate solution to a jacketed reaction vessel.
-
Set the cooling bath to maintain a constant temperature between 4-8°C.
-
Allow the solution to stir gently for 24-48 hours at this low temperature. The decrease in temperature reduces the solubility of magnesium carbonate and promotes the precipitation of a hydrated form.
-
Observe for the formation of a white precipitate.
-
-
Isolation and Drying of the Product:
-
Once a sufficient amount of precipitate has formed, turn off the stirrer and allow the solid to settle.
-
Carefully decant the supernatant.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate with a small amount of ice-cold deionized water to remove any remaining soluble salts.
-
Wash the precipitate with ethanol (B145695) or acetone (B3395972) to aid in drying.
-
Dry the collected solid in a desiccator over a desiccant or in a low-temperature oven (e.g., 40°C) to prevent the loss of hydration water.
-
Characterization:
-
X-Ray Diffraction (XRD): To confirm the crystalline phase of the product. The characteristic d-spacings for this compound are 8.682 Å (very strong), 3.093 Å (very strong), and 2.936 Å (very strong).[9][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of carbonate and water functional groups.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the synthesized crystals. Natural this compound occurs as radiating fibers or needles.[9]
-
Thermogravimetric Analysis (TGA): To determine the water content and thermal stability of the synthesized material.
Protocol 2: Controlled Precipitation by Reacting Magnesium and Carbonate Salts at Low Temperature
This method involves the direct reaction of soluble magnesium and carbonate salts under controlled low-temperature conditions.
Materials:
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) or Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)
-
Sodium Carbonate (Na₂CO₃) or Ammonium Carbonate ((NH₄)₂CO₃)
-
Deionized Water
-
Jacketed Glass Reactor with Cooling Bath
-
Peristaltic Pumps
-
pH Meter
-
Magnetic Stirrer and Stir Bar
-
Filtration and Drying Equipment (as in Protocol 1)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of the magnesium salt (e.g., 0.5 M MgSO₄).
-
Prepare a solution of the carbonate salt (e.g., 0.5 M Na₂CO₃).
-
Cool both solutions to the desired reaction temperature (e.g., 5°C) in separate containers.
-
-
Precipitation:
-
Add a specific volume of deionized water to the jacketed reaction vessel and bring it to the target temperature (5°C) with gentle stirring.
-
Using peristaltic pumps, slowly and simultaneously add the cooled magnesium salt and carbonate salt solutions to the reaction vessel. Maintain a constant and slow addition rate to control supersaturation and promote crystal growth over nucleation.
-
Monitor the pH of the solution. The pH will influence the carbonate species present and can affect the resulting hydrate (B1144303) phase.
-
Continue the addition until the desired amount of reactants has been added.
-
Allow the reaction mixture to age at the low temperature for several hours (e.g., 4-6 hours) with continued gentle stirring to allow for crystal growth and phase stabilization.
-
-
Isolation and Drying:
-
Follow the same procedure for isolation and drying as described in Protocol 1.
-
Characterization:
-
Perform the same characterization techniques as outlined in Protocol 1 (XRD, FTIR, SEM, TGA) to verify the identity and purity of the synthesized this compound.
Data Presentation
The synthesis of magnesium carbonate hydrates is highly sensitive to reaction conditions. The following tables summarize key quantitative parameters that influence the formation of different hydrated phases. This data is compiled from studies on various magnesium carbonate hydrates and can be used to guide the optimization of this compound synthesis.
Table 1: Influence of Temperature on the Crystalline Phase of Magnesium Carbonate Hydrates
| Temperature (°C) | Predominant Crystalline Phase | Reference(s) |
| ~0 - 10 | Lansfordite (MgCO₃·5H₂O), potentially this compound (MgCO₃·2H₂O) | [12] |
| 10 - 40 | Nesquehonite (MgCO₃·3H₂O) | [13][14] |
| > 50 | Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) | [14] |
Table 2: Key Parameters for Controlled Precipitation of Hydrated Magnesium Carbonates
| Parameter | Range/Value | Influence | Reference(s) |
| Reactant Concentration | 0.1 - 1.0 M | Affects supersaturation, nucleation rate, and crystal size. | [14] |
| pH | 8.0 - 10.0 | Determines the dominant carbonate species (HCO₃⁻ vs. CO₃²⁻) and influences the resulting hydrate phase. | [15] |
| Addition Rate | Slow (e.g., < 5 mL/min) | Slower rates favor crystal growth over nucleation, leading to larger, more well-defined crystals. | [14] |
| Aging Time | 1 - 24 hours | Allows for phase transformation to more stable forms and crystal ripening. | [14] |
| Stirring Speed | 100 - 300 rpm | Affects mixing and mass transfer, can influence crystal size and morphology. | [13] |
Visualizations
Experimental Workflow for Low-Temperature Precipitation
Caption: Workflow for the controlled precipitation synthesis of artificial this compound.
Logical Workflow for Evaluating this compound in Drug Delivery
Caption: A logical workflow for the preclinical evaluation of this compound as a drug delivery carrier.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Magnesium Carbonate as Dry Binder in Tablets [magnesiumking.com]
- 3. meixi-mgo.com [meixi-mgo.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Pharmaceutical Grade Magnesium Carbonate: Applications, Benefits [magnesiumking.com]
- 8. azom.com [azom.com]
- 9. rruff.net [rruff.net]
- 10. rruff.net [rruff.net]
- 11. handbookofmineralogy.org [handbookofmineralogy.org]
- 12. A new hydrate of magnesium carbonate, MgCO3·6H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory Precipitation of Barringtonite (MgCO₃·2H₂O) Crystals
Introduction
Barringtonite (MgCO₃·2H₂O) is a rare, hydrated magnesium carbonate mineral.[1] Naturally, it forms under specific low-temperature conditions, often in association with other hydrated magnesium carbonates like nesquehonite (MgCO₃·3H₂O).[2][3][4][5] Its natural occurrence involves the leaching of magnesium from olivine (B12688019) basalt by cold meteoric water at temperatures around 5°C.[4][5] The synthesis of pure this compound in a laboratory setting is not well-documented in existing literature, presenting a unique challenge for researchers.
These application notes provide a summary of the known properties of this compound and a suggested protocol for its precipitation, derived from its natural formation conditions and established methods for synthesizing related magnesium carbonate hydrates. This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the synthesis and properties of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for the identification and characterization of synthesized crystals.
| Property | Value |
| Chemical Formula | MgCO₃·2H₂O |
| Molecular Weight | 120.34 g/mol [1] |
| Crystal System | Triclinic[2][3] |
| Space Group | P1 or P1̅[2][6] |
| Cell Dimensions | a = 9.155 Å, b = 6.202 Å, c = 6.092 Å; α = 94°, β = 95.5°, γ = 108.7°[2][4][6] |
| Color | Colorless[2][6] |
| Habit | Needles and radiating fibers, nodular incrustations[2][3][6] |
| Density (calculated) | 2.825 g/cm³[3][4] |
| Optical Properties | Biaxial (+)[2][6] |
| Refractive Indices | α = 1.458, β = 1.473, γ = 1.501[2][4] |
| X-ray Powder Pattern (d-spacings) | 8.682 (vs), 3.093 (vs), 2.936 (vs), 6.087 (s), 5.816 (s), 2.495 (s), 2.309 (s)[2][3] |
Suggested Protocol for Laboratory Precipitation of this compound
Disclaimer: The following protocol is a suggested starting point for research, as a standardized and verified method for the synthesis of pure this compound is not currently available in the scientific literature. The parameters are based on the natural formation conditions of this compound and synthesis methods for other low-temperature magnesium carbonate hydrates. Optimization of these parameters will be necessary.
Principle
This protocol aims to replicate the low-temperature, aqueous environment in which this compound naturally forms. By reacting a soluble magnesium salt with a carbonate source at a reduced temperature, the formation of the dihydrate form (this compound) may be favored over more hydrated forms like nesquehonite (trihydrate) or lansfordite (pentahydrate), which are also known to form at low temperatures.
Materials and Equipment
-
Reagents:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) or Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Deionized water
-
-
Equipment:
-
Jacketed glass reactor vessel
-
Refrigerated circulating bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Filter paper (e.g., 0.22 µm pore size)
-
Drying oven or desiccator
-
Analytical balance
-
Spatulas and weighing boats
-
Experimental Workflow Diagram
Caption: General workflow for the low-temperature precipitation of magnesium carbonate hydrates.
Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare a 0.5 M solution of the magnesium salt (e.g., dissolve 101.65 g of MgCl₂·6H₂O in deionized water to make 1 L of solution).
-
Prepare a 0.5 M solution of the carbonate source (e.g., dissolve 42.00 g of NaHCO₃ in deionized water to make 1 L of solution).
-
Pre-cool both solutions to the desired reaction temperature.
-
-
Reaction Setup:
-
Precipitation:
-
Add a defined volume of the magnesium salt solution to the cooled reactor.
-
Begin stirring the solution with a magnetic stirrer at a moderate speed.
-
Slowly add the carbonate solution to the reactor dropwise or using a syringe pump. A slow addition rate is recommended to promote crystalline growth over amorphous precipitation.
-
Monitor the pH of the solution. The final pH will influence the carbonate species in solution.
-
-
Aging the Precipitate:
-
Once the addition of the carbonate solution is complete, allow the resulting suspension to stir at the set temperature for an extended period (e.g., 24 to 72 hours). This aging process can promote the transformation of any initial amorphous phases into a more stable crystalline form.
-
-
Crystal Isolation and Drying:
-
Turn off the stirrer and allow the precipitate to settle.
-
Carefully decant the supernatant.
-
Filter the precipitate using a Büchner funnel under vacuum.
-
Wash the collected crystals with a small amount of cold deionized water to remove any remaining soluble salts.
-
Dry the crystals in a desiccator at room temperature to prevent dehydration or transformation of the crystal structure.
-
Key Parameters for Optimization
-
Temperature: This is likely the most critical parameter. Investigate a range of low temperatures (e.g., 2°C to 15°C).
-
Reagent Concentration: Vary the initial concentrations of the magnesium and carbonate solutions.
-
pH: The pH of the final solution can be adjusted to target the stability field of different magnesium carbonates.
-
Aging Time: The duration of the aging process may be crucial for the formation and purity of this compound crystals.
-
Additives: Some studies on other magnesium carbonates have shown that organic molecules can influence the resulting mineral phase.[7]
Relationships in the Hydrated Magnesium Carbonate System
The formation of hydrated magnesium carbonates is a complex process, with various phases being stable under different conditions. The diagram below illustrates the potential relationships and transformation pathways between these minerals, highlighting the hypothetical position of this compound as a low-temperature phase.
Caption: Potential transformation pathways in the hydrated magnesium carbonate system.
Characterization and Validation
To confirm the successful synthesis of this compound, the following analytical techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline phase by comparing the resulting diffraction pattern with the known pattern for this compound.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology (e.g., needles, radiating fibers).
-
Thermogravimetric Analysis (TGA): To determine the water content of the synthesized crystals and confirm the dihydrate stoichiometry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of carbonate and water in the crystal lattice.
By carefully controlling the experimental conditions, particularly temperature, and employing thorough characterization methods, researchers can explore the precipitation of this compound and further elucidate the complex phase relationships in the magnesium carbonate-water system.
References
- 1. This compound | CH4MgO5 | CID 23617042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. azomining.com [azomining.com]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. rruff.net [rruff.net]
- 5. rruff.net [rruff.net]
- 6. This compound Mineral Data [webmineral.com]
- 7. Systematic laboratory approach to produce Mg-rich carbonates at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the X-ray Diffraction (XRD) Analysis of Barringtonite
Authored for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the characterization of Barringtonite (MgCO₃·2H₂O) using X-ray Diffraction (XRD). This compound, a hydrous magnesium carbonate, is of interest in various fields due to its potential role in carbon sequestration and as a biomineral.[1][2] Accurate identification and characterization are crucial for its study and potential applications. XRD is a primary analytical technique for this purpose, providing detailed information about its crystal structure and phase purity.
Quantitative Crystallographic Data
XRD analysis of this compound yields specific crystallographic parameters that serve as a fingerprint for its identification. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Crystal System | Triclinic | [1][3][4] |
| Space Group | P1 or P1̅ | [3][4] |
| Cell Dimensions | ||
| a | 9.155 Å - 9.156 Å | [1][3][4] |
| b | 6.02 Å - 6.202 Å | [1][3][4] |
| c | 6.092 Å | [1][3][4] |
| α | 94° | [1][3][4] |
| β | 95.5° - 95° 32' | [1][3][4] |
| γ | 108.7° - 108° 42' | [1][3][4] |
| Cell Volume (V) | 283.4 ų - 315.82 ų | [1][3] |
| Z | 4 | [1][3][4] |
| Calculated Density | 2.53 g/cm³ - 2.825 g/cm³ | [1][3][4] |
X-ray Powder Diffraction Data
The powder XRD pattern of this compound is characterized by a set of diffraction peaks at specific 2θ angles, which correspond to d-spacing values. The most intense peaks are crucial for identification.
| d-spacing (Å) | Relative Intensity |
| 8.682 | Very Strong (vs) |
| 6.087 | Strong (s) |
| 5.816 | Strong (s) |
| 3.093 | Very Strong (vs) |
| 2.936 | Very Strong (vs) |
| 2.495 | Strong (s) |
| 2.309 | Strong (s) |
Data sourced from the Handbook of Mineralogy.[4]
Experimental Protocol: Powder X-ray Diffraction Analysis of this compound
This protocol outlines the steps for analyzing a powdered sample of this compound. Due to the typical occurrence of this compound as very fine, fibrous needles, powder diffraction is the most common method of analysis.[1][2]
3.1. Sample Preparation
-
Sample Acquisition: Obtain a sample of this compound. Note that it is often found in association with other minerals like nesquehonite, so careful separation may be required for a pure sample.[1][2]
-
Grinding: If the sample is not already a fine powder, gently grind it to a fine, homogenous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
-
Sample Mounting: Mount the powdered sample onto a sample holder. Common methods include the back-loading method to minimize preferred orientation or mounting as a thin layer on a zero-background sample holder.
3.2. XRD Data Acquisition
-
Instrument Setup:
-
X-ray Source: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Optics: Utilize a nickel (Ni) filter to remove Cu Kβ radiation.[2]
-
Detector: A position-sensitive detector or a scintillation counter can be used.
-
-
Data Collection Parameters:
-
Voltage and Current: Set the X-ray tube to an appropriate voltage and current, for example, 40 kV and 40 mA.
-
Scan Range (2θ): Scan over a 2θ range that covers the major diffraction peaks of this compound, for example, from 5° to 70°.
-
Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step to ensure good data quality.
-
Sample Rotation: If available, rotate the sample during data collection to further reduce preferred orientation effects.
-
3.3. Data Analysis
-
Phase Identification:
-
Process the raw XRD data to obtain a diffractogram (intensity vs. 2θ).
-
Compare the experimental peak positions and relative intensities to a reference database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) to confirm the presence of this compound. The strong peaks at d-spacings of 8.682, 3.093, and 2.936 Å are key identifiers.[1][4]
-
-
Lattice Parameter Refinement:
-
Perform a Rietveld refinement or other indexing methods on the diffraction pattern to refine the lattice parameters (a, b, c, α, β, γ). This allows for a more precise characterization of the crystal structure. Ito's method has been historically used for indexing this compound's powder pattern.[1]
-
-
Quantitative Analysis:
-
If other phases are present, quantitative phase analysis can be performed using methods like Rietveld refinement to determine the weight percentage of this compound in the mixture.
-
Visualizations
The following diagrams illustrate the experimental workflow for XRD analysis and the logical process for identifying this compound.
Caption: Experimental workflow for the XRD analysis of this compound.
Caption: Logical workflow for the identification of this compound using XRD data.
References
Application Note: Characterization of Barringtonite Using Raman Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barringtonite (MgCO₃·2H₂O) is a rare hydrated magnesium carbonate mineral.[1] It often occurs in association with other magnesium carbonates such as nesquehonite (MgCO₃·3H₂O).[1] Accurate and rapid characterization of this compound is crucial in geological studies and potentially in pharmaceutical contexts where magnesium-based compounds are used. Raman spectroscopy is a powerful non-destructive technique for this purpose, providing a unique vibrational fingerprint of the mineral's molecular structure. This application note provides a detailed protocol for the characterization of this compound using Raman spectroscopy, outlines key spectral features for its identification, and distinguishes it from other common hydrated magnesium carbonates.
Key Vibrational Modes and Spectral Data
Raman spectra of carbonate minerals are dominated by the vibrational modes of the carbonate ion (CO₃²⁻) and, in hydrated forms, by the vibrations of water (H₂O) and hydroxyl (OH⁻) groups.[2][3] The most prominent Raman band for carbonates is the ν₁ symmetric stretching mode of the C-O bond, which is typically found in the 1000–1120 cm⁻¹ region.[3][4] The precise position of this peak is highly sensitive to the mineral's crystal structure and cation, making it an excellent diagnostic tool.
While a complete Raman spectrum for pure this compound is not widely published, studies have tentatively identified its primary ν₁ Raman mode at approximately 1094-1095 cm⁻¹.[5][6] This peak often appears as a low-intensity feature when nesquehonite transforms into other phases.[5] Distinguishing this compound from associated minerals is critical. The table below summarizes the characteristic Raman peaks for this compound and other relevant hydrated magnesium carbonates.
Table 1: Characteristic Raman Peaks of this compound and Associated Minerals
| Mineral | Formula | ν₁ (CO₃²⁻) Symmetric Stretch (cm⁻¹) | Other Key Raman Bands (cm⁻¹) |
| This compound | MgCO₃·2H₂O | ~1094 - 1095 [5][6] | Data not widely available. |
| Nesquehonite | MgCO₃·3H₂O | ~1098 - 1100[7][8][9] | 701-706 (ν₄), 765-768 (ν₄), 3110-3270 (OH/H₂O)[7][8] |
| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | ~1117 - 1120[7][8][10] | 725, 760 (ν₂), 800 (ν₂), 1447, 1524 (ν₃), 3141-3649 (OH/H₂O)[8][10] |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | ~1119 - 1121[2][11] | 708-758 (ν₂), 1404-1520 (ν₃), 3416-3516 (OH)[2] |
| Artinite | Mg₂(CO₃)(OH)₂·3H₂O | ~1092[8] | 700 (ν₂), 790 (ν₂), 1412, 1465 (ν₃), 3030-3229 (H₂O), 3593 (OH)[8] |
Experimental Protocol
This protocol provides a generalized methodology for analyzing mineral samples for this compound using a research-grade Raman spectrometer. Instrument parameters may need to be optimized for specific setups.
1. Sample Preparation
-
No special preparation is typically required for solid mineral samples.
-
Place the crystalline or powdered sample directly on a standard microscope slide or in a well plate.
-
If analyzing a specific location on a larger rock sample, place the entire specimen on the microscope stage.
-
Ensure the sample is dry, as excess water can interfere with the Raman signal.
2. Instrumentation and Data Acquisition
-
Spectrometer: A confocal Raman microscope system (e.g., Renishaw 1000 or similar) is recommended.[2]
-
Laser Source: A 532 nm or 633 nm laser is commonly used for carbonate analysis.[2][12] A 785 nm laser can also be used to minimize fluorescence if present.
-
Laser Power: Use the lowest possible laser power (e.g., < 26 mW on the sample) to avoid inducing phase transformations or sample damage due to heating.[12] This is particularly important for hydrated minerals.
-
Objective: A 50x or 100x long working distance objective is typically used to focus the laser onto the sample.
-
Grating: A high-resolution grating (e.g., 1800 lines/mm) should be used to resolve closely spaced peaks.
-
Spectral Range: Set the acquisition range to cover key vibrational modes, typically from 100 cm⁻¹ to 4000 cm⁻¹.[2] This ensures capture of lattice modes, all carbonate internal modes, and the OH/H₂O stretching region.
-
Acquisition Time & Accumulations: Use an appropriate acquisition time (e.g., 10-60 seconds) and number of accumulations (e.g., 2-5) to achieve an adequate signal-to-noise ratio.
-
Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer (peak at 520.7 cm⁻¹), before analysis.
3. Data Processing
-
Cosmic Ray Removal: Apply a cosmic ray removal filter to eliminate sharp, narrow artifacts from the spectra.
-
Baseline Correction: Perform a baseline correction to remove background fluorescence and improve peak visibility. A polynomial fit is commonly used.
-
Peak Fitting: To resolve overlapping bands, especially in the 1080-1130 cm⁻¹ region where multiple magnesium carbonates have peaks, use a peak fitting software (e.g., PeakFit, Origin, or similar).[5] A Gaussian-Lorentzian function is often suitable for fitting Raman bands.[5]
-
Data Analysis: Compare the corrected and fitted peak positions to the reference data in Table 1 to identify the mineral phases present.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the characterization of this compound using Raman spectroscopy.
Caption: Experimental workflow for this compound analysis.
Logical Identification Pathway
Identifying this compound often involves differentiating it from nesquehonite and artinite due to their close ν₁ peak positions. The following diagram illustrates a logical approach to spectral interpretation.
Caption: Logical pathway for mineral identification via Raman peaks.
References
- 1. handbookofmineralogy.org [handbookofmineralogy.org]
- 2. scispace.com [scispace.com]
- 3. Revisiting the Raman Spectra of Carbonate Minerals [mdpi.com]
- 4. First-Principle Studies of the Vibrational Properties of Carbonates under Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 6. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of Barringtonite
AN-FTIR-001
Abstract
Barringtonite (MgCO₃·2H₂O) is a hydrated magnesium carbonate mineral.[1][2][3] Fourier-transform infrared (FTIR) spectroscopy is a powerful non-destructive technique for the identification and characterization of this compound, providing information about its molecular structure, the presence of water of hydration, and carbonate ions. This application note provides a detailed protocol for the analysis of this compound using FTIR spectroscopy, summarizes expected spectral features, and discusses its applications in materials science and geology. While direct and complete experimental FTIR spectra for this compound are not extensively published, this note extrapolates data from closely related hydrated magnesium carbonates, such as nesquehonite (MgCO₃·3H₂O) and lansfordite (MgCO₃·5H₂O), to provide a comprehensive guide for researchers.[4][5]
Introduction
This compound is a member of the hydrated magnesium carbonate series, which also includes nesquehonite and lansfordite.[2] The identification of these minerals is crucial in various fields, including geology, where they can indicate specific formation environments, and in materials science, where they can be precursors for the synthesis of magnesium oxide and other magnesium compounds. FTIR spectroscopy is particularly well-suited for this purpose as it is sensitive to the vibrational modes of both the carbonate group (CO₃²⁻) and the water molecules within the crystal lattice. The number and position of the infrared absorption bands can be used to distinguish between the different hydrated forms.[6]
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The absorbed radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Each functional group within a molecule has a characteristic set of vibrational frequencies, resulting in a unique infrared spectrum that acts as a "molecular fingerprint." In the case of this compound, the key functional groups are the carbonate ion and water molecules. The fundamental vibrational modes of the carbonate ion (ν₁, ν₂, ν₃, and ν₄) and the stretching and bending modes of water provide the most significant absorption bands.[6][7]
Experimental Protocols
This section details the recommended procedures for the analysis of this compound samples using FTIR spectroscopy. Proper sample preparation is critical, especially for hydrated minerals, to prevent dehydration during analysis.
Protocol 1: Sample Preparation
Two common methods for preparing solid samples for FTIR analysis are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
A. KBr Pellet Method
This traditional method involves dispersing the sample in a dry KBr matrix.
-
Grinding: Using an agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample to a fine, consistent powder. The particle size should be less than the wavelength of the infrared radiation to minimize scattering effects.[8]
-
Mixing: Add the ground sample to approximately 100-200 mg of dry, spectroscopic grade KBr powder in the mortar. Gently mix the two powders until a homogeneous mixture is obtained.
-
Pelletizing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Drying: Due to the hydrated nature of this compound, it is crucial to minimize exposure to heat or vacuum during this process to prevent water loss. The KBr should be thoroughly dried before use.
B. Attenuated Total Reflectance (ATR) Method
ATR is often preferred for hydrated minerals as it requires minimal sample preparation and reduces the risk of dehydration.[3][9]
-
Sample Placement: Place a small amount of the finely powdered this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][10]
-
Pressure Application: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is essential for obtaining a high-quality spectrum.[2]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive cloth.
Protocol 2: FTIR Data Acquisition
-
Instrument Setup:
-
Spectrometer: A standard benchtop FTIR spectrometer.
-
Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is suitable for mid-IR analysis.
-
Spectral Range: 4000 - 400 cm⁻¹.[11]
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.
-
-
Background Collection:
-
For KBr Pellets: Collect a background spectrum using a blank KBr pellet.
-
For ATR: Collect a background spectrum with a clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Presentation and Interpretation
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the carbonate group and water molecules. The precise positions of these bands may vary slightly depending on the crystalline environment.
Table 1: Expected FTIR Peak Assignments for this compound (MgCO₃·2H₂O)
| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Notes |
| 3500 - 3000 | O-H stretching | ν(O-H) of H₂O | A broad band indicating hydrogen-bonded water molecules. The presence of multiple distinct peaks within this region would suggest different water environments. |
| ~1650 | H-O-H bending | δ(H₂O) | Bending vibration of water molecules. |
| 1520 - 1420 | Asymmetric C-O stretching | ν₃(CO₃²⁻) | This is typically a very strong and often broad band in carbonates. Splitting of this band can occur due to symmetry lowering.[4] |
| ~1100 | Symmetric C-O stretching | ν₁(CO₃²⁻) | This mode is formally infrared inactive in D₃h symmetry but can become weakly active if the symmetry is lowered in the crystal structure. |
| 880 - 850 | Out-of-plane C-O bending | ν₂(CO₃²⁻) | A sharp, medium-intensity band. |
| 750 - 700 | In-plane C-O bending | ν₄(CO₃²⁻) | A medium to strong intensity band. Its position is sensitive to the cation.[6] |
Note: The peak positions are estimations based on data from other hydrated magnesium carbonates and general carbonate spectroscopy.[4][12] Experimental verification is required for precise assignments for this compound.
Mandatory Visualizations
Caption: Experimental workflow for FTIR analysis of this compound.
References
- 1. Infrared spectroscopy at the surface of carbonates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02197A [pubs.rsc.org]
- 2. s4science.at [s4science.at]
- 3. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectra of the hydrated carbonate minerals ikaite, monohydrocalcite, lansfordite and nesquehonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. sciences.ucf.edu [sciences.ucf.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. youtube.com [youtube.com]
- 10. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. researchgate.net [researchgate.net]
Thermal Analysis of Barringtonite (MgCO₃·2H₂O): An Application Note
Introduction
Barringtonite (MgCO₃·2H₂O) is a hydrated magnesium carbonate mineral. Understanding its thermal stability and decomposition characteristics is crucial for applications in various fields, including geochemistry, materials science, and CO₂ sequestration research. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to elucidate the thermal behavior of such hydrated minerals. This application note provides a detailed protocol for the thermal analysis of this compound using TGA/DSC and presents expected quantitative data based on its chemical composition and analogy with other known hydrated magnesium carbonates.
Principle and Significance
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature and mass loss associated with dehydration and decomposition events. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information on the enthalpy changes (endothermic or exothermic) associated with phase transitions and chemical reactions.
For this compound, TGA/DSC analysis can determine:
-
The temperatures at which the two water molecules of hydration are lost.
-
The temperature of decarbonation, where magnesium carbonate decomposes to magnesium oxide and carbon dioxide.
-
The enthalpy changes associated with these decomposition steps.
Experimental Protocol
This protocol outlines the recommended procedure for conducting TGA/DSC analysis of a this compound sample.
3.1. Instrumentation
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.
-
Microbalance with a sensitivity of at least 0.1 µg.
-
Gas flow controller for precise atmosphere control.
-
Alumina (B75360) or platinum crucibles.
3.2. Sample Preparation
-
Obtain a representative sample of this compound. If the sample is in large crystalline form, gently grind it to a fine, homogeneous powder using an agate mortar and pestle to ensure uniform heat transfer.
-
Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA crucible. Record the exact mass.
3.3. TGA/DSC Instrument Parameters
| Parameter | Recommended Setting |
| Temperature Program | |
| Initial Temperature | 30 °C |
| Isothermal at 30 °C | 5 minutes (for stabilization) |
| Heating Rate | 10 °C/min |
| Final Temperature | 800 °C |
| Atmosphere | |
| Purge Gas | High-purity Nitrogen (N₂) or Argon (Ar) |
| Flow Rate | 50 mL/min |
| Crucible | Alumina (or Platinum) |
| Reference | Empty alumina (or platinum) crucible |
Expected Thermal Decomposition Pathway and Data
The thermal decomposition of this compound is expected to occur in two main stages: dehydration followed by decarbonation. The quantitative data presented below is based on the theoretical mass loss for MgCO₃·2H₂O and decomposition temperatures analogous to other hydrated magnesium carbonates like nesquehonite (MgCO₃·3H₂O).
4.1. Theoretical Mass Loss Calculations
The molecular weight of this compound (MgCO₃·2H₂O) is approximately 120.34 g/mol .
-
Mass of 2 H₂O = 2 * 18.015 g/mol = 36.03 g/mol
-
Mass of CO₂ = 44.01 g/mol
-
Mass of MgO (residue) = 40.30 g/mol
-
Dehydration: % Mass Loss = (Mass of 2 H₂O / Molar Mass of this compound) * 100 = (36.03 / 120.34) * 100 ≈ 29.94%
-
Decarbonation: % Mass Loss = (Mass of CO₂ / Molar Mass of this compound) * 100 = (44.01 / 120.34) * 100 ≈ 36.57%
-
Total Mass Loss: ≈ 29.94% + 36.57% = 66.51%
-
Final Residue (MgO): % = (Mass of MgO / Molar Mass of this compound) * 100 = (40.30 / 120.34) * 100 ≈ 33.49%
4.2. Summary of Expected Thermal Events
The following table summarizes the anticipated thermal events for the decomposition of this compound. The temperature ranges are estimates based on the behavior of similar hydrated magnesium carbonates.[1][2][3][4]
| Stage | Process | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) | DSC Signal |
| 1 | Dehydration (Loss of 2 H₂O) | 100 - 300 | 29.94 | Endothermic |
| 2 | Decarbonation (Loss of CO₂) | 400 - 600 | 36.57 | Endothermic |
Data Visualization
5.1. Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis experiment for this compound.
5.2. Proposed Thermal Decomposition Pathway
This diagram illustrates the expected chemical transformations of this compound upon heating.
Interpretation of Results
The TGA curve will show two distinct mass loss steps corresponding to dehydration and decarbonation. The first, lower-temperature step represents the loss of the two water molecules. The second, higher-temperature step corresponds to the release of carbon dioxide from the magnesium carbonate. The DSC curve will exhibit corresponding endothermic peaks for these two decomposition events, indicating that both processes require an input of energy. The area under the DSC peaks can be integrated to quantify the enthalpy of each reaction.
Conclusion
Thermogravimetric Analysis and Differential Scanning Calorimetry provide a comprehensive thermal characterization of this compound. This application note details a standardized protocol for this analysis and presents the theoretically expected quantitative data. The provided workflow and decomposition pathway diagrams serve as valuable visual aids for researchers, scientists, and drug development professionals working with or studying hydrated carbonate materials. The thermal data obtained is essential for understanding the material's stability, purity, and behavior under thermal stress.
References
Application Notes and Protocols for Scanning Electron Microscopy (SEM) of Barringtonite Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Barringtonite and its Morphological Significance
This compound (MgCO₃·2H₂O) is a hydrated magnesium carbonate mineral that typically forms through the leaching of magnesium from olivine (B12688019) basalt by cold meteoric water.[1] Its morphology is of significant interest in various scientific fields, including geology, materials science, and potentially in drug development, where understanding crystal habit and size is crucial for dissolution rates and bioavailability. This compound is known to occur as tiny nodules composed of colorless radiating fibers or needles.[1][2] Scanning electron microscopy (SEM) is an indispensable tool for characterizing the fine morphological details of such minerals, providing high-resolution imaging of their surface topography, crystal shape, and size distribution.
Morphological Characteristics of this compound
This compound typically presents as aggregates of fine, acicular (needle-like) or fibrous crystals.[3] These crystals often radiate from a central point, forming nodular encrustations on host rocks.[1] The individual needles are often of microscopic dimensions, necessitating the high magnification and resolution capabilities of SEM for detailed observation.
Quantitative Morphological Data of this compound
The following table summarizes the available quantitative data on the morphology of this compound.
| Morphological Parameter | Value | Reference |
| Crystal Habit | Radiating fibers or needles | [1][3] |
| Average Crystal Size | 0.01 mm x 0.03 mm | [1][2] |
| Crystal System | Triclinic | [1] |
Experimental Protocol: SEM Analysis of this compound Morphology
This protocol outlines the steps for the morphological characterization of this compound using a scanning electron microscope.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality SEM images.
-
Sample Collection: Carefully collect this compound samples, minimizing physical damage to the delicate crystal structures.
-
Drying: Due to its hydrated nature, this compound may be sensitive to heating. Dry the sample at a low temperature (e.g., < 40°C) under vacuum or in a desiccator to remove excess moisture without altering the crystal structure.
-
Mounting:
-
For nodular aggregates, the entire nodule can be mounted on an aluminum SEM stub using double-sided carbon tape or a conductive adhesive.
-
For individual fibers or small crystal clusters, carefully disperse a small amount of the sample onto the adhesive surface of the stub.
-
-
Coating: To prevent charging artifacts and enhance the secondary electron signal, the mounted sample must be coated with a thin layer of a conductive material.
-
Sputter Coating: A thin layer of gold (Au), gold-palladium (Au-Pd), or platinum (Pt) is recommended. A coating thickness of 5-10 nm is typically sufficient.
-
Carbon Coating: For energy-dispersive X-ray spectroscopy (EDS) analysis to determine elemental composition, a carbon coat is preferred to avoid interference from metallic coating peaks.
-
SEM Imaging
-
Instrument Setup:
-
Load the coated sample into the SEM chamber and allow the vacuum to reach the optimal level (typically < 10⁻⁵ Torr).
-
Set the accelerating voltage. A lower voltage (e.g., 5-10 kV) is often preferable for delicate, hydrated samples to minimize beam damage, while a higher voltage (e.g., 15-20 kV) provides a better signal-to-noise ratio and is suitable for more robust samples.
-
Select an appropriate spot size (beam current) to balance image resolution and signal intensity. A smaller spot size yields higher resolution.
-
-
Imaging Parameters:
-
Use the secondary electron (SE) detector to visualize the surface topography and morphology of the this compound crystals.
-
Use the backscattered electron (BSE) detector to obtain compositional contrast, which can help differentiate this compound from other associated minerals.[4]
-
Begin imaging at a low magnification to get an overview of the sample and locate areas of interest.
-
Gradually increase the magnification to resolve the fine details of the individual needles and their arrangement within the aggregates.
-
Adjust focus and correct for astigmatism at each magnification to ensure sharp images.
-
Capture images at various magnifications to document the overall morphology and the details of the crystal habits.
-
Data Analysis
-
Image Analysis Software: Use image analysis software (e.g., ImageJ, FIJI) to perform quantitative measurements from the captured SEM images.
-
Morphological Quantification:
-
Crystal Dimensions: Measure the length and width of a statistically significant number of individual this compound needles to determine the average size and size distribution.
-
Aspect Ratio: Calculate the aspect ratio (length/width) for each measured crystal to quantify its fibrous or acicular nature.
-
Particle Size Distribution: If the sample consists of aggregates, measure the diameter of the nodules or the area of the clusters to determine their size distribution.
-
Logical Workflow for SEM Analysis of this compound
The following diagram illustrates the logical workflow for the SEM analysis of this compound morphology.
Caption: Workflow for SEM analysis of this compound morphology.
Experimental Workflow for Sample Preparation
The following diagram details the experimental workflow for preparing this compound samples for SEM analysis.
Caption: Experimental workflow for this compound sample preparation.
References
Application Notes and Protocols for Geochemical Modeling of Barringtonite Formation Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and modeling the geochemical pathways leading to the formation of barringtonite (MgCO₃·2H₂O). The content includes theoretical background, detailed experimental protocols for synthesis, and instructions for geochemical modeling using PHREEQC.
Introduction to this compound Formation
This compound is a hydrous magnesium carbonate mineral that typically forms under specific low-temperature aqueous conditions. Its natural occurrence is often associated with the weathering of magnesium-rich silicate (B1173343) minerals, such as olivine, in the presence of carbonated water. The formation of this compound is kinetically favored at low temperatures over the more thermodynamically stable anhydrous magnesium carbonate, magnesite (MgCO₃). Understanding the formation pathways of this compound is crucial for studies in biomineralization, carbon sequestration, and potentially for the development of novel drug delivery systems due to its biocompatible components.
The primary overall reaction for the formation of this compound from the weathering of forsterite (a type of olivine) can be summarized as:
Mg₂SiO₄ (Forsterite) + 2CO₂ + 4H₂O → 2MgCO₃·2H₂O (this compound) + SiO₂(aq)
This process involves the dissolution of forsterite, releasing magnesium and silicate into the aqueous phase, followed by the precipitation of this compound when the solution becomes supersaturated with respect to this mineral phase.
Quantitative Data on Magnesium Carbonate Minerals
The following table summarizes key thermodynamic data for this compound and other relevant magnesium carbonate minerals. These values are essential for geochemical modeling.
| Mineral Name | Chemical Formula | Molecular Weight ( g/mol ) | ΔG°f (kJ/mol) | ΔH°f (kJ/mol) | Log Ksp (at 25°C) |
| This compound | MgCO₃·2H₂O | 120.34 | -1345.1 | -1501.7 | -5.70 |
| Nesquehonite | MgCO₃·3H₂O | 138.36 | -1724.0[1] | -1981.7[1] | -5.27[1] |
| Lansfordite | MgCO₃·5H₂O | 174.39 | -2197.8[1] | -2574.3[1] | -5.24[1] |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | 467.63 | -5856.8[1] | -6514.9[1] | -37.08[1] |
| Magnesite | MgCO₃ | 84.31 | -1029.3[1] | -1112.9[1] | -8.29[1] |
Note: Thermodynamic data for this compound are less commonly reported and have been estimated in some studies. The values presented here are compiled from available literature and databases.
Experimental Protocol: Synthesis of this compound
This protocol is designed to simulate the natural formation conditions of this compound in a laboratory setting.
3.1. Materials and Reagents
-
Forsterite (Mg₂SiO₄), fine powder (< 50 µm)
-
Deionized water, freshly boiled to remove dissolved CO₂
-
Dry ice (solid CO₂) or a cylinder of CO₂ gas
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Reaction vessel (e.g., a sealed glass reactor) with a magnetic stirrer
-
pH meter
-
Thermostat-controlled water bath or refrigerator capable of maintaining 5°C
-
Filtration apparatus (e.g., vacuum filtration with 0.22 µm membrane filters)
-
Drying oven or desiccator
3.2. Experimental Procedure
-
Preparation of Carbonated Water:
-
Chill 1 liter of deionized water to 5°C in the reaction vessel.
-
Bubble CO₂ gas through the water for at least 30 minutes, or add small pieces of dry ice until the pH stabilizes between 4.5 and 5.5. This creates carbonic acid (H₂CO₃) in solution.
-
-
Reaction Initiation:
-
Add 10 g of forsterite powder to the carbonated water.
-
Seal the reaction vessel to maintain a CO₂-rich atmosphere.
-
Continuously stir the suspension at a moderate speed (e.g., 200 rpm) to ensure the forsterite powder remains suspended.
-
-
Reaction Conditions:
-
Maintain the temperature of the reaction vessel at 5°C ± 1°C for the duration of the experiment.
-
Monitor the pH of the solution periodically. As the forsterite dissolves, the pH will rise. If the pH exceeds 8.5, bubble more CO₂ through the solution to lower it. The ideal pH range for this compound precipitation is between 7.5 and 8.5.
-
-
Reaction Monitoring and Sampling:
-
The reaction should proceed for at least 7 to 14 days to allow for sufficient forsterite dissolution and this compound precipitation.
-
Aliquots of the suspension can be withdrawn periodically, filtered, and the filtrate analyzed for Mg²⁺ and dissolved silica (B1680970) concentrations using techniques like ICP-OES to monitor the reaction progress.
-
-
Product Recovery and Characterization:
-
After the desired reaction time, filter the entire suspension to separate the solid products from the solution.
-
Wash the collected solids with a small amount of cold deionized water and then with ethanol (B145695) to remove any remaining dissolved salts.
-
Dry the product in a desiccator at room temperature.
-
Characterize the solid product using X-ray diffraction (XRD) to confirm the presence of this compound and other mineral phases. Scanning electron microscopy (SEM) can be used to observe the crystal morphology.
-
Geochemical Modeling Protocol using PHREEQC
This protocol outlines the steps to model the formation of this compound from forsterite weathering using the geochemical modeling software PHREEQC.
4.1. Software and Database
-
Software: PHREEQC (Version 3 or later)
-
Thermodynamic Database: A database containing thermodynamic data for magnesium carbonates is required. The llnl.dat database is a good starting point, but it may need to be augmented with data for this compound if it is not already present.
4.2. Model Setup: PHREEQC Input File
The following is an example of a PHREEQC input file to simulate the reaction.
4.3. Explanation of the Input File
-
TITLE : A descriptive title for the simulation.
-
SOLUTION 1 : Defines the initial aqueous solution. Here, it is pure water at 5°C and a slightly acidic pH due to dissolved CO₂.
-
EQUILIBRIUM_PHASES 1 : Defines the phases that are in equilibrium with the initial solution. CO2(g) is set to a partial pressure of 10⁻¹ atm. Forsterite is defined as a reactant with an initial amount of 10 moles.
-
PHASES : This block is used to define the thermodynamic properties of mineral phases that may not be in the default database, or to override existing data. Here, we define this compound, nesquehonite, and magnesite with their dissolution reactions, log Ksp values, and enthalpies of reaction.
-
SELECTED_OUTPUT : Specifies the desired output file and the information to be written to it.
-
REACTION 1 : Simulates the dissolution of forsterite over time by adding it incrementally to the solution.
-
END : Marks the end of the simulation input.
4.4. Running the Simulation and Interpreting the Results
Save the input file with a .pqi extension and run it using PHREEQC. The output file (barringtonite_simulation.txt) will contain information on the evolution of the solution chemistry, the amounts of minerals dissolved and precipitated, and the saturation indices of the specified minerals at each step of the reaction. A positive saturation index for this compound indicates that the solution is supersaturated and precipitation is thermodynamically favorable.
Visualizations of Formation Pathways and Workflows
5.1. Geochemical Pathway of this compound Formation
The following diagram illustrates the key steps in the formation of this compound from the weathering of olivine.
Caption: Geochemical pathway of this compound formation.
5.2. Experimental Workflow for this compound Synthesis
The diagram below outlines the step-by-step workflow for the laboratory synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
5.3. PHREEQC Modeling Workflow
This diagram illustrates the logical flow of the geochemical modeling process using PHREEQC.
Caption: PHREEQC modeling workflow for this compound.
References
Barringtonite: A Potential Mineral for CO2 Sequestration - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing concentration of atmospheric carbon dioxide (CO2) is a significant driver of climate change, necessitating the development of effective carbon capture and sequestration (CCS) technologies. Mineral carbonation, a process that mimics natural weathering, offers a promising pathway for the long-term and stable storage of CO2 in solid carbonate minerals. Magnesium-rich minerals are of particular interest due to their natural abundance and reactivity with CO2. Among the various magnesium carbonates, the hydrated forms are gaining attention due to their favorable formation kinetics at ambient conditions.
This document provides a detailed overview of barringtonite (MgCO3·2H2O), a hydrated magnesium carbonate, as a potential candidate for CO2 sequestration. Due to the limited specific research on this compound for this application, this note also draws upon the more extensive knowledge base of other hydrated magnesium carbonates, such as nesquehonite (MgCO3·3H2O) and hydromagnesite (B1172092) (Mg5(CO3)4(OH)2·4H2O), to provide a comprehensive guide for researchers. This document outlines the current understanding, potential synthesis routes, characterization methods, and experimental protocols relevant to the study of this compound and other hydrated magnesium carbonates for CO2 sequestration.
This compound: An Overview
This compound is a hydrated magnesium carbonate with the chemical formula MgCO3·2H2O. It is a lesser-known polymorph compared to nesquehonite and lansfordite (MgCO3·5H2O). While research on its direct application in CO2 sequestration is sparse, its existence as a hydrated magnesium carbonate suggests its potential role in mineral carbonation processes. It has been observed as a subordinate phase forming from the incongruent dissolution of nesquehonite, indicating its potential formation under specific geochemical conditions.
Quantitative Data on Hydrated Magnesium Carbonates for CO2 Sequestration
| Mineral | Formula | Molecular Weight ( g/mol ) | Theoretical CO2 Uptake (g CO2 / g mineral) | Theoretical CO2 Uptake (wt%) |
| This compound | MgCO3·2H2O | 120.34 | 0.366 | 36.6% |
| Nesquehonite | MgCO3·3H2O | 138.36 | 0.318 | 31.8% |
| Hydromagnesite | Mg5(CO3)4(OH)2·4H2O | 467.63 | 0.376 | 37.6% |
| Magnesite | MgCO3 | 84.31 | 0.522 | 52.2% |
Note: The theoretical CO2 uptake is calculated as (Molecular Weight of CO2) / (Molecular Weight of the mineral). This table highlights the potential of this compound, which, based on its stoichiometry, could have a significant CO2 storage capacity.
Signaling Pathways and Reaction Mechanisms
The formation of hydrated magnesium carbonates from magnesium-rich sources and CO2 involves a series of chemical reactions. The overall process can be conceptualized as the dissolution of a magnesium source followed by the precipitation of the carbonate mineral.
Caption: General reaction pathway for the formation of this compound.
Experimental Protocols
Due to the lack of specific protocols for this compound synthesis for CO2 sequestration, the following protocols are adapted from established methods for the synthesis of other hydrated magnesium carbonates, primarily nesquehonite. These can serve as a starting point for developing this compound-specific synthesis methods.
Protocol 1: Aqueous Carbonation of Magnesium Oxide
This protocol describes the synthesis of hydrated magnesium carbonates by bubbling CO2 through a suspension of magnesium oxide (MgO).
Materials:
-
Magnesium Oxide (MgO) powder
-
Deionized water
-
CO2 gas cylinder with a regulator and flow meter
-
Reaction vessel (e.g., glass reactor with a stirrer)
-
Magnetic stirrer and stir bar
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare a suspension of MgO in deionized water in the reaction vessel. A typical solid-to-liquid ratio is 1:10 (w/v).
-
Stir the suspension vigorously to ensure homogeneity.
-
Bubble CO2 gas through the suspension at a controlled flow rate (e.g., 100-500 mL/min).
-
Monitor the pH of the suspension. The pH will initially be high due to the formation of Mg(OH)2 and will decrease as carbonation proceeds.
-
Continue the reaction for a predetermined time (e.g., 1-4 hours) or until the pH stabilizes.
-
After the reaction, stop the CO2 flow and stirring.
-
Filter the solid product using a Buchner funnel and wash it several times with deionized water to remove any unreacted species.
-
Dry the collected solid in an oven at a low temperature (e.g., 40-60 °C) to avoid dehydration of the hydrated carbonates.
-
Characterize the final product using analytical techniques such as XRD, TGA, and SEM.
Troubleshooting & Optimization
Technical Support Center: Barringtonite & Nesquehonite Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the separation of barringtonite (MgCO₃·2H₂O) from nesquehonite (MgCO₃·3H₂O).
Frequently Asked Questions (FAQs)
Identification & Characterization
Q1: How can I confirm if my sample contains both this compound and nesquehonite?
A1: Visual identification is unreliable due to their similar appearance as white, fibrous, or needle-like crystals.[1][2][3] The most definitive method for confirmation is Powder X-Ray Diffraction (XRD) . Each mineral has a distinct diffraction pattern that allows for unambiguous identification and quantification of the phases present. Other useful spectroscopic methods include Raman and Fourier-Transform Infrared (FTIR) Spectroscopy , which can distinguish the two based on vibrational modes related to water and carbonate groups. Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX) can confirm the elemental composition (Mg, C, O) and reveal the crystal morphology.[4]
Q2: Are there any simple visual or physical differences I can use for a preliminary assessment?
A2: While not definitive, there are some general differences. Nesquehonite often forms larger, well-defined prismatic needles, sometimes in radiating sprays.[4][5] this compound is more commonly found as very fine, fibrous, or nodular encrustations.[1][2] A significant difference is their density; this compound is substantially denser than nesquehonite.[5][6] However, because they frequently occur as intergrown mixtures, mechanical separation based on these properties is often impractical.[2]
Troubleshooting Separation Experiments
Q3: I attempted a separation by controlled heating, but my XRD results show an amorphous phase instead of pure this compound. What went wrong?
A3: This is a common and expected outcome if not carefully controlled. Nesquehonite is thermally unstable and begins to lose water at temperatures as low as 52°C, with significant decomposition occurring around 100-115°C.[4][7][8] During this process, it transforms into an ill-crystallized or amorphous phase of magnesium carbonate dihydrate, which is structurally different from crystalline this compound.[4][9] To achieve separation, the goal is to decompose the nesquehonite into a phase that can be chemically removed, leaving the this compound behind. Simply heating to create an amorphous phase does not complete the separation.
Q4: What is the recommended thermal separation protocol?
A4: The most effective method relies on the differential thermal stability of the two minerals. Nesquehonite decomposes at a much lower temperature than this compound. By carefully controlling the temperature, you can selectively decompose nesquehonite. Please refer to the detailed Experimental Protocol 2 below for a step-by-step guide.
Q5: Can I use a solvent to selectively dissolve one mineral?
A5: This approach is challenging. Both this compound and nesquehonite are hydrated magnesium carbonates and have very similar, low solubilities in water and common organic solvents.[10] Using acids would dissolve both minerals. Furthermore, nesquehonite is unstable and can transform in the presence of moisture, especially with temperature changes, complicating any solvent-based process.[4]
Q6: My nesquehonite seems to be transforming even during storage at room temperature. How can I prevent this?
A6: Nesquehonite is metastable. It can slowly dehydrate and transform at room temperature, especially in a dry atmosphere.[4] Conversely, in moist air at temperatures above 60°C, it can also decompose.[4] For short-term storage, keep samples in a sealed container at a stable, cool room temperature (~20-25°C) to minimize changes in humidity and temperature. For long-term preservation, storage in a controlled, slightly humid environment may be necessary to prevent dehydration.
Data Presentation
Table 1: Comparative Properties of this compound and Nesquehonite
| Property | This compound (MgCO₃·2H₂O) | Nesquehonite (MgCO₃·3H₂O) | Data Source(s) |
| Molar Mass | 120.34 g/mol | 138.36 g/mol | [6][11] |
| Crystal System | Triclinic | Monoclinic | [5][12] |
| Density | ~2.83 g/cm³ | ~1.85 g/cm³ | [5][6] |
| Hardness (Mohs) | Not Determined | 2.5 | [5][10] |
| Appearance | Colorless, fibrous, nodular | Colorless to white, prismatic needles | [1][13] |
| Initial Dehydration | Stable to >150°C (Implied) | Starts ~52-100°C | [4][7][9] |
| Decomposition Product | Magnesite (MgCO₃) then Periclase (MgO) at high temp. | Amorphous MgCO₃·~2H₂O, then Magnesite, then Periclase | [4][9][14] |
Experimental Protocols
Protocol 1: Definitive Identification via Powder X-Ray Diffraction (XRD)
-
Sample Preparation: Gently grind a small, representative portion of your mineral sample into a fine, homogeneous powder using an agate mortar and pestle.
-
Mounting: Pack the powder into a standard XRD sample holder. Ensure the surface is flat and level with the holder's surface to prevent peak displacement errors.
-
Data Acquisition: Run the sample on a powder diffractometer using Cu-Kα radiation. A typical scan range would be from 5° to 70° 2θ with a step size of ~0.02°.
-
Phase Identification: Process the resulting diffractogram using analysis software. Compare the experimental peak positions and intensities against reference patterns for this compound (e.g., PDF# 00-017-0524) and nesquehonite (e.g., PDF# 00-020-0669). The presence of characteristic peaks for both minerals confirms a mixed sample.
Protocol 2: Separation via Controlled Thermal Decomposition
This protocol aims to selectively decompose nesquehonite into an amorphous phase and then magnesite, which have different properties than the remaining crystalline this compound, potentially allowing for subsequent physical or chemical separation.
-
Sample Preparation: Place the mixed mineral sample in a ceramic crucible. Do not grind the sample, as this may accelerate decomposition.
-
Initial Dehydration: Heat the sample in a furnace or thermogravimetric analyzer (TGA) under a dry nitrogen atmosphere at a slow, controlled rate (e.g., 5°C/min) to 150°C .
-
Isothermal Hold: Hold the temperature at 150°C for 2-4 hours. This step is critical. At this temperature, nesquehonite will have lost its water of hydration and converted to an amorphous or poorly crystalline phase, while this compound should remain structurally intact.[4][7][9]
-
Secondary Heating (Optional): To convert the amorphous phase into a more distinct phase, continue heating at 10°C/min to 450°C and hold for 1 hour. This will convert the decomposed nesquehonite to magnesite (MgCO₃) and begin the decarbonation process. This compound will also likely decompose at these higher temperatures, so this step is only useful if the goal is to convert both to magnesite and periclase. For separating this compound, stop after step 3.
-
Characterization: After cooling, analyze the resulting material using XRD. The diffractogram should show sharp peaks corresponding to this compound and a broad, amorphous hump or no peaks for the decomposed nesquehonite.
Visualizations
Caption: Workflow for identifying this compound and nesquehonite.
References
- 1. rruff.net [rruff.net]
- 2. rruff.net [rruff.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]
- 5. mindat.org [mindat.org]
- 6. This compound Mineral Data [webmineral.com]
- 7. Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
- 11. This compound | CH4MgO5 | CID 23617042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. handbookofmineralogy.org [handbookofmineralogy.org]
- 13. Nesquehonite Mineral Data [webmineral.com]
- 14. dadun.unav.edu [dadun.unav.edu]
Technical Support Center: Overcoming Interference in Barringtonite Spectral Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Barringtonite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and interferences encountered during spectral analysis of this hydrous magnesium carbonate mineral.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectral analysis of this compound?
A1: Interference in this compound spectral analysis can arise from several sources:
-
Sample-related issues: The most common issue is the presence of associated minerals, particularly nesquehonite (MgCO₃·3H₂O), which often occurs with this compound.[1][2] Their similar chemical composition can lead to overlapping spectral features. Other potential contaminants from the sample's origin, such as other carbonate or silicate (B1173343) minerals, can also interfere.
-
Sample preparation: Inconsistent sample preparation, such as improper grinding, can affect particle size and, consequently, the spectral quality.[3] For techniques like FTIR, the choice of matrix material (e.g., KBr) and potential moisture contamination are critical.
-
Instrumental factors: Baseline instability, signal-to-noise ratio, and incorrect instrument parameters (e.g., laser power in Raman spectroscopy) can all introduce errors into your spectra.[4][5][6]
-
Environmental conditions: Factors like ambient temperature and humidity can affect hydrated minerals like this compound.[4][7] Temperature variations can alter the stretching and bending frequencies of O-H bonds, potentially shifting peak positions.[7]
Q2: My Raman spectrum of a this compound sample shows a peak around 1094-1095 cm⁻¹. How can I be sure it's this compound and not another carbonate?
A2: While a Raman feature around 1094-1095 cm⁻¹ has been suggested as the ν1 mode for this compound, several other carbonate minerals also exhibit strong Raman peaks in this region, including magnesite, artinite, and vaterite.[3][8] To confirm the presence of this compound, a multi-technique approach is recommended:
-
X-Ray Diffraction (XRD): XRD is a definitive method for identifying crystalline phases. The characteristic d-spacings for this compound (strongest lines at 8.682, 3.093, and 2.936 Å) can confirm its presence.[1][2]
-
FTIR Spectroscopy: Compare your FTIR spectrum with reference spectra for this compound and other potential carbonates. The far-infrared region (<600 cm⁻¹) is particularly useful for distinguishing between different mineral structures.[9][10]
-
Morphological Analysis (SEM): Scanning Electron Microscopy (SEM) can reveal the characteristic fibrous, needle-like, or nodular habit of this compound, helping to distinguish it from other minerals.[1][11]
Q3: I'm observing significant baseline drift in my FTIR spectra. What could be the cause and how do I correct it?
A3: Baseline drift in FTIR spectroscopy can be caused by several factors:
-
Instrumental instability: This can be due to the instrument not reaching thermal equilibrium.[4] Always allow the instrument's source and detector to warm up sufficiently before analysis.
-
Environmental changes: Fluctuations in ambient temperature or vibrations from nearby equipment can affect the instrument's optical alignment.[4]
-
Sample issues: Highly absorbing samples or samples with significant scattering can lead to a sloping baseline. Inappropriate sample concentration in the matrix (e.g., KBr pellet) can also be a cause.
To correct for baseline drift, you can apply a baseline correction algorithm available in most spectroscopy software. It is also crucial to run a blank spectrum under the same conditions to determine if the drift is from the instrument or the sample.[4]
Troubleshooting Guides
Issue 1: Poorly Resolved Spectral Peaks
Symptoms:
-
Broad, overlapping peaks.
-
Low signal-to-noise ratio.
-
Difficulty in identifying characteristic this compound peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Sample Preparation | Ensure the sample is finely and homogeneously ground to a consistent particle size.[3] For FTIR pellets, ensure the sample is well-mixed with the matrix (e.g., KBr) and pressed into a transparent pellet. |
| Low Analyte Concentration | Increase the concentration of this compound in the sample if possible, or use a more sensitive analytical technique. |
| Incorrect Instrument Parameters | Optimize parameters such as integration time, number of scans, and laser power (for Raman) to improve signal-to-noise. For Raman, be cautious with laser power to avoid sample decomposition.[12] |
| Fluorescence Interference (Raman) | If fluorescence is obscuring your Raman signal, try using a different laser excitation wavelength (e.g., 785 nm or 1064 nm).[8] |
Issue 2: Suspected Nesquehonite Interference
Symptoms:
-
Difficulty in definitively assigning peaks to this compound due to the presence of additional, unexpected peaks.
-
Inconsistencies with reference spectra of pure this compound.
Troubleshooting Workflow:
Caption: Workflow for identifying and resolving spectral interference from nesquehonite.
Experimental Protocols
Protocol 1: Sample Preparation for FTIR Analysis (KBr Pellet Method)
-
Grinding: Gently grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.
-
Drying: Dry the powdered sample and high-purity KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
Mixing: Mix approximately 1 mg of the dried sample with 100-200 mg of the dried KBr powder. The mixing should be thorough to ensure a homogeneous mixture.
-
Pelletizing: Place the mixture into a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Analysis: Immediately place the pellet in the FTIR spectrometer's sample holder and acquire the spectrum.
Protocol 2: Raman Spectroscopy Analysis
-
Sample Placement: Place a small amount of the powdered this compound sample on a clean microscope slide or in a suitable sample holder.
-
Instrument Setup:
-
Select an appropriate laser excitation wavelength. A 785 nm laser is often a good choice to minimize fluorescence in carbonate minerals.[8]
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).
-
-
Focusing: Focus the laser on the sample surface.
-
Parameter Optimization:
-
Start with a low laser power to avoid sample damage.
-
Adjust the integration time and number of accumulations to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-4000 cm⁻¹).
-
Data Processing: Process the acquired spectrum to remove background fluorescence and cosmic rays if necessary.
Data Presentation
Table 1: Key Vibrational Modes for this compound and Potentially Interfering Minerals
| Mineral | Formula | Key Raman Peaks (cm⁻¹) | Key FTIR Peaks (cm⁻¹) |
| This compound | MgCO₃·2H₂O | ~1094-1095 (ν1 CO₃²⁻)[3][8] | Broad OH stretching (~3000-3600), CO₃²⁻ modes (~1400-1500, ~850) |
| Nesquehonite | MgCO₃·3H₂O | ~1100 (ν1 CO₃²⁻), multiple OH modes | Distinct OH stretching and bending modes, CO₃²⁻ modes |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | ~1115 (ν1 CO₃²⁻) | Sharp OH peak (~3645), broad H₂O bands, multiple CO₃²⁻ modes |
| Magnesite | MgCO₃ | ~1096 (ν1 CO₃²⁻) | Strong CO₃²⁻ modes (~1450, ~880, ~750) |
Note: Peak positions can vary slightly depending on the specific sample and instrument conditions.
Logical Diagram for Method Selection
References
- 1. rruff.net [rruff.net]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 4. azooptics.com [azooptics.com]
- 5. 8 Errors Common to Spectrum Analysis PDF Asset Page | Keysight [keysight.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mineral Spectroscopy - Hayes Research Group - Hayes Research Group [hayesresearchgroup.com]
- 8. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. sciences.ucf.edu [sciences.ucf.edu]
- 11. This compound Mineral Data [webmineral.com]
- 12. Revisiting the Raman Spectra of Carbonate Minerals [mdpi.com]
Technical Support Center: Synthesis of Pure Barringtonite (MgCO₃·2H₂O)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of pure barringtonite. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a hydrated magnesium carbonate with the chemical formula MgCO₃·2H₂O. It is a specific crystalline form (polymorph) of magnesium carbonate dihydrate.
Q2: What are the main challenges in synthesizing pure this compound?
The primary challenge is controlling the hydration state of the magnesium carbonate precipitate. The synthesis is often complicated by the formation of other hydrated magnesium carbonates, such as nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), or amorphous magnesium carbonate. These phases can be more kinetically favorable to form under various conditions.
Q3: Why is temperature control so critical in this compound synthesis?
Temperature is a key parameter that influences which hydrated magnesium carbonate polymorph is most stable and most likely to precipitate. Natural this compound forms at low temperatures, around 5°C.[1] Laboratory synthesis should therefore be conducted at low temperatures to favor the formation of the dihydrate form over more hydrated forms like nesquehonite.
Q4: What is the role of pH in the synthesis?
The pH of the reaction mixture affects the saturation of carbonate and bicarbonate ions in the solution, which in turn influences the precipitation kinetics and the crystalline phase of the product. While a specific optimal pH for this compound is not well-documented in synthetic procedures, maintaining a stable, slightly alkaline pH is generally recommended for the precipitation of magnesium carbonates.
Q5: What are common impurities in synthetic this compound and how can they be avoided?
Common impurities include other hydrated magnesium carbonates (nesquehonite, etc.) and unreacted precursor salts (e.g., sulfates, chlorides). To avoid these:
-
Strictly control the reaction temperature to favor this compound formation.
-
Ensure precise stoichiometric addition of reactants to avoid excess salts in the final product.
-
Thoroughly wash the precipitate with cold deionized water to remove soluble byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Final product is identified as Nesquehonite (MgCO₃·3H₂O) instead of this compound. | Reaction temperature was too high, favoring the formation of the more hydrated nesquehonite. | Maintain the reaction temperature strictly between 4-8°C. Use a refrigerated bath or conduct the experiment in a cold room. |
| The precipitate is amorphous or poorly crystalline. | 1. Precipitation occurred too rapidly. 2. The concentration of reactants was too high. 3. Inadequate mixing. | 1. Slow down the addition rate of the carbonate solution to the magnesium salt solution. 2. Use more dilute solutions of the precursors. 3. Ensure continuous and efficient stirring throughout the reaction. |
| Low yield of the final product. | 1. Incomplete precipitation due to incorrect stoichiometry or pH. 2. Loss of product during washing. | 1. Verify the molar ratios of the reactants. Monitor and adjust the pH to a slightly alkaline range (e.g., 8.5-9.5) to ensure complete precipitation. 2. Use cold deionized water for washing and minimize the volume used. Consider centrifugation for recovery instead of filtration to reduce losses. |
| Contamination with precursor salts (e.g., high sulfate (B86663) or chloride content). | Inadequate washing of the precipitate. | Wash the precipitate multiple times with cold deionized water. Test the filtrate for the presence of the counter-ions (e.g., with BaCl₂ for sulfate or AgNO₃ for chloride) until they are no longer detected. |
| Formation of basic magnesium carbonates. | The pH of the reaction mixture was too high, leading to the co-precipitation of magnesium hydroxide. | Carefully control the pH and avoid excessively alkaline conditions. A pH range of 8.5-9.5 is a reasonable starting point. |
Experimental Protocols
Suggested Low-Temperature Precipitation of this compound
This protocol is inferred from the natural formation conditions of this compound and general principles of magnesium carbonate synthesis.
Materials:
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O) or Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
pH meter
-
Refrigerated circulator or ice bath
-
Jacketed reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M solution of the magnesium salt (e.g., 123.2 g of MgSO₄·7H₂O per liter of deionized water).
-
Prepare a 0.5 M solution of sodium carbonate (53.0 g of Na₂CO₃ per liter of deionized water).
-
Chill both solutions to 5°C.
-
-
Reaction Setup:
-
Place a specific volume of the magnesium salt solution into the jacketed reaction vessel.
-
Set the refrigerated circulator to maintain the vessel temperature at 5°C.
-
Begin stirring the magnesium salt solution.
-
-
Precipitation:
-
Slowly add the chilled sodium carbonate solution to the magnesium salt solution at a constant rate using a peristaltic pump or a burette over a period of 1-2 hours.
-
Monitor the pH of the mixture. If necessary, make small adjustments to maintain a slightly alkaline pH (e.g., 8.5-9.5).
-
-
Aging:
-
After the addition is complete, continue stirring the suspension at 5°C for an additional 2-4 hours to allow for crystal growth and phase stabilization.
-
-
Recovery and Washing:
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate several times with small volumes of cold (4°C) deionized water to remove soluble byproducts.
-
-
Drying:
-
Dry the product at a low temperature (e.g., 40-50°C) under vacuum to prevent the loss of hydration water or phase transformation.
-
-
Characterization:
-
Analyze the dried product using X-ray Diffraction (XRD) to confirm the crystalline phase is this compound. Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) can also be used for further characterization.
-
Data Presentation
Table 1: Key Synthesis Parameters for this compound
| Parameter | Recommended Value | Rationale |
| Temperature | 4 - 8°C | Mimics natural formation conditions and favors the dihydrate form.[1] |
| pH | 8.5 - 9.5 | Promotes carbonate precipitation while minimizing the formation of basic carbonates. |
| Precursor Concentration | 0.1 - 0.5 M | Balances reaction rate and yield with control over crystallinity. |
| Addition Rate | Slow (e.g., over 1-2 hours) | Prevents rapid precipitation and the formation of amorphous phases. |
| Aging Time | 2 - 4 hours | Allows for crystal growth and maturation into the desired phase. |
Visualizations
Caption: Workflow for the suggested synthesis of this compound.
Caption: Logical diagram for troubleshooting this compound synthesis.
References
Preventing phase transformation of Barringtonite during analysis
Technical Support Center: Analysis of Barringtonite
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (MgCO₃·2H₂O). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent phase transformation during analysis, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its phase stability a concern during analysis?
A1: this compound is a hydrated magnesium carbonate with the chemical formula MgCO₃·2H₂O.[1][2] Like many hydrated minerals, it contains water molecules within its crystal structure that are essential to its chemical and physical properties. The primary concern during analysis is the potential for dehydration, a phase transformation where these water molecules are lost. This can be triggered by heat, low humidity, or high vacuum, conditions often present in analytical techniques. Dehydration alters the mineral's structure, leading to inaccurate analytical results. For instance, what is being analyzed may no longer be this compound, but a dehydrated form or an amorphous phase.
Q2: At what temperature does this compound undergo phase transformation?
Q3: Which analytical techniques are most likely to cause phase transformation of this compound?
A3: Any technique that involves elevated temperatures, high vacuum, or a dry environment can induce dehydration. This includes:
-
Conventional Powder X-ray Diffraction (XRD): The heat from the X-ray source and ambient laboratory conditions can be sufficient to cause dehydration.
-
Conventional Scanning Electron Microscopy (SEM): The high vacuum required in traditional SEMs will rapidly remove water from the crystal structure. The electron beam itself can also induce localized heating.
-
Thermogravimetric Analysis (TGA): While used to study thermal decomposition, it will inherently induce phase transformation.
-
Sample preparation techniques: Grinding and polishing can generate localized heat, and drying samples in an oven, even at low temperatures, will cause dehydration.[4][5]
Q4: How can I detect if phase transformation has occurred during my analysis?
A4: Detecting phase transformation is critical for data validation. Here are some indicators:
-
XRD: Look for changes in the diffraction pattern. This can include shifts in peak positions, the appearance of new peaks corresponding to a dehydrated phase (e.g., anhydrous magnesium carbonate), a decrease in the intensity of this compound peaks, or the appearance of a broad, amorphous hump indicating a loss of crystallinity.
-
SEM: Visual changes in the sample morphology, such as cracking, shrinking, or the appearance of a "fluffy" or efflorescent texture on the crystal surfaces, can indicate dehydration.
-
Raman Spectroscopy: Changes in the Raman spectrum, particularly in the regions associated with water molecule vibrations (O-H stretching modes) and carbonate vibrational modes, will occur. A diminishing intensity or broadening of the water-related peaks is a strong indicator of dehydration.
Troubleshooting Guides
Troubleshooting Phase Transformation in X-ray Diffraction (XRD)
| Symptom | Possible Cause | Recommended Solution |
| Peak broadening and loss of intensity in XRD pattern. | Partial dehydration leading to a disordered or amorphous state. | 1. Use a humidity-controlled XRD (RH-XRD) system to maintain a high relative humidity (e.g., >75% RH) during the analysis. 2. If RH-XRD is unavailable, consider using a low-temperature stage to cool the sample during analysis. |
| Appearance of new, unidentified peaks in the XRD pattern. | Formation of a new, dehydrated crystalline phase. | 1. Compare the new peaks to known diffraction patterns of anhydrous or less hydrated magnesium carbonates. 2. Implement the solutions for partial dehydration to prevent the formation of these new phases. |
| Gradual changes in the XRD pattern during a long scan. | The sample is dehydrating over the course of the analysis. | 1. Reduce the scan time if possible. 2. Use a humidity-controlled sample chamber. 3. Monitor the sample environment (temperature and humidity) throughout the scan. |
Troubleshooting Phase Transformation in Scanning Electron Microscopy (SEM)
| Symptom | Possible Cause | Recommended Solution |
| Sample appears cracked, shrunken, or "puffy" under the electron beam. | Dehydration due to the high vacuum of a conventional SEM. | 1. Use an Environmental SEM (ESEM) which allows for imaging at higher pressures with controlled water vapor.[2][6] 2. Alternatively, use a cryo-SEM stage to freeze the sample, preserving the water in a vitrified state. |
| Charging artifacts on the sample surface, even with a conductive coating. | Dehydration can alter the surface conductivity. | 1. Switch to ESEM, which often does not require a conductive coating due to the presence of gas molecules that dissipate charge. 2. If using conventional SEM, apply a thicker conductive coating, but be aware this may obscure fine surface details. |
| Beam damage or "burning" on the sample surface at low magnifications. | The electron beam is causing localized heating and dehydration. | 1. Use a lower accelerating voltage and a smaller beam current. 2. Scan the beam rapidly over the area of interest. 3. ESEM can help mitigate this by providing a more controlled environment. |
Experimental Protocols
Protocol 1: Analysis of this compound using Humidity-Controlled X-ray Diffraction (RH-XRD)
-
Sample Preparation:
-
Gently crush the this compound sample to a fine powder using a mortar and pestle. Avoid vigorous grinding to minimize frictional heat.
-
Mount the powdered sample on a zero-background sample holder suitable for the RH-XRD chamber.
-
-
Instrument Setup:
-
Set up the RH-XRD system with a humidity generator.
-
Equilibrate the sample chamber to a high relative humidity (RH), for example, 80% RH, at room temperature (e.g., 25°C). The optimal RH may need to be determined empirically, but it should be high enough to prevent dehydration.
-
-
Data Collection:
-
Allow the sample to equilibrate in the controlled humidity environment for at least 30 minutes before starting the analysis.
-
Collect the XRD pattern using standard instrument settings (e.g., Cu Kα radiation, appropriate scan range and step size for this compound).
-
Monitor the temperature and humidity throughout the data collection to ensure stability.
-
-
Data Analysis:
-
Analyze the resulting diffraction pattern to confirm the phase purity of this compound.
-
If phase transformation is suspected, repeat the analysis at an even higher RH.
-
Protocol 2: Analysis of this compound using Environmental Scanning Electron Microscopy (ESEM)
-
Sample Preparation:
-
Mount a small, representative crystal or a cluster of crystals of this compound onto an SEM stub using a suitable adhesive.
-
No conductive coating is typically necessary for ESEM analysis.
-
-
Instrument Setup:
-
Place the sample in the ESEM chamber.
-
Introduce water vapor into the chamber as the imaging gas.
-
Cool the sample stage to a temperature slightly above the dew point to prevent condensation (e.g., 2-5°C).
-
Adjust the chamber pressure to achieve a high relative humidity around the sample (e.g., 80-95% RH). The instrument software will typically calculate the RH based on the temperature and pressure.
-
-
Imaging:
-
Start with a low magnification to locate an area of interest.
-
Use a low accelerating voltage (e.g., 5-10 kV) and a small spot size to minimize beam-sample interactions.
-
Gradually increase magnification to observe the surface morphology of the this compound crystals.
-
Continuously monitor the sample for any signs of dehydration or condensation and adjust the chamber pressure or stage temperature as needed.
-
-
Energy-Dispersive X-ray Spectroscopy (EDS) Analysis (Optional):
-
If performing elemental analysis, use a low beam current and short acquisition times to minimize potential beam-induced damage and dehydration.
-
Visualizations
Caption: Workflow for preventing phase transformation of this compound during XRD analysis.
Caption: Troubleshooting logic for addressing phase transformation of this compound.
References
Addressing sample contamination in Barringtonite studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing sample contamination during experiments involving barringtonite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is sample purity crucial?
This compound is a hydrated magnesium carbonate mineral with the chemical formula MgCO₃·2H₂O.[1][2][3][4] It is a colorless, transparent mineral that can be found as fibrous, nodular, or radial crystals.[1] In research, particularly in fields like drug development, the purity of this compound is critical as contaminants can significantly alter its chemical and physical properties, leading to inaccurate experimental results and potentially compromising the efficacy and safety of any resulting products.
Q2: What are the most common contaminants in this compound samples?
The most common contaminants in naturally sourced this compound samples include:
-
Other Hydrated Magnesium Carbonates: Nesquehonite (MgCO₃·3H₂O) is frequently found associated with this compound.[2] Other forms like lansfordite (MgCO₃·5H₂O) can also be present.[1]
-
Elemental Impurities: Naturally occurring magnesite, the anhydrous form of magnesium carbonate, can contain various impurities. While specific elemental impurities for this compound are not extensively documented, studies on food-grade magnesium carbonate highlight the need to monitor for heavy metals such as lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg).[5][6]
-
Associated Minerals from Host Rock: Since this compound often forms on olivine (B12688019) basalt, trace amounts of minerals from the host rock can be a source of contamination.[2]
Q3: How can I visually inspect my this compound sample for potential contamination?
While a definitive assessment requires analytical techniques, a preliminary visual inspection under a microscope can be helpful. Pure this compound typically appears as colorless and transparent radiating fibers or needles.[2] The presence of different crystal forms, colors (e.g., white, yellowish, grayish-white, or brown crystalline powder, which is characteristic of magnesite), or opaque particles may indicate the presence of contaminants like nesquehonite or other minerals.[7]
Q4: What are the initial steps to take if I suspect my this compound sample is contaminated?
If you suspect contamination, the first step is to isolate the sample to prevent cross-contamination with other experiments. Subsequently, you should proceed with a systematic analytical approach to identify and quantify the contaminants. The choice of analytical technique will depend on the suspected nature of the contaminant (e.g., elemental, mineralogical).
Troubleshooting Guides
This section provides guidance on addressing specific issues related to sample contamination.
Issue 1: Inconsistent results in dissolution or reactivity studies.
-
Possible Cause: The presence of other hydrated magnesium carbonates, such as nesquehonite, which have different solubility and reactivity profiles.
-
Troubleshooting Steps:
-
Phase Identification: Use analytical techniques like X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), or Raman Spectroscopy to identify the different mineral phases present in your sample.
-
Refer to Spectral Data: Compare the obtained spectra with reference spectra for this compound, nesquehonite, and other potential magnesium carbonate hydrates to confirm their presence.
-
Sample Purification: If multiple phases are confirmed, consider purification methods such as micro-selection under a microscope for small samples or density-based separation for larger quantities, although the latter can be challenging due to the similar densities of these minerals.
-
Issue 2: Unexpected elemental composition in analytical tests (e.g., ICP-MS, AAS).
-
Possible Cause: Contamination with heavy metals or other elemental impurities from the natural source or introduced during sample handling and preparation.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that all tools, containers, and reagents used in sample preparation are clean and free of contaminants.[8] Use high-purity solvents and acids.
-
Blank Analysis: Run a blank sample (containing only the reagents used for sample preparation) through the analytical instrument to check for background contamination.
-
Source Analysis: If possible, analyze a sample of the host rock or surrounding material from where the this compound was sourced to identify potential elemental contaminants.
-
Use of Certified Reference Materials: Analyze a certified reference material with a known concentration of the suspected contaminants alongside your this compound sample to validate your analytical method and instrument calibration.
-
Issue 3: Poor quality data or artifacts in spectroscopic (FTIR, Raman) or microscopic (SEM) analysis.
-
Possible Cause: Improper sample preparation, leading to issues like fluorescence interference in Raman spectroscopy or charging effects in SEM.
-
Troubleshooting Steps:
-
For FTIR: Ensure the sample is properly ground to a fine, homogenous powder and thoroughly mixed with the KBr matrix if preparing pellets. The sample must be dry, as water can interfere with the analysis.[9]
-
For Raman Spectroscopy: If fluorescence is an issue, try changing the laser excitation wavelength. Minimal sample preparation is often required, but for rock samples, an unpolished sawn surface can be used.[10]
-
For SEM: For powder samples, ensure a uniform, monolayer distribution on the stub to avoid particle agglomeration and charging.[11] Use a particle disperser for best results.[12][13] Non-conductive samples like this compound require a conductive coating (e.g., gold or carbon) to prevent charging.[14]
-
Data Presentation
Table 1: Elemental Impurity Limits in USP-Grade Magnesium Carbonate
This table provides a reference for acceptable levels of common elemental impurities in a high-purity grade of a related magnesium carbonate compound. These can serve as a benchmark for assessing the purity of this compound samples intended for sensitive applications.
| Elemental Impurity | Class | Expected Concentration (ppm) |
| Cadmium (Cd) | 1 | < 0.6 |
| Lead (Pb) | 1 | < 0.1 |
| Arsenic (As) | 1 | < 0.2 |
| Mercury (Hg) | 1 | < 0.1 |
Source: Spectrum Chemical, Elemental Impurities - Magnesium Carbonate, Heavy, Powder, USP[5]
Experimental Protocols
Protocol 1: Sample Preparation for SEM-EDX Analysis of this compound Powder
This protocol outlines the steps for preparing a powdered this compound sample for analysis by Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX).
-
Objective: To obtain high-quality images of particle morphology and to determine the elemental composition of the sample.
-
Materials:
-
This compound powder sample
-
Aluminum SEM stubs
-
Double-sided carbon adhesive tape or carbon paint
-
Spatula
-
Compressed air or a gentle brush
-
Sputter coater with a conductive target (e.g., gold or carbon)
-
Particle disperser (recommended for optimal particle distribution)
-
-
Procedure:
-
Mount a fresh piece of double-sided carbon adhesive tape onto a clean aluminum stub. Alternatively, apply a thin, even layer of carbon paint.
-
Dispersion Method 1 (Dish Method): Spread a thin, even layer of the this compound powder in a petri dish. Press the adhesive side of the stub gently onto the powder.[11]
-
Dispersion Method 2 (Flick Method): Place a small amount of powder on the tip of a clean cotton swab. Hold the stub with the adhesive side up and gently flick the swab to evenly distribute the powder onto the stub.[11]
-
Dispersion Method 3 (Particle Disperser): For the most uniform monolayer of particles, use a particle disperser according to the manufacturer's instructions. This method is highly recommended to reduce particle agglomeration.[12][13]
-
Remove any loose, excess powder by gently tapping the side of the stub or by using a light stream of compressed air. This is crucial to prevent contamination of the SEM chamber.[15]
-
Place the prepared stub into a sputter coater and apply a thin layer of a conductive material (e.g., 10-20 nm of gold or carbon) to the sample surface. This prevents charging of the non-conductive this compound particles under the electron beam.
-
The sample is now ready for insertion into the SEM for imaging and EDX analysis.
-
Protocol 2: FTIR Spectroscopy for the Identification of Mineral Phases
This protocol describes the general procedure for using Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of this compound samples.
-
Objective: To identify the mineral phases present in the sample by analyzing their characteristic infrared absorption bands.
-
Materials:
-
This compound sample
-
Mortar and pestle (agate recommended)
-
FTIR spectrometer with a suitable detector
-
Potassium bromide (KBr) powder (spectroscopic grade)
-
Pellet press
-
-
Procedure:
-
Take a small amount of the this compound sample and grind it to a very fine powder (particle size < 2.5 µm is recommended for quantitative analysis) using an agate mortar and pestle.[16] The sample must be completely dry.[9]
-
Weigh out approximately 1-2 mg of the powdered sample and 200-300 mg of dry, spectroscopic-grade KBr powder.
-
Thoroughly mix the sample and KBr powder in the mortar.
-
Transfer the mixture to a pellet press die and press under vacuum to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample chamber or a blank KBr pellet.
-
Collect the infrared spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Process the spectrum by subtracting the background.
-
Identify the characteristic absorption bands and compare them to reference spectra of this compound, nesquehonite, and other potential carbonate and silicate (B1173343) minerals to determine the composition of the sample.
-
Visualizations
Caption: Experimental workflow for assessing the purity of this compound samples.
Caption: Troubleshooting logic for addressing suspected contamination in this compound samples.
References
- 1. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 2. rruff.net [rruff.net]
- 3. This compound Mineral Data [webmineral.com]
- 4. mindat.org [mindat.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Magnesium Carbonate | MgCO3 | CID 11029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portaspecs.com [portaspecs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nanoscience.com [nanoscience.com]
- 12. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]
- 13. Scanning Electron Microscope | SEM Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. geo.umass.edu [geo.umass.edu]
- 15. cicyttp.org.ar [cicyttp.org.ar]
- 16. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
Improving signal-to-noise ratio in Barringtonite Raman spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) of Barringtonite Raman spectra.
Troubleshooting Guide
This guide addresses common issues encountered during the Raman analysis of this compound and other powdered mineral samples.
Issue 1: My this compound spectrum has a very high and sloping background.
This is likely due to fluorescence, a common issue in Raman spectroscopy, especially with minerals.[1][2]
-
Immediate Action:
-
Increase Acquisition Time: A longer integration time can sometimes improve the relative intensity of Raman peaks to the fluorescence background.
-
Photobleaching: Expose the sample to the laser for a period before acquisition. This can sometimes reduce fluorescence by "burning out" the fluorescent species.[3]
-
-
If the problem persists, consider these systematic adjustments:
-
Change Laser Excitation Wavelength: This is often the most effective solution. Fluorescence is dependent on the excitation wavelength, while the Raman shift is not.[3] Switching to a longer wavelength, such as 785 nm or 1064 nm, can significantly reduce or eliminate fluorescence interference.[3][4][5]
-
Software-Based Baseline Correction: After acquisition, use a baseline correction algorithm to subtract the fluorescence background. Common methods include Asymmetric Least Squares (ALS) and wavelet transforms.[6][7][8]
-
Issue 2: I see sharp, narrow spikes in my spectrum that are not Raman peaks.
These are likely cosmic rays, which are high-energy particles that can strike the CCD detector and create false signals.[2][9]
-
Solution:
-
Software Removal: Most Raman software includes algorithms specifically designed to identify and remove cosmic ray spikes.[10][11] These tools typically work by identifying peaks that are much narrower than true Raman bands.
-
Multiple Acquisitions: Acquiring multiple spectra of the same spot and averaging them can help mitigate the effect of random cosmic ray events. The cosmic ray will appear in only one spectrum and can be removed during data processing. A thesis on the subject showed a 10% improvement with a proposed cosmic ray removal algorithm when compared with the double acquisition method.[12]
-
Issue 3: The overall signal from my this compound sample is very weak.
A weak Raman signal can be due to several factors, from sample preparation to instrument settings. Raman scattering is an inherently weak phenomenon.[12][13]
-
Troubleshooting Steps:
-
Optimize Laser Power: Gradually increase the laser power.[14] Be cautious, as excessive power can cause sample damage or heating, which can shift or broaden Raman peaks.[15][16] For delicate samples, it's often recommended to keep the laser power below 1 mW in a diffraction-limited spot.[15]
-
Check Focus: Ensure the laser is correctly focused on the sample surface. For powdered samples, this can be challenging. It is preferable to have a flat surface for Raman imaging to ensure easy focusing.[17][18]
-
Improve Sample Preparation: For powdered this compound, gently press the sample onto a slide and cover it with a cover glass to create a smoother, more uniform surface.[17][18] Using a reflective substrate, such as gold-coated slides, can also enhance the signal; one study found this can triple the collected Raman scatter compared to transparent substrates.[12]
-
Align Optics: Ensure the spectrometer's optical path is correctly aligned to maximize the collection of scattered light.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected Raman peak for this compound?
The primary Raman active ν1 mode for this compound is located at approximately 1094-1095 cm⁻¹.[19][20]
Q2: How should I prepare my powdered this compound sample for analysis?
For single-point analysis, minimal preparation is needed.[21] However, to improve signal quality and for Raman imaging, creating a flat surface is beneficial.[17][22] A common method is to place the powder on a microscope slide and gently press a cover slip on top.[17][18]
Q3: Can I damage my this compound sample with the laser?
Yes. High laser power can cause thermal damage to minerals, leading to phase transformations or peak shifts to lower frequencies due to thermal expansion.[16] It is crucial to start with low laser power and gradually increase it while monitoring the spectrum for any changes.
Q4: What is the best laser wavelength to use for this compound?
While a 532 nm laser can be used, it may induce fluorescence. A longer wavelength, such as 785 nm, is often a better choice for minerals to mitigate this issue.[3][23]
Q5: How can I remove the background from my spectrum after data collection?
Several algorithms can be used for baseline correction. Asymmetric Least Squares (ALS), Adaptive Iteratively Reweighted Penalized Least Squares (airPLS), and methods based on wavelet transforms are effective at removing smooth, curved baselines caused by fluorescence.[6][7]
Data Summary
The following table summarizes the impact of various techniques on the signal-to-noise ratio in Raman spectroscopy.
| Technique | Parameter | Expected Improvement | Reference |
| Hardware | Use of Reflective Substrates | ~3x increase in collected Raman scatter | [12] |
| Laser Line Filters | Improves Side Mode Suppression Ratio (SMSR) by >10-20 dB | [24] | |
| Software | Denoising Algorithms | Up to 2x improvement in SNR | [12][25] |
| Cosmic Ray Removal | ~10% improvement over double acquisition methods | [12] |
Experimental Protocols
Protocol 1: Sample Preparation for Powdered this compound
-
Place a small amount of this compound powder onto a clean microscope slide.
-
Gently place a cover slip over the powder.
-
Apply light, even pressure to the cover slip to create a flat, compacted sample surface.
-
If available, use a reflective (e.g., gold-coated) slide to enhance the signal.
Protocol 2: Baseline Correction Using an Asymmetric Least Squares (ALS) Algorithm
This protocol describes the general principle of the ALS method, which is implemented in many spectroscopy software packages.
-
Load the raw Raman spectrum into the analysis software.
-
Select the Asymmetric Least Squares (ALS) baseline correction tool.
-
The algorithm will first approximate the baseline using a Whittaker smoother.
-
It then iteratively assigns lower weights to data points that are above the estimated baseline (i.e., the Raman peaks).
-
The process is repeated until the baseline converges, fitting only the background and ignoring the peaks.[6]
-
Visually inspect the corrected spectrum to ensure that peak shapes and intensities have not been distorted. Adjust algorithm parameters (e.g., smoothness) if necessary.
Diagrams
Caption: Troubleshooting workflow for improving Raman spectra SNR.
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. researchgate.net [researchgate.net]
- 3. edin.becdn.net [edin.becdn.net]
- 4. youtube.com [youtube.com]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. hou.usra.edu [hou.usra.edu]
- 7. Two methods for baseline correction of spectral data • NIRPY Research [nirpyresearch.com]
- 8. Baseline correction for Raman spectra using an improved asymmetric least squares method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. An Improved Algorithm to Remove Cosmic Spikes in Raman Spectra for Online Monitoring [opg.optica.org]
- 10. Removing cosmic ray spikes from a Raman spectrum — SpectroChemPy v0.8.2.dev24 0.8.2.dev24 documentation [spectrochempy.fr]
- 11. m.youtube.com [m.youtube.com]
- 12. Methods for Improving Signal to Noise Ratio in Raman Spectra - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Sample preparation – Nanophoton [nanophoton.net]
- 19. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 20. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 21. physicsopenlab.org [physicsopenlab.org]
- 22. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]
- 23. iris.unict.it [iris.unict.it]
- 24. azom.com [azom.com]
- 25. Improving signal-to-noise ratio of Raman measurements based on ensemble learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Barringtonite-Nesquehonite Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the deconvolution of X-ray diffraction (XRD) peaks in barringtonite-nesquehonite mixtures.
Frequently Asked Questions (FAQs)
Q1: What are this compound and nesquehonite, and why are they analyzed together?
A1: this compound (MgCO₃·2H₂O) and nesquehonite (MgCO₃·3H₂O) are hydrated magnesium carbonate minerals.[1] They often occur together, as nesquehonite can alter or decompose to form other hydrated carbonates, including this compound, under certain conditions.[2][3] This association makes the analysis of their mixtures crucial for accurate phase identification and quantification in various fields, including pharmaceutical development and geological studies.
Q2: What is the primary challenge in analyzing XRD patterns of this compound-nesquehonite mixtures?
A2: The primary challenge is significant peak overlap in their diffraction patterns. Both are hydrated magnesium carbonates with relatively large unit cells, leading to a high density of diffraction peaks, particularly at higher 2θ angles. Distinguishing and accurately quantifying each phase requires careful peak deconvolution or whole-pattern fitting methods like Rietveld refinement.
Q3: What is peak deconvolution in the context of XRD?
A3: Peak deconvolution is a numerical process used to separate overlapping peaks in a diffraction pattern into their individual components. By fitting mathematical profile functions (e.g., Gaussian, Lorentzian, Pseudo-Voigt) to the experimental data, one can determine the position, intensity, and width of each underlying peak, which is essential for phase quantification.
Q4: Can I use methods other than single-peak deconvolution for quantification?
A4: Yes, Rietveld refinement is a powerful alternative. This method involves fitting the entire experimental XRD pattern with calculated patterns based on the crystal structures of the phases present.[4] It can effectively handle severe peak overlap and provide accurate quantitative phase analysis, along with other structural information like lattice parameters and crystallite size.
Experimental Protocols
Protocol 1: Sample Preparation for XRD Analysis
Proper sample preparation is critical to avoid altering the hydration state of the minerals and to ensure high-quality data.
-
Grinding: Gently grind the sample to a fine powder (ideally <10 µm) to ensure random crystallite orientation and minimize preferred orientation effects. Use a method that minimizes heat generation, such as hand grinding with an agate mortar and pestle under a liquid medium like ethanol.[2] Aggressive dry grinding can cause dehydration or structural damage.
-
Sample Mounting:
-
Use a zero-background sample holder (e.g., single-crystal silicon) to minimize background noise, especially for quantitative analysis.
-
Carefully pack the powder into the holder cavity, ensuring a flat, smooth surface that is flush with the holder's reference plane. This minimizes errors from sample displacement.
-
Avoid over-packing, which can induce preferred orientation. The "side-loading" or "back-loading" technique is recommended.
-
Protocol 2: XRD Data Acquisition
-
Instrument: Use a modern powder diffractometer, typically with a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan Range: A 2θ range of 5° to 70° is generally sufficient to cover the most characteristic peaks of both phases.
-
Scan Parameters: For quantitative analysis, use a slow scan speed (e.g., ≤ 1°/minute) and a small step size (e.g., ≤ 0.02° 2θ) to obtain high-resolution data with good counting statistics.
-
Sample Spinning: If available, spin the sample during data collection to further improve crystallite orientation statistics.
Protocol 3: Deconvolution and Quantitative Analysis Workflow
-
Data Pre-processing:
-
Background Subtraction: Accurately model and subtract the background from the raw XRD pattern.
-
Peak Identification: Identify the prominent, non-overlapping peaks for each phase using the reference data provided in Table 1.
-
-
Peak Fitting:
-
Select appropriate software with peak fitting capabilities (e.g., Origin, Fityk, X'Pert HighScore).
-
Choose a suitable peak profile function (the Pseudo-Voigt function is often a good choice as it accounts for both Gaussian and Lorentzian contributions to peak shape).
-
Fit the selected non-overlapping peaks first to establish the characteristic peak widths for each phase.
-
-
Deconvolution of Overlapping Regions:
-
Constrain the peak positions and widths (within reasonable limits) based on the initial fits and reference data.
-
Add peaks for both phases in the overlapping regions and refine their intensities. The sum of the fitted peaks should closely match the experimental data.
-
-
Quantification:
-
Calculate the integrated area of the characteristic, deconvoluted peaks for each phase.
-
Use the Reference Intensity Ratio (RIR) method or develop a calibration curve from standard mixtures to convert peak areas to weight percentages.
-
Data Presentation
The following table summarizes the key diffraction peaks for this compound and nesquehonite for Cu Kα radiation. This data is essential for initial phase identification and for selecting peaks for deconvolution.
Table 1: Key XRD Peaks for this compound and Nesquehonite (Cu Kα, λ = 1.5406 Å)
| Mineral | Crystal System | Miller Index (hkl) | d-spacing (Å) | 2θ (°) | Relative Intensity |
| This compound | Triclinic | - | 8.682 | ~10.18 | Very Strong |
| - | 6.087 | ~14.55 | Strong | ||
| - | 5.816 | ~15.22 | Strong | ||
| - | 3.093 | ~28.84 | Very Strong | ||
| - | 2.936 | ~30.42 | Very Strong | ||
| - | 2.495 | ~35.97 | Strong | ||
| - | 2.309 | ~38.98 | Strong | ||
| Nesquehonite | Monoclinic | (10-1) | 6.516 | 13.58 | Strong |
| (002) | 6.060 | 14.61 | Strong | ||
| (101) | 5.467 | 16.20 | Strong | ||
| (10-2) | 4.290 | 20.69 | Strong | ||
| (012) | 3.861 | 23.02 | Very Strong | ||
| (20-1) | 3.332 | 26.73 | Medium | ||
| (11-3) | 2.900 | 30.81 | Medium | ||
| (211) | 2.766 | 32.34 | Medium | ||
| (10-4) | 2.698 | 33.18 | Strong |
Troubleshooting Guides
Issue 1: Poorly resolved peaks and high background noise.
-
Possible Cause: Insufficient sample quantity, poor crystallinity, or incorrect sample preparation. Hydrated carbonates can sometimes be poorly crystalline or amorphous.[6]
-
Solution:
-
Verify Sample Preparation: Ensure the sample was ground to a fine, uniform powder. Remount the sample, ensuring the surface is smooth and level with the holder.
-
Optimize Data Collection: Increase the data collection time (i.e., use a slower scan speed) to improve the signal-to-noise ratio.
-
Check for Amorphous Content: A broad, diffuse hump in the background, particularly at lower 2θ angles, may indicate the presence of an amorphous phase. This must be accounted for in the background model.
-
Issue 2: Fitted peak positions deviate significantly from reference values.
-
Possible Cause 1: Sample Displacement Error. The sample surface is not on the diffractometer's focusing circle.
-
Solution 1: This is a common systematic error. Repack the sample holder carefully. If the shift is consistent across the pattern, a specimen displacement correction can be applied during data analysis or Rietveld refinement.
-
Possible Cause 2: Lattice Parameter Variation. Solid solution or compositional variations can cause shifts in peak positions.
-
Solution 2: This is less common for these specific minerals but possible. Allow the lattice parameters to refine during a Rietveld analysis to obtain the correct values for your specific sample.
Issue 3: High residual error (poor fit) in deconvolution/refinement.
-
Possible Cause 1: Incorrect Peak Profile Shape. The chosen mathematical function does not accurately model the experimental peak shape.
-
Solution 1: Try a more flexible peak shape function, such as the Pseudo-Voigt or Pearson VII function. Refine the mixing parameters that control the Gaussian/Lorentzian character. Peak asymmetry may also need to be modeled, especially at low 2θ angles.
-
Possible Cause 2: Presence of an Unidentified Phase. The mixture contains another mineral phase that has not been accounted for.
-
Solution 2: Carefully examine the difference plot (experimental minus calculated pattern) for unassigned peaks. Try to identify these peaks using a mineral database. Common associated phases could include other hydrated magnesium carbonates like hydromagnesite.
-
Possible Cause 3: Preferred Orientation. Platy or needle-like crystals (common for these minerals) may not be randomly oriented, causing systematic errors in peak intensities.
-
Solution 3: During sample preparation, use the back-loading method to minimize this effect. During data analysis, if using Rietveld refinement, apply a preferred orientation correction (e.g., the March-Dollase model).
Issue 4: Difficulty in distinguishing the main peaks of this compound (~30.42° 2θ) and Nesquehonite (~30.81° 2θ).
-
Problem: These two strong peaks are relatively close and can overlap, especially if peaks are broadened due to small crystallite size or strain.
-
Strategy:
-
Utilize Non-Overlapping Peaks: Focus on fitting the strong, isolated peak for this compound around 10.18° 2θ . For nesquehonite, the peak at 23.02° 2θ is typically strong and well-isolated.
-
Constrain Parameters: Use the peak shape parameters (e.g., FWHM) determined from the isolated peaks to constrain the deconvolution of the overlapping region around 30-31° 2θ. Fix the peak positions to their expected values and only refine the intensities.
-
Whole Pattern Fitting: This is an ideal scenario for using Rietveld refinement, which uses the entire pattern and crystal structure constraints to resolve the contributions from each phase in the overlapping region.
-
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Troubleshooting decision tree for high residual errors.
References
Barringtonite Technical Support Center: Best Practices for Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Barringtonite samples. Given the delicate and hydrated nature of this mineral, adherence to strict protocols is crucial to prevent dehydration, structural changes, and contamination, thereby ensuring the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proper handling and storage critical?
A1: this compound is a hydrous magnesium carbonate mineral with the chemical formula MgCO₃·2H₂O.[1] It often presents as colorless, transparent needles, radiating fibers, or nodular incrustations.[2] Like other hydrated minerals, this compound is susceptible to dehydration, which can alter its crystalline structure and chemical properties. Improper handling can also lead to physical damage, especially to its delicate fibrous forms, and contamination. Maintaining the integrity of this compound samples is paramount for accurate analytical results and the reproducibility of experiments.
Q2: What are the primary signs of degradation in this compound samples?
A2: The most common sign of degradation is dehydration, which may manifest as a change in appearance from transparent to a white, opaque, or powdery substance.[1] Other indicators of degradation can include crumbling of fibrous structures, changes in sample weight, and alterations in analytical data, such as shifts in X-ray diffraction (XRD) patterns or Raman spectra.
Q3: Can a dehydrated this compound sample be rehydrated?
A3: While some hydrated minerals can be rehydrated, the process is not always reversible to the original crystalline state. For this compound, preventing dehydration is the most effective strategy. Attempted rehydration may not restore the original mineral structure, potentially leading to the formation of different hydrated phases or an amorphous material.
Q4: What are the general recommendations for transporting this compound samples?
A4: To minimize physical damage and environmental fluctuations during transport, it is recommended to wrap specimens in acid-free tissue and place them in labeled, durable containers.[3] For particularly delicate, fibrous samples, embedding in a supportive medium within a sealed container can prevent movement and breakage.[4] It is also crucial to buffer the sample against temperature and humidity changes by sealing the container.[3]
Troubleshooting Guides
Issue: My this compound sample appears to be turning white and powdery.
-
Question: What is causing this change and what should I do?
-
Answer: This is a strong indication of dehydration. This can be caused by storage at low humidity or elevated temperatures.
-
Immediate Action: Immediately move the sample to a high-humidity, controlled environment. If a humidity-controlled chamber is not available, place the sample in a sealed container with a small vial of deionized water (ensure the water does not directly contact the sample) to increase the ambient humidity.
-
Verification: To confirm dehydration, you can perform Raman spectroscopy or X-ray diffraction (XRD) analysis and compare the results with a reference pattern for this compound. A dehydrated sample will show changes in its characteristic peaks.
-
Prevention: Review your storage protocol. Ensure samples are stored in airtight containers in a temperature and humidity-controlled environment, ideally at high relative humidity and stable, cool temperatures.
-
Issue: The fibrous structures of my this compound sample are breaking apart.
-
Question: How can I prevent this physical degradation?
-
Answer: The fibrous habit of this compound makes it extremely delicate.[2] Physical degradation is often due to improper handling or vibrations during storage and transport.
-
Handling: Always handle the sample with fine-tipped, non-metallic tweezers, supporting the base of the specimen. Never touch the fibrous crystals directly.[5]
-
Storage: Store the sample in a container that minimizes movement. For very fragile specimens, create a custom support using inert foam or cotton to cushion the sample and prevent any contact with the container walls.
-
Transport: When moving the sample, ensure it is securely packed to avoid any vibrations or shocks.
-
Issue: I am seeing unexpected peaks in my analytical results (e.g., XRD, Raman).
-
Question: Could this be due to improper storage?
-
Answer: Yes, unexpected peaks can indicate either a phase transformation of the this compound or contamination.
-
Phase Transformation: this compound is often found in association with nesquehonite (MgCO₃·3H₂O).[2] Changes in temperature and humidity can cause transformations between these hydrated phases. The thermal analysis of nesquehonite, a closely related mineral, shows dehydration steps at approximately 157°C and 179°C, which can lead to the formation of different phases.[6]
-
Contamination: If the sample was not stored in a sealed, clean container, it could be contaminated by dust or other laboratory chemicals.
-
Troubleshooting:
-
Review the storage conditions (temperature, humidity, container type) to assess the risk of dehydration or contamination.
-
Use Raman spectroscopy or XRD to identify the unknown phases by comparing the data to reference databases for other magnesium carbonates and common laboratory contaminants. A Raman peak for this compound is reported around 1094-1095 cm⁻¹.[7]
-
Implement stricter handling and storage protocols to prevent future occurrences.
-
-
Quantitative Data Summary
| Parameter | Nesquehonite (MgCO₃·3H₂O) | Implications for this compound (MgCO₃·2H₂O) |
| Dehydration Onset | Begins above ~50-60°C in a moist atmosphere.[8] | This compound is likely also susceptible to dehydration at moderately elevated temperatures, especially in low humidity environments. |
| Stepwise Dehydration | Shows two main dehydration steps at ~157°C and ~179°C.[6] | This compound may also undergo stepwise dehydration, losing its water molecules at specific temperatures, leading to phase transformations. |
| Decomposition Products | Can transform into other hydrated magnesium carbonates or anhydrous magnesium carbonate (magnesite) at higher temperatures.[9] | Dehydrated this compound may transform into an amorphous phase or other crystalline magnesium carbonate species.[1] |
Detailed Experimental Protocols
Protocol 1: Handling Fibrous this compound Samples
-
Preparation: Before handling, ensure the workspace is clean and free of drafts. Wear powder-free nitrile gloves to prevent contamination from skin oils.
-
Tool Selection: Use fine-tipped, non-metallic (e.g., plastic or bamboo) tweezers. For very delicate clusters, use two pairs of tweezers to provide support from multiple points.
-
Handling Procedure:
-
Gently grip the sample at its most stable point, typically the base or a non-fibrous area.
-
Avoid any direct contact with or pressure on the fibrous crystals.
-
When placing the sample, lower it slowly onto a clean, stable surface.
-
-
Cleaning (if necessary):
-
Never use liquids for cleaning as this can dissolve or alter the sample.
-
Use a gentle puff of air from a rubber bulb syringe to remove loose dust. Do not use compressed air cans, as the propellant can contaminate the sample and the force can be too strong.
-
Protocol 2: Long-Term Storage of this compound Samples
-
Container Selection: Use airtight, archival-quality containers made of inert materials such as glass or polystyrene.
-
Environmental Control:
-
Store the containers in a dedicated cabinet or desiccator where temperature and humidity can be controlled.
-
Ideal Storage Conditions: Maintain a stable, cool temperature (e.g., 18-20°C) and a high relative humidity (RH) of 75% or higher to prevent water loss. A lower, stable humidity (around 50%) may be acceptable if high humidity is not feasible, but the risk of dehydration increases.[3]
-
-
Humidity Regulation:
-
If a humidity-controlled cabinet is unavailable, create a microenvironment within the sealed container. Place a small, open vial of a saturated salt solution that maintains the desired RH. For example, a saturated solution of sodium chloride (NaCl) will maintain an RH of approximately 75%. Ensure the solution cannot spill or come into contact with the sample.
-
-
Labeling: Clearly label each container with the sample identification, date, and storage conditions.
Protocol 3: Monitoring Sample Integrity with Raman Spectroscopy
-
Purpose: To non-destructively monitor the hydration state of the this compound sample.
-
Procedure:
-
Acquire a baseline Raman spectrum of the fresh, well-preserved this compound sample. A characteristic peak for this compound should be observed around 1094-1095 cm⁻¹.[7]
-
Periodically (e.g., every 6-12 months, or if degradation is suspected), acquire a new spectrum from the same sample under the same analytical conditions.
-
Analysis: Compare the new spectrum to the baseline. Look for:
-
A decrease in the intensity or broadening of the main this compound peaks.
-
The appearance of new peaks, which could indicate the formation of a new phase (e.g., another hydrated magnesium carbonate or an anhydrous form).
-
Shifts in peak positions.
-
-
-
Interpretation: Significant changes in the Raman spectrum are indicative of sample degradation, likely due to dehydration.
Protocol 4: Monitoring Sample Integrity with X-ray Diffraction (XRD)
-
Purpose: To detect changes in the crystalline structure of the this compound sample.
-
Procedure:
-
Obtain a reference powder XRD pattern of a known, high-quality this compound sample.
-
If degradation is suspected, carefully extract a small, representative portion of the sample for analysis.
-
Run powder XRD on the sample.
-
Analysis: Compare the resulting diffractogram with the reference pattern. Look for:
-
Changes in the position and intensity of the diffraction peaks.
-
The appearance of new peaks, indicating the presence of a different crystalline phase.
-
A broadening of the peaks or an increase in the amorphous background signal, suggesting a loss of crystallinity.
-
-
-
Interpretation: Alterations in the XRD pattern are a definitive sign of a change in the mineral's crystal structure, often caused by dehydration.
Mandatory Visualizations
References
- 1. This compound Mineral Data [webmineral.com]
- 2. azomining.com [azomining.com]
- 3. Preventive Conservation | Development Services [manual.museum.wa.gov.au]
- 4. catawiki.com [catawiki.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 8. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]
- 9. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Barringtonite instability under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barringtonite (MgCO₃·2H₂O). Due to its nature as a metastable hydrated mineral, this compound can be prone to instability under common experimental conditions. This guide offers insights into identifying, preventing, and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a hydrated magnesium carbonate with the chemical formula MgCO₃·2H₂O.[1][2][3] Its stability is a significant concern because, as a metastable mineral, it can easily lose its water of hydration or transform into other more stable magnesium carbonate phases, such as nesquehonite (MgCO₃·3H₂O) or hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O).[4] This transformation can alter the material's physical and chemical properties, leading to inconsistent and unreliable experimental results.
Q2: What are the primary factors that influence this compound's stability?
The main factors affecting this compound's stability are:
-
Temperature: Elevated temperatures can provide the energy needed to drive off the water molecules from the crystal lattice, leading to dehydration.
-
Humidity: Low humidity environments can promote the loss of water from the hydrate, while very high humidity might facilitate transformation into a more hydrated magnesium carbonate phase.
-
Atmospheric Composition: The partial pressure of carbon dioxide (CO₂) can influence the equilibrium between different magnesium carbonate species.
Q3: How can I visually identify if my this compound sample has become unstable?
Visual signs of instability can include:
-
Change in Appearance: A once crystalline and translucent sample may become opaque or powdery.
-
Formation of a White Coating: Dehydration can sometimes lead to the formation of a white, powdery coating on the surface of the crystals.
-
Clumping or Caking: Changes in hydration state can cause the particles to clump together.
Q4: What is the expected thermal decomposition behavior of this compound?
Q5: What are the more stable magnesium carbonate phases that this compound might transform into?
Under typical laboratory conditions, this compound may transform into:
-
Nesquehonite (MgCO₃·3H₂O): A more hydrated magnesium carbonate.
-
Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O): A basic hydrated magnesium carbonate.
-
Magnesite (MgCO₃): The anhydrous and most stable form of magnesium carbonate.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Sample appears powdery or has lost its crystalline structure. | Dehydration due to low humidity or elevated temperature. | Store samples in a sealed container with a controlled humidity environment (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity). Avoid storing near heat sources. |
| Unexpected peaks appear in XRD or Raman spectra. | Transformation to other magnesium carbonate phases (e.g., nesquehonite, hydromagnesite). | Re-evaluate storage conditions. If the transformation is unavoidable under your experimental conditions, consider characterizing the new phase and adjusting your experimental design accordingly. Use fresh, well-characterized this compound for each experiment. |
| Inconsistent results in aqueous dissolution experiments. | Transformation of this compound in the aqueous phase or the presence of more soluble impurities. | Ensure the solvent is pre-saturated with respect to this compound if possible. Analyze the solid phase post-experiment using XRD or Raman to check for phase transformations. Use highly pure, synthetic this compound. |
| Weight loss observed in the sample over time. | Gradual dehydration. | Implement a strict sample handling protocol that minimizes exposure to ambient conditions. Weigh samples in a controlled environment if possible. |
Data Presentation
Table 1: Comparison of Selected Properties of this compound and Related Magnesium Carbonates
| Property | This compound (MgCO₃·2H₂O) | Nesquehonite (MgCO₃·3H₂O) | Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) | Magnesite (MgCO₃) |
| Molar Mass ( g/mol ) | 120.34[5] | 138.37 | 467.64 | 84.31 |
| Crystal System | Triclinic[1] | Monoclinic | Monoclinic | Trigonal |
| Density (g/cm³) | ~2.83[2] | ~1.85 | ~2.25 | ~3.0 |
| Relative Stability | Metastable | Metastable | Metastable | Stable |
| Solubility | Qualitative data suggests it is more resilient in moderate climates than Lansfordite.[6] | More soluble than magnesite. | Less soluble than nesquehonite. | Sparingly soluble. |
Note: Specific quantitative data for this compound's thermal decomposition and solubility product are not well-documented in publicly available literature. The information provided is based on its known properties and comparison with related minerals.
Experimental Protocols
Protocol 1: Synthesis of this compound (Conceptual Method)
-
Preparation of Solutions:
-
Prepare a solution of a soluble magnesium salt (e.g., MgCl₂ or MgSO₄) of a known concentration.
-
Prepare a solution of a carbonate source (e.g., Na₂CO₃ or NaHCO₃) of a known concentration.
-
-
Precipitation:
-
Slowly add the carbonate solution to the magnesium salt solution while stirring vigorously at a controlled, low temperature (e.g., 5-10°C) to favor the formation of hydrated phases. The natural formation of this compound occurs at around 5°C.[1][3]
-
Monitor the pH of the solution and maintain it within a range that favors the precipitation of the desired hydrated carbonate.
-
-
Aging:
-
Allow the precipitate to age in the mother liquor for a specific period at a controlled low temperature to encourage crystal growth and phase purity.
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate with cold deionized water to remove any soluble impurities.
-
Subsequently wash with a water-miscible organic solvent (e.g., ethanol (B145695) or acetone) to remove excess water and facilitate drying.
-
-
Drying:
-
Dry the sample under controlled, low-temperature and moderate humidity conditions to prevent dehydration. A vacuum desiccator at room temperature may be suitable.
-
-
Characterization:
-
Confirm the phase purity of the synthesized material using X-ray Diffraction (XRD) and Raman Spectroscopy.
-
Protocol 2: Characterization of this compound and its Transformation Products using XRD
-
Sample Preparation:
-
Gently grind a small amount of the sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mount the powdered sample onto a sample holder.
-
-
Instrument Setup:
-
Use a powder X-ray diffractometer with a common radiation source (e.g., Cu Kα).
-
Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed) appropriate for crystalline material analysis.
-
-
Data Collection:
-
Perform the XRD scan over a 2θ range that covers the characteristic peaks of this compound and its potential transformation products (e.g., 5° to 70°).
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with reference patterns from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to identify the phases present in the sample. Key d-spacings for this compound are 8.682, 3.093, and 2.936 Å.[1]
-
Protocol 3: Storage and Handling of this compound
-
Storage:
-
Store this compound in a tightly sealed, airtight container to minimize contact with the atmosphere.
-
Place the container in a desiccator with a saturated salt solution that maintains a moderate relative humidity to prevent dehydration.
-
Store at a cool, stable temperature, away from direct sunlight and heat sources.
-
-
Handling:
-
Minimize the time the sample is exposed to ambient laboratory conditions.
-
Use a glove box with a controlled atmosphere (inert gas or controlled humidity) for handling highly sensitive samples.
-
Avoid vigorous grinding or any action that could generate localized heat.
-
Mandatory Visualization
Caption: Potential instability pathways of this compound.
Caption: Troubleshooting flowchart for this compound instability.
References
Technical Support Center: Refining Geochemical Models for Accurate Barringtonite Prediction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental and modeling efforts to predict the formation of barringtonite (MgCO₃·2H₂O).
Troubleshooting Guides
This section addresses specific issues that may arise during geochemical modeling and experimental synthesis.
Geochemical Modeling Troubleshooting
Question: My PHREEQC model predicts magnesite (MgCO₃) as the stable phase at low temperatures, but my experiments yield a hydrated magnesium carbonate or no precipitate at all. What is wrong?
Answer:
This is a common issue stemming from the discrepancy between thermodynamic stability and kinetic favorability.
-
Kinetic Barriers: Magnesite is indeed the most thermodynamically stable magnesium carbonate phase over a wide range of conditions.[1] However, its precipitation at low temperatures is kinetically inhibited due to the high hydration energy of the Mg²⁺ ion.[2][3] Geochemical equilibrium models like PHREEQC typically calculate the most thermodynamically stable state and may not account for these kinetic barriers.
-
Supersaturation and Metastable Phases: Your experiment is likely forming a metastable hydrated magnesium carbonate, such as nesquehonite (MgCO₃·3H₂O), which is kinetically favored at near-ambient temperatures.[2][4]
-
Troubleshooting Steps:
-
Verify Thermodynamic Database: Ensure your thermodynamic database contains data for all relevant hydrated magnesium carbonates (nesquehonite, this compound, lansfordite, hydromagnesite (B1172092), etc.). The accuracy of the thermodynamic data for less common minerals like this compound can be a source of error.
-
Suppress Stable Phases in Model: To model the formation of metastable phases, you can "suppress" the most stable minerals (like magnesite) in your PHREEQC simulation. This allows the model to predict the saturation state and potential precipitation of the next most stable, kinetically favored phase.[1]
-
Incorporate Kinetics: For more advanced modeling, consider implementing kinetic rate laws for the precipitation of magnesium carbonates if reliable rate constants are available. PHREEQC has capabilities for kinetic modeling.[5][6]
-
Question: My model does not predict this compound formation under any simulated conditions. How can I refine my model to investigate its potential stability field?
Answer:
Predicting the formation of a specific, less common hydrated phase like this compound is challenging.
-
Uncertain Thermodynamic Data: The thermodynamic data for this compound in many standard databases may be estimated or have high uncertainty. This can prevent the model from ever calculating a state of supersaturation for this compound.
-
Narrow Stability Field: this compound likely has a very narrow stability field at low temperatures and specific pCO₂ and pH conditions.
-
Troubleshooting Steps:
-
Literature Review for Thermodynamic Data: Search for the most recent and experimentally-derived thermodynamic data for this compound and update your model's database.
-
Sensitivity Analysis: Perform a sensitivity analysis in your model by systematically varying key parameters like temperature, pH, pCO₂, and ionic strength. This can help identify a potential, albeit small, window of conditions where this compound might become saturated.
-
Focus on Precursors: Model the stability of nesquehonite (MgCO₃·3H₂O) and lansfordite (MgCO₃·5H₂O) at low temperatures (0-10°C). Since this compound is found in association with nesquehonite and forms at cold temperatures, understanding the conditions for nesquehonite formation is a crucial first step.[7]
-
Experimental Synthesis Troubleshooting
Question: I am trying to synthesize this compound at low temperatures, but I keep getting nesquehonite or an amorphous precipitate. What should I do?
Answer:
This is the primary challenge in this compound synthesis, as nesquehonite is a common and often more readily formed precursor. A definitive, validated protocol for direct this compound synthesis is not yet well-established in the literature.
-
Nesquehonite as a Precursor: Nesquehonite (MgCO₃·3H₂O) readily precipitates at room temperature and below.[4][8] this compound's natural formation at around 5°C suggests that very specific and stable low-temperature conditions are necessary.[7] The transformation from a more hydrated precursor like nesquehonite or even a synthesized MgCO₃·6H₂O phase is a likely pathway.[9]
-
Troubleshooting Steps:
-
Precise and Stable Temperature Control: Maintain a stable reaction temperature in the low range where this compound is expected to be more stable (e.g., 0-5°C). Temperature fluctuations can favor the formation of nesquehonite.
-
Control the Dehydration of a Precursor:
-
Synthesize a precursor at a very low temperature. For example, a method for synthesizing MgCO₃·6H₂O at 273.15 K (0°C) has been reported.[9]
-
Carefully control the aging or gentle warming of this highly hydrated precursor in a humidity-controlled environment to encourage the loss of water to form the dihydrate (this compound) rather than the trihydrate (nesquehonite). The decomposition of nesquehonite has been noted to produce an ill-crystallized phase with the formula MgCO₃·2H₂O.[10]
-
-
Vary Reactant Concentrations and pH: Systematically vary the initial concentrations of Mg²⁺ and CO₃²⁻/HCO₃⁻ and maintain a stable pH. The optimal conditions for this compound nucleation may be within a very narrow range.
-
Introduce Additives: Consider the use of additives that can influence the hydration sphere of the Mg²⁺ ion. Organic additives or co-solvents like ethanol (B145695) have been shown to impact magnesium carbonate precipitation by lowering the kinetic barrier of dehydration.[3][11] This could potentially be used to favor the formation of a less hydrated phase like this compound.
-
Question: The characterization of my precipitate (via XRD, FTIR) is ambiguous. How can I confirm if I have synthesized this compound, nesquehonite, or a mixture?
Answer:
Clear identification is crucial. These hydrated phases can have overlapping spectral features and can coexist in a sample.
-
Reference Patterns: Obtain high-quality reference XRD patterns and FTIR spectra for both this compound and nesquehonite. The Handbook of Mineralogy provides key crystallographic data and d-spacing for this compound.[7]
-
Troubleshooting Steps:
-
X-Ray Diffraction (XRD): This is the most definitive method. Compare your experimental XRD pattern with reference patterns. Pay close attention to the most intense peaks for each phase. For this compound, the strongest d-spacings are 8.682, 3.093, and 2.936 Å.[7]
-
Fourier-Transform Infrared (FTIR) or Raman Spectroscopy: These techniques are sensitive to the water of hydration and the carbonate group's vibrational modes. Differences in the O-H stretching and bending regions can help distinguish between the dihydrate (this compound) and trihydrate (nesquehonite).
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis can quantify the water content. This compound (MgCO₃·2H₂O) should show a water loss corresponding to two water molecules, while nesquehonite (MgCO₃·3H₂O) will show a loss corresponding to three.
-
Scanning Electron Microscopy (SEM): While not definitive for phase identification, SEM can reveal the morphology of the crystals. This compound is described as needles and radiating fibers.[7] If you observe different crystal habits, it may indicate a mixture of phases.
-
Data Summary
The following tables summarize key quantitative data for relevant magnesium carbonate phases.
Table 1: Chemical Formulas and Water Content
| Mineral Name | Chemical Formula | Molar Mass ( g/mol ) | Water Molecules (per formula unit) |
| Magnesite | MgCO₃ | 84.31 | 0 |
| This compound | MgCO₃·2H₂O | 120.34 | 2 |
| Nesquehonite | MgCO₃·3H₂O | 138.36 | 3 |
| Lansfordite | MgCO₃·5H₂O | 174.39 | 5 |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | 467.64 | 4 |
Table 2: Reported Formation/Transformation Conditions for Magnesium Carbonates
| Mineral | Temperature (°C) | pCO₂ (bar) | pH | Reactants/Conditions | Outcome |
| MgCO₃·6H₂O | 0 | - | - | Gaseous CO₂ bubbled through aqueous MgO suspension.[9] | Synthesis of the hexahydrate. |
| This compound | ~5 | - | - | Cold meteoric water leaching Mg from olivine (B12688019) basalt.[7] | Natural formation, associated with nesquehonite. |
| Nesquehonite | 25 | 1 | - | Mixing MgCl₂ and Na₂CO₃ solutions.[8] | Precipitation of pure nesquehonite. |
| Nesquehonite | Room Temp (~27) | - | 10 | Mixing MgCl₂ (3000 mg/L) and Na₂CO₃ solutions.[12] | Synthesis of nesquehonite. |
| Hydromagnesite to Magnesite | 120 | 3 | - | Transformation in solution.[8] | Transformation occurs within 5-15 hours. |
| Magnesite | 120 | 100 | - | Mixing MgCl₂ and Na₂CO₃ solutions.[8] | Direct precipitation of magnesite. |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of a Highly Hydrated Magnesium Carbonate Precursor (Based on MgCO₃·6H₂O synthesis)
This protocol is a starting point for obtaining a low-temperature precursor that could potentially be transformed into this compound.
Objective: To synthesize a highly hydrated magnesium carbonate at 0°C.
Materials:
-
Magnesium oxide (MgO) powder
-
Deionized water
-
CO₂ gas cylinder with a regulator and bubbling stone
-
Jacketed reaction vessel connected to a circulating chiller
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel and vacuum flask)
-
0.22 µm filter paper
Procedure:
-
Set the circulating chiller to maintain the jacketed reaction vessel at a constant 0°C (273.15 K).[9]
-
Prepare a suspension of MgO in deionized water (e.g., 3.1 g MgO in 200 mL water) inside the reaction vessel.[9]
-
Begin stirring the suspension.
-
Bubble CO₂ gas through the suspension for an extended period (e.g., 22 hours).[9]
-
After bubbling, filter the solution to remove any unreacted MgO.
-
Store the filtrate without stirring at 0°C for several days (e.g., 16 days) to allow for crystallization.[9]
-
Harvest the resulting crystals by vacuum filtration.
-
Immediately characterize the crystals (e.g., via XRD at low temperature) as they may transform to nesquehonite at room temperature.[9]
Visualizations
Logical Workflow for Troubleshooting Model-Experiment Discrepancy
Caption: Troubleshooting workflow for geochemical model and experiment discrepancies.
Experimental Pathway for this compound Synthesis
Caption: Conceptual experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to predict the formation of specific magnesium carbonate minerals?
A1: The primary difficulty lies in the complex interplay between thermodynamics and kinetics. While thermodynamics dictates which mineral is most stable (usually magnesite), kinetics determines which mineral will actually form under a given set of conditions. The high energy required to remove water molecules from the Mg²⁺ ion in solution creates a significant kinetic barrier to forming anhydrous magnesite at low temperatures.[3] This leads to the preferential precipitation of a variety of metastable hydrated phases (nesquehonite, this compound, etc.), with the specific phase being highly sensitive to small changes in temperature, pH, and pCO₂.[1]
Q2: What is the "dolomite problem" and how does it relate to this compound prediction?
A2: The "dolomite problem" refers to the long-standing challenge of explaining the abundant presence of dolomite (B100054) [CaMg(CO₃)₂] in the geological record despite the extreme difficulty of synthesizing it in the laboratory at low temperatures. This problem is analogous to the challenges in predicting and synthesizing specific magnesium carbonates like this compound. Both issues are rooted in the kinetic barriers associated with the dehydration of the Mg²⁺ ion.[3] Understanding the factors that overcome these barriers (e.g., microbial activity, organic molecules, specific fluid compositions) is key to solving both problems.
Q3: Can organic molecules or biological activity influence this compound formation?
A3: While not specifically documented for this compound, organic molecules and microbial activity are known to influence the precipitation of other magnesium carbonates. Some organic additives, like citrate, can affect the early stages of magnesium carbonate formation by altering the hydration of ions.[11][13] Similarly, microbial metabolic processes can alter the local pH and produce organic compounds that may favor or inhibit the nucleation of certain mineral phases. Given that this compound forms in a natural environment, it is plausible that organic or biological factors could play a role in its nucleation and growth.
Q4: What is the role of ionic strength in the precipitation of magnesium carbonates?
A4: Ionic strength can influence mineral precipitation by affecting the activity coefficients of the dissolved ions, which in turn impacts the saturation state of the solution. While its specific role in this compound formation is not well-studied, research on calcium carbonates has shown that ionic strength can play a considerable role in polymorph selection.[14] It is reasonable to assume that in saline solutions, the ionic strength would be an important parameter to consider and control in both modeling and experimental studies of this compound.
Q5: At what temperature does nesquehonite transform into other magnesium carbonates?
A5: Nesquehonite is known to transform into less hydrated forms upon heating. For example, it can convert to hydromagnesite [Mg₅(CO₃)₄(OH)₂·4H₂O] in an aqueous medium at temperatures between 52°C and 65°C.[15] The transformation to magnesite generally requires higher temperatures, for example, the transformation of hydromagnesite to magnesite has been observed at 120°C.[8] The specific transformation pathway and the resulting product depend on factors like temperature, heating rate, and the presence of water or humidity.
References
- 1. researchgate.net [researchgate.net]
- 2. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. water.usgs.gov [water.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. handbookofmineralogy.org [handbookofmineralogy.org]
- 8. researchgate.net [researchgate.net]
- 9. e-docs.geo-leo.de [e-docs.geo-leo.de]
- 10. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]
- 11. Additive impact on early-stage magnesium carbonate mineralisation | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 12. The Kinetics of Magnesium Carbonate Crystallization for Traditional Salt Production Wastewater Recovery | Scientific.Net [scientific.net]
- 13. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 14. arxiv.org [arxiv.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Barringtonite vs. Nesquehonite: A Comparative Analysis for Researchers
In the realm of hydrated magnesium carbonates, barringtonite (MgCO₃·2H₂O) and nesquehonite (MgCO₃·3H₂O) represent two structurally similar yet distinct mineral phases. Their conditions of formation, stability, and physical properties are of significant interest to researchers in geochemistry, materials science, and carbon sequestration. This guide provides a comprehensive comparison of these two minerals, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
A side-by-side comparison of the key physical and crystallographic properties of this compound and nesquehonite is presented in the table below, facilitating a clear understanding of their fundamental differences.
| Property | This compound | Nesquehonite |
| Chemical Formula | MgCO₃·2H₂O | MgCO₃·3H₂O |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 or P1̄[1] | P2₁/n[2] |
| Unit Cell Parameters | a = 9.155 Å, b = 6.202 Å, c = 6.092 Åα = 94.00°, β = 95.53°, γ = 108.70°[1][3] | a = 7.705 Å, b = 5.367 Å, c = 12.121 Åβ = 90.45°[2][4] |
| Calculated Density | 2.825 g/cm³[3] | 1.856 g/cm³[4] |
| Measured Density | 2.83 g/cm³[1] | 1.824 - 1.854 g/cm³[4] |
| Color | Colorless[1] | Colorless to white[4] |
| Lustre | Vitreous | Vitreous, Greasy[4] |
| Hardness (Mohs) | Not Determined | 2.5[4] |
| Cleavage | Good on {100}, {010}; probable on {001}[5] | Perfect on {101}; good on {010}[4] |
| Optical Class | Biaxial (+)[1] | Biaxial (-) |
| Refractive Indices | α = 1.458, β = 1.473, γ = 1.501[1][3] | α = 1.412, β = 1.501, γ = 1.526 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and nesquehonite are crucial for reproducible research. The following protocols are based on established experimental procedures.
Synthesis of Nesquehonite
Nesquehonite can be readily synthesized in a laboratory setting. A common method involves the reaction of a magnesium salt with a carbonate source in an aqueous solution.
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)[6]
-
CO₂ gas source[7]
Procedure:
-
Prepare a saturated solution of magnesium chloride in deionized water.[6]
-
Separately, prepare a solution of sodium carbonate.
-
Slowly add the sodium carbonate solution to the magnesium chloride solution while stirring continuously at ambient temperature (around 25 °C).[4]
-
Alternatively, bubble CO₂ gas through the magnesium chloride solution. The reaction is rapid, with carbonate precipitation occurring within minutes.[7]
-
Monitor and maintain the pH of the solution at approximately 9.3 by adding ammonia solution as needed.[4][6]
-
Allow the precipitate to age in the solution for a set period (e.g., 24 hours) to ensure complete crystallization.
-
Collect the white precipitate by vacuum filtration and wash with deionized water to remove any soluble byproducts.[6]
-
Dry the collected nesquehonite crystals at a low temperature (e.g., 40 °C) to prevent dehydration.
Formation of this compound
This compound is primarily found in nature and its laboratory synthesis is not as commonly documented as that of nesquehonite. It typically forms under specific natural conditions.
Natural Formation Conditions: this compound is known to form from the leaching of magnesium from olivine (B12688019) basalt by cold meteoric water, often under waterfalls.[1][3][8] The temperature of the water is a critical factor, with formation occurring at around 5°C.[3] It is often found in association with nesquehonite.[1][3][8]
Characterization Techniques
X-Ray Diffraction (XRD): XRD is a fundamental technique for identifying the crystal structure of this compound and nesquehonite.
-
A small amount of the powdered sample is mounted on a sample holder.
-
The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).
-
The diffraction pattern is recorded over a range of 2θ angles.
-
The resulting diffractogram, with its characteristic peaks, is compared to standard diffraction patterns in databases (e.g., ICDD) for phase identification.[1]
Thermal Analysis (TGA/DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of the hydrated carbonates.
-
A small, precisely weighed sample is placed in a crucible within the TGA/DTA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).[1]
-
TGA measures the change in mass as a function of temperature, revealing dehydration and decarbonation steps.
-
DTA measures the temperature difference between the sample and a reference material, indicating endothermic or exothermic transitions.
Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of the molecules and can be used to distinguish between different hydrated magnesium carbonate phases.
-
A small amount of the sample is placed on a microscope slide.
-
A laser is focused on the sample, and the scattered light is collected.
-
The Raman spectrum is recorded, showing characteristic peaks corresponding to the vibrational modes of the carbonate and water molecules.[2]
Visualizing Formation and Transformation Pathways
The formation and transformation of hydrated magnesium carbonates are influenced by factors such as temperature, pH, and the partial pressure of CO₂. The following diagrams illustrate these relationships.
Caption: Formation pathways of this compound and nesquehonite.
The diagram above illustrates the typical formation conditions for this compound and nesquehonite from aqueous magnesium and carbonate ions. Nesquehonite is the kinetically favored phase at ambient temperatures, while this compound formation is associated with colder conditions. With increasing temperature, particularly in an aqueous environment, nesquehonite can transform into the more stable hydromagnesite.
Caption: Thermal decomposition pathway of nesquehonite.
This workflow outlines the stepwise thermal decomposition of nesquehonite. Initial heating leads to the loss of water molecules, potentially forming an intermediate phase structurally similar to this compound, followed by further dehydration to an amorphous magnesium carbonate. At higher temperatures, this amorphous phase crystallizes to magnesite with the release of carbon dioxide. The exact temperatures for these transitions can vary depending on experimental conditions such as heating rate and atmosphere.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. rruff.net [rruff.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. handbookofmineralogy.org [handbookofmineralogy.org]
Differentiating Barringtonite from other Hydrated Magnesium Carbonates: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals working with magnesium-based compounds, accurate identification of hydrated magnesium carbonates is crucial. These minerals, while sharing a common cation, exhibit distinct physicochemical properties that can impact their suitability for various applications. This guide provides a comprehensive comparison of barringtonite and other common hydrated magnesium carbonates, including nesquehonite, lansfordite, artinite, dypingite, and hydromagnesite, with a focus on key analytical techniques for their differentiation.
This guide summarizes quantitative data from various analytical methods, details the experimental protocols for these techniques, and provides a logical workflow for the identification of these minerals.
Key Differentiating Properties of Hydrated Magnesium Carbonates
The primary methods for distinguishing between this compound and its counterparts rely on a combination of X-ray diffraction (XRD), thermal analysis (TGA/DTA), and vibrational spectroscopy (Infrared and Raman). Each technique provides unique insights into the crystal structure, thermal stability, and molecular vibrations of these minerals.
Comparative Data Summary
The following table summarizes the key physicochemical and analytical data for the differentiation of this compound from other common hydrated magnesium carbonates.
| Property | This compound | Nesquehonite | Lansfordite | Artinite | Dypingite | Hydromagnesite |
| Chemical Formula | MgCO₃·2H₂O[1][2] | MgCO₃·3H₂O[1] | MgCO₃·5H₂O[1] | Mg₂(CO₃)(OH)₂·3H₂O | Mg₅(CO₃)₄(OH)₂·5H₂O | Mg₅(CO₃)₄(OH)₂·4H₂O[3] |
| Crystal System | Triclinic[2] | Monoclinic | Monoclinic[1] | Monoclinic | Monoclinic | Monoclinic[3] |
| Space Group | P1 or P1̅[4] | P2₁/n | P2₁/c[1] | C2/m or C2 | P2₁ | P2₁/c[3] |
| Unit Cell Parameters | a=9.156Å, b=6.202Å, c=6.092Åα=94°, β=95.5°, γ=108.7°[5] | a=12.118Å, b=5.365Å, c=7.693Åβ=90.42° | a=12.476Å, b=7.626Å, c=7.346Åβ=101.76°[1] | a=16.56Å, b=3.15Å, c=6.23Åβ=101.1° | a=10.01Å, b=17.7Å, c=8.8Åβ=93.7° | a=10.11Å, b=8.94Å, c=8.38Åβ=114.58°[3] |
| Thermal Analysis (TGA/DTA) | Data not readily available in literature. | Dehydration in steps up to ~350°C, followed by decarbonation.[1] | Unstable at room temperature, readily converts to nesquehonite.[1] | Dehydroxylation and dehydration followed by decarbonation. | Dehydration followed by dehydroxylation and decarbonation, with a characteristic exothermic peak around 520°C.[6] | Stepwise dehydration and dehydroxylation up to ~400°C, followed by decarbonation with a characteristic exothermic peak.[3] |
| Key IR Peaks (cm⁻¹) | - | ~3450, ~3250 (O-H stretch)~1515, ~1470, ~1415 (CO₃ asym stretch)~1095 (CO₃ sym stretch)~850 (CO₃ out-of-plane bend)[7] | ~3500-3000 (broad O-H stretch)~1450 (broad CO₃ asym stretch)~1090 (CO₃ sym stretch)~850 (CO₃ out-of-plane bend) | ~3650 (OH stretch)~3450, ~3280 (H₂O stretch)~1590 (H₂O bend)~1430, ~1370 (CO₃ asym stretch)~1092 (CO₃ sym stretch) | ~3600 (OH stretch)~3400 (broad H₂O stretch)~1510, ~1450 (CO₃ asym stretch)~1120 (CO₃ sym stretch)~852, ~802 (CO₃ out-of-plane bend)[8] | ~3645 (OH stretch)~3440 (H₂O stretch)~1510, ~1425 (CO₃ asym stretch)~1115 (CO₃ sym stretch)~885, ~850, ~795 (CO₃ out-of-plane bend) |
| Key Raman Peaks (cm⁻¹) | ~1094-1095 (CO₃ sym stretch)[9] | ~1098 (CO₃ sym stretch)~3450, ~3250 (O-H stretch) | ~1090 (CO₃ sym stretch) | ~1092 (CO₃ sym stretch)~3593 (Mg-OH stretch)[8] | ~1120 (CO₃ sym stretch)~3600 (Mg-OH stretch)[8] | ~1121 (CO₃ sym stretch)~3648 (OH stretch) |
Experimental Protocols
Standardized experimental protocols are essential for obtaining reliable and comparable data. The following are generalized methodologies for the key analytical techniques.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases and determine unit cell parameters.
Methodology:
-
Sample Preparation: The mineral sample is finely ground to a homogenous powder (typically <10 µm) to ensure random orientation of the crystallites. The powder is then packed into a sample holder, ensuring a flat, smooth surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu Kα) X-ray source is commonly used.
-
Data Collection: The sample is irradiated with X-rays over a defined 2θ range (e. g. , 5-70°) with a specific step size and counting time.
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions (2θ) and intensities. These are then compared to a database of known mineral diffraction patterns (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) for phase identification. Unit cell parameters can be refined from the indexed diffraction pattern using appropriate software.
Thermal Analysis (TGA/DTA)
Objective: To investigate the thermal stability and decomposition pathways of the hydrated minerals.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the powdered mineral (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) is used.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air). The TGA measures the change in mass as a function of temperature, while the DTA/DSC measures the temperature difference between the sample and a reference or the heat flow to the sample, respectively.
-
Data Analysis: The TGA curve reveals the temperatures at which water and carbon dioxide are lost, and the corresponding mass loss percentages can be used to infer the stoichiometry of the decomposition reactions. The DTA/DSC curve indicates whether these processes are endothermic or exothermic.
Vibrational Spectroscopy (FTIR and Raman)
Objective: To identify functional groups (carbonate, hydroxyl, water) and probe the molecular structure.
Methodology (FTIR):
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the powdered sample is pressed directly onto the ATR crystal. For transmission FTIR, the sample is typically mixed with potassium bromide (KBr) and pressed into a transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Collection: The sample is scanned with infrared radiation over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the functional groups present. The positions, shapes, and relative intensities of these bands are characteristic of each mineral.
Methodology (Raman):
-
Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.
-
Instrumentation: A Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm) is used.
-
Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.
-
Data Analysis: The Raman spectrum shows peaks corresponding to the vibrational modes of the molecule. The peak positions are characteristic of the mineral's structure and composition.
Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound from other hydrated magnesium carbonates using the analytical techniques described above.
Caption: A logical workflow for the differentiation of hydrated magnesium carbonates.
Conclusion
The accurate identification of this compound and other hydrated magnesium carbonates is achievable through a multi-technique approach. X-ray diffraction provides fundamental crystallographic information, with this compound being distinguishable by its triclinic crystal system. Thermal analysis is a powerful tool for differentiating the other monoclinic minerals based on their unique decomposition profiles, particularly the presence or absence of exothermic events. Finally, vibrational spectroscopy offers a confirmatory method by probing the specific molecular vibrations of carbonate, hydroxyl, and water groups within each mineral structure. For definitive identification, a combination of these techniques is always recommended.
References
- 1. Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rruff.net [rruff.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. This compound Mineral Data [webmineral.com]
- 6. mindat.org [mindat.org]
- 7. rruff.net [rruff.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. cris.brighton.ac.uk [cris.brighton.ac.uk]
A Comparative Guide to the Thermal Decomposition of Barringtonite and Nesquehonite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal decomposition pathways of two hydrated magnesium carbonates: barringtonite (MgCO₃·2H₂O) and nesquehonite (MgCO₃·3H₂O). Understanding the thermal behavior of these compounds is critical for their application in various fields, including carbon capture, materials science, and pharmaceutical manufacturing. This document summarizes key experimental data, outlines the methodologies used for thermal analysis, and presents visual diagrams to elucidate the decomposition processes.
Data Presentation: Quantitative Thermal Analysis
The thermal decomposition of nesquehonite has been extensively studied, revealing a multi-stage process of dehydration followed by decarbonation. In contrast, specific experimental data for the thermal decomposition of pure this compound is less documented in the literature. The data for this compound presented below is largely inferred from the decomposition of nesquehonite to a dihydrate intermediate and general principles of thermal analysis of hydrated salts.
| Parameter | Nesquehonite (MgCO₃·3H₂O) | This compound (MgCO₃·2H₂O) (Inferred) |
| Initial Decomposition Temperature | ~52°C - 55°C[1] | Estimated ~55°C - 135°C |
| Dehydration Stages | Multiple stages between ~55°C and 350°C[1] | A single primary stage is expected |
| Intermediate Products | Ill-crystallized MgCO₃·2H₂O ("phase X"), amorphous MgCO₃[2] | Amorphous MgCO₃ |
| Decarbonation Temperature Range | ~350°C - 530°C[1] | Expected to be similar to nesquehonite, ~350°C - 530°C |
| Final Decomposition Product | Magnesium Oxide (MgO) | Magnesium Oxide (MgO) |
| Total Weight Loss | ~70.8%[1] | Theoretical ~59.8% |
Experimental Protocols
The data for the thermal decomposition of these magnesium carbonates are primarily obtained through thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
A small, precisely weighed sample of the magnesium carbonate (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative side reactions.
-
The mass of the sample is continuously monitored and recorded as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss against temperature, allowing for the identification of decomposition stages and the quantification of volatile components like water and carbon dioxide.
Differential Thermal Analysis (DTA)
Objective: To measure the difference in temperature between a sample and an inert reference material as a function of temperature.
Methodology:
-
A sample of the magnesium carbonate and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles within the DTA instrument.
-
Both crucibles are heated at a constant rate under a controlled atmosphere.
-
The temperature difference between the sample and the reference is continuously measured.
-
Endothermic or exothermic events, such as dehydration and decarbonation, cause a temperature difference, which is recorded as a peak on the DTA curve. Endothermic peaks indicate heat absorption, while exothermic peaks indicate heat release.
Mandatory Visualization: Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the distinct thermal decomposition pathways of nesquehonite and the inferred pathway for this compound.
Caption: Comparative thermal decomposition pathways of nesquehonite and inferred pathway for this compound.
Logical Relationship of Decomposition Stages
The following diagram illustrates the logical flow and relationship between the different stages of thermal decomposition for hydrated magnesium carbonates.
References
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Barringtonite and Lansfordite
A comparative analysis of the hydrated magnesium carbonates, Barringtonite (MgCO₃·2H₂O) and Lansfordite (MgCO₃·5H₂O), reveals distinct spectroscopic signatures rooted in their differing degrees of hydration and crystal structures. While Lansfordite has been more extensively characterized, the spectral properties of the rarer this compound remain comparatively elusive. This guide synthesizes the available spectroscopic data, providing a framework for researchers in mineralogy, materials science, and drug development to distinguish and understand these two minerals.
This compound, a triclinic mineral, and Lansfordite, a monoclinic mineral, are both hydrated forms of magnesium carbonate, differing in their water content. This fundamental difference in their chemical composition and crystal lattice imparts unique vibrational properties that can be probed by spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these differences is crucial for accurate identification and for elucidating the role of water molecules in the mineral matrix.
Physicochemical and Crystallographic Properties
A summary of the key physicochemical and crystallographic properties of this compound and Lansfordite is presented in Table 1. These properties form the basis for interpreting their spectroscopic differences.
| Property | This compound | Lansfordite |
| Chemical Formula | MgCO₃·2H₂O | MgCO₃·5H₂O |
| Crystal System | Triclinic[1][2] | Monoclinic |
| Space Group | P1 or P1̅[2] | P2₁/c |
| Cell Dimensions | a = 9.155 Å, b = 6.202 Å, c = 6.092 Åα = 94.00°, β = 95.53°, γ = 108.70°[1] | a = 7.3458 Å, b = 7.6232 Å, c = 12.4737 Åβ = 101.722° |
| Calculated Density | 2.825 g/cm³[1][3] | 1.7 g/cm³ |
Spectroscopic Comparison
The primary spectroscopic distinction between this compound and Lansfordite arises from the vibrational modes of the carbonate ion (CO₃²⁻) and the water molecules within their respective crystal structures.
Vibrational Spectroscopy (IR and Raman)
Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The carbonate ion exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄). The water molecules exhibit stretching and bending modes. The positions and splitting of these bands in the spectra provide information about the local chemical environment and symmetry.
Lansfordite (MgCO₃·5H₂O): The vibrational spectra of Lansfordite have been reported in the literature.[4] A study by Coleyshaw et al. (2003) provides key insights into its infrared and Raman spectra.
This compound (MgCO₃·2H₂O): Spectroscopic data for this compound is notably scarce. While some studies have detected its presence alongside other magnesium carbonates, a complete, published Raman spectrum is reportedly unavailable.[5][6] However, a Raman active ν₁ mode for this compound has been suggested to be around 1094-1095 cm⁻¹.[5][6]
A comparative (and partially inferred) summary of the key vibrational bands is presented in Table 2.
| Vibrational Mode | Lansfordite (cm⁻¹) | This compound (cm⁻¹) | Spectroscopic Method |
| ν₁ (CO₃²⁻ symmetric stretch) | ~1090 | ~1094-1095[5][6] | Raman |
| Water and Hydroxyl Stretches | Broad bands in the 2800-3600 region | Expected in a similar region | IR, Raman |
| ν₃ (CO₃²⁻ asymmetric stretch) | Multiple bands ~1400-1500 | Expected in a similar region | IR |
| ν₄ (CO₃²⁻ in-plane bend) | ~700-750 | Expected in a similar region | IR, Raman |
| ν₂ (CO₃²⁻ out-of-plane bend) | ~850 | Expected in a similar region | IR |
Note: The data for this compound is limited and primarily based on inference and limited experimental observation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic analysis of minerals like this compound and Lansfordite.
Infrared (FTIR) Spectroscopy
Sample Preparation:
-
The mineral sample is finely ground to a particle size of less than 2.5 μm using a mortar and pestle or a puck mill with a suitable solvent like absolute ethanol (B145695) to prevent dehydration.[8]
-
For transmission measurements, a small amount of the powdered sample (typically 1-2 mg) is intimately mixed with about 200-300 mg of dry potassium bromide (KBr).
-
The mixture is then pressed into a transparent pellet using a hydraulic press.[9]
-
Alternatively, for Attenuated Total Reflectance (ATR) measurements, the powder is placed directly onto the ATR crystal.[10]
Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[8][10]
-
The spectrum is typically recorded in the mid-infrared range (4000 to 400 cm⁻¹).[8][11]
-
A background spectrum (of a blank KBr pellet or the empty ATR crystal) is recorded and subtracted from the sample spectrum.
-
Multiple scans (e.g., 16 to 128) are co-added to improve the signal-to-noise ratio, with a typical resolution of 4 cm⁻¹.[9][12]
Raman Spectroscopy
Sample Preparation:
-
For macro-Raman spectroscopy, a small amount of the powdered mineral is placed on a microscope slide.
-
For micro-Raman spectroscopy, a single crystal or a polished section of the mineral can be used.[13] Sample preparation is generally minimal and non-destructive.
Data Acquisition:
-
A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.[13][14][15]
-
The laser is focused onto the sample through a microscope objective.
-
The scattered light is collected and passed through a filter to remove the Rayleigh scattered light.[16][17]
-
The Raman scattered light is then dispersed by a grating and detected by a CCD camera.[14][16]
-
Spectra are typically collected over a specific wavenumber range (e.g., 100 to 4000 cm⁻¹) with appropriate acquisition times to achieve a good signal-to-noise ratio.[4][14]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
The mineral sample is finely powdered to ensure efficient and stable magic-angle spinning (MAS).[18]
-
The powdered sample is packed into a solid-state NMR rotor (e.g., 4 mm or 7 mm diameter).[19]
Data Acquisition:
-
The experiments are performed on a solid-state NMR spectrometer with a high magnetic field.[20]
-
For high-resolution spectra of solids, the Magic-Angle Spinning (MAS) technique is employed, where the rotor is spun at a high frequency (several kilohertz) at an angle of 54.74° with respect to the external magnetic field.[18]
-
For nuclei like ¹H and ¹³C, standard pulse sequences such as one-pulse excitation or cross-polarization (CP) MAS are used.
-
The chemical shifts are referenced to a standard compound (e.g., tetramethylsilane).
Visualizing the Relationships and Workflow
To better understand the context and processes involved in the study of these minerals, the following diagrams are provided.
Caption: Relationship between key hydrated magnesium carbonate minerals.
Caption: General experimental workflow for spectroscopic analysis of minerals.
References
- 1. rruff.net [rruff.net]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. rruff.net [rruff.net]
- 4. Vibrational spectra of the hydrated carbonate minerals ikaite, monohydrocalcite, lansfordite and nesquehonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 6. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 7. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 9. researchgate.net [researchgate.net]
- 10. science.smith.edu [science.smith.edu]
- 11. Quantitative Mineral Analysis by FTIR Spectroscopy, | The Infrared and Raman Discussion Group [irdg.org]
- 12. hou.usra.edu [hou.usra.edu]
- 13. Raman Spectroscopy Offers Advantages for Geologists and Mineralogists, Part 2 [thermofisher.com]
- 14. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 16. azomining.com [azomining.com]
- 17. Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 18. emory.edu [emory.edu]
- 19. A high-resolution natural abundance 33 S MAS NMR study of the cementitious mineral ettringite - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP04435F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Barringtonite's Crystal Structure: A Comparative Analysis of its Initial Determination
The crystal structure of barringtonite (MgCO₃·2H₂O), a hydrous magnesium carbonate, was first determined in 1965. This guide provides a comparative analysis of the original crystallographic data for this compound and contrasts it with the modern, fully refined crystal structure of the closely related mineral nesquehonite (MgCO₃·3H₂O). This comparison will highlight the evolution of crystallographic techniques and the level of detail expected in a modern crystal structure validation.
Comparison of Crystallographic Data
The initial determination of this compound's crystal structure provided fundamental unit cell parameters. However, a full refinement, including atomic coordinates and displacement parameters, has not been published. In contrast, the crystal structure of nesquehonite has been the subject of several modern studies, providing a complete and validated structural model. The table below summarizes the available data for both minerals.
| Parameter | This compound (Nashar, 1965)[1] | Nesquehonite (Giester et al., 2000)[2] |
| Formula | MgCO₃·2H₂O | MgCO₃·3H₂O |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 or P1̅ | P2₁/n |
| a (Å) | 9.155 | 7.701(1) |
| b (Å) | 6.202 | 5.365(1) |
| c (Å) | 6.092 | 12.126(2) |
| α (°) | 94.00 | 90 |
| β (°) | 95.53 | 90.41(1) |
| γ (°) | 108.70 | 90 |
| Volume (ų) | 315.8 | 501.0(1) |
| Z | 4 | 4 |
| R-factor | Not available | 0.032 |
Experimental Protocols: A Historical Perspective vs. Modern Refinement
The differences in the level of detail between the crystallographic data for this compound and nesquehonite are a direct result of the experimental techniques employed.
This compound: Initial Structure Determination (1965)
The original study on this compound was limited by the very small size of the available crystals. The experimental protocol involved:
-
Method: Ito's method, which is used to index powder diffraction patterns of materials with unknown unit cells.
-
Data Source: X-ray powder diffraction data.
-
Limitations: This method provides the unit cell parameters and crystal system but does not yield the atomic positions within the unit cell. Therefore, a detailed structural model, including bond lengths and angles, could not be determined, and a refinement R-factor could not be calculated.
Nesquehonite: Modern Single-Crystal Structure Refinement (2000)
The refinement of nesquehonite's crystal structure utilized modern single-crystal X-ray diffraction techniques, which provide a much more detailed and accurate picture of the atomic arrangement. The general workflow for such a refinement is as follows:
-
Data Collection: A suitable single crystal is selected and mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to determine the positions of the atoms within the unit cell.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit.
Workflow for Modern Crystal Structure Refinement
The following diagram illustrates the typical workflow for a modern crystal structure refinement, as would be required for a full validation of the this compound structure.
Caption: Workflow of a modern crystal structure determination and refinement process.
References
Comparative Stability of Barringtonite and Other Magnesium Carbonates: A Guide for Researchers
A comprehensive analysis of the thermodynamic stability and phase transformations of key magnesium carbonate minerals, providing essential data and experimental context for researchers in materials science and drug development.
Magnesium carbonates are a diverse group of minerals with significant implications for various scientific and industrial fields, including carbon sequestration, geological sciences, and pharmaceutical formulation. Understanding their relative stability is crucial for predicting their behavior under different environmental conditions and for controlling their formation and transformation in synthetic processes. This guide provides a comparative assessment of the stability of barringtonite (MgCO₃·2H₂O) alongside other important magnesium carbonates: magnesite (MgCO₃), nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), and hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O).
Thermodynamic Stability Comparison
The thermodynamic stability of a mineral is fundamentally indicated by its standard Gibbs free energy of formation (ΔfG°), with more negative values signifying greater stability. The standard enthalpy of formation (ΔfH°) and standard molar entropy (S°) also provide critical insights into the energetic and structural characteristics of these minerals. The following table summarizes the available thermodynamic data for the selected magnesium carbonates at standard conditions (298.15 K and 1 atm).
| Mineral | Chemical Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |
| Magnesite | MgCO₃ | -1111.69[1] | 65.84[1] | -1029.3[2] |
| This compound | MgCO₃·2H₂O | N/A | N/A | N/A |
| Nesquehonite | MgCO₃·3H₂O | -1977.26[3] | N/A | -1723.98[3] |
| Lansfordite | MgCO₃·5H₂O | N/A | N/A | N/A |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | -6514.88[3] | N/A | -5864.74[3] |
Note: "N/A" indicates that reliable experimental data was not found in the surveyed literature. The stability of this compound and lansfordite is less documented with precise thermodynamic values compared to magnesite, nesquehonite, and hydromagnesite.
From the available data, magnesite, the anhydrous form, is the most thermodynamically stable magnesium carbonate under standard conditions. The hydrated carbonates are metastable with respect to magnesite. The stability of the hydrated forms generally decreases with an increasing number of water molecules.
Phase Transformations and Stability Relationships
The stability of magnesium carbonates is highly dependent on environmental conditions, primarily temperature, pressure, and the partial pressure of carbon dioxide (pCO₂). The interconversion between these minerals represents a complex network of dehydration, hydration, and carbonation reactions.
dot
Figure 1. Simplified reaction pathways for the transformation of hydrated magnesium carbonates. Solid arrows indicate well-documented transformations, while the dashed arrow represents a plausible but less documented pathway.
Lansfordite is the least stable of the hydrated forms and readily transforms to nesquehonite at temperatures above 10°C.[2] Nesquehonite, in turn, is known to convert to hydromagnesite at temperatures exceeding 52°C.[3] The thermal decomposition of hydromagnesite is a multi-step process, beginning with the loss of water of crystallization around 220°C, followed by dehydroxylation and finally decarbonation at higher temperatures to form magnesite.[4] The transformation pathways can be influenced by factors such as humidity and the presence of seed crystals. While the direct dehydration of nesquehonite to this compound is stoichiometrically plausible, it is less commonly reported in the literature compared to the transformation to hydromagnesite.
Experimental Protocols
Precise determination of the stability and transformation pathways of magnesium carbonates relies on a variety of experimental techniques. Below are outlines of common methodologies employed in this field of research.
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)
Objective: To determine the temperatures of dehydration and decarbonation events and to quantify the associated enthalpy changes.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the magnesium carbonate mineral is placed in a crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in a TGA/DSC instrument.
-
The sample is heated at a controlled rate (e.g., 5-20 °C/min) under a specific atmosphere (e.g., inert gas like nitrogen or a reactive gas like CO₂).[5][6]
-
The TGA measures the change in mass as a function of temperature, indicating the loss of water and carbon dioxide.
-
The DSC measures the heat flow to or from the sample relative to a reference, allowing for the determination of the enthalpy of transitions (endothermic for decomposition).
-
The resulting data is plotted as a thermogram (mass vs. temperature) and a DSC curve (heat flow vs. temperature) to identify the temperatures and magnitudes of thermal events.[5][6]
High-Pressure and High-Temperature X-ray Diffraction (HP-HT XRD)
Objective: To investigate the crystal structure and phase transitions of magnesium carbonates under non-ambient conditions.
Methodology:
-
A small single crystal or powdered sample of the magnesium carbonate is loaded into a diamond anvil cell (DAC).
-
A pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture or silicone oil) is added to ensure hydrostatic or quasi-hydrostatic pressure.
-
A ruby chip is often included as a pressure calibrant.
-
The DAC is mounted on a synchrotron X-ray beamline.
-
The pressure is gradually increased, and X-ray diffraction patterns are collected at various pressure points.
-
For high-temperature experiments, the DAC can be equipped with a resistive heater.
-
The diffraction patterns are analyzed to determine the crystal structure and identify any phase transitions that occur as a function of pressure and temperature.
Synthesis of Hydrated Magnesium Carbonates
Objective: To produce pure phases of hydrated magnesium carbonates for experimental studies.
-
Prepare a saturated solution of magnesium bicarbonate by bubbling CO₂ gas through a suspension of magnesium oxide (MgO) in deionized water.
-
Filter the solution to remove any unreacted MgO.
-
Cool the filtrate to a low temperature (e.g., 0-5 °C).
-
Slowly degas the solution to allow for the crystallization of lansfordite. The addition of sodium bicarbonate can help regulate the crystallization process and favor the formation of lansfordite over nesquehonite.[5]
-
The resulting crystals are collected by filtration and can be characterized by techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).
Logical Relationships in Stability
The interplay between temperature and pCO₂ dictates which magnesium carbonate phase is most stable. The following diagram illustrates the general stability fields of these minerals.
dot
Figure 2. Conceptual diagram of the stability fields of magnesium carbonates as a function of temperature and partial pressure of CO₂.
At low temperatures, the more hydrated phases like lansfordite and nesquehonite are favored. As the temperature increases, these minerals dehydrate to form less hydrated or basic carbonates like hydromagnesite. At higher temperatures and pCO₂ levels, the anhydrous and most stable form, magnesite, becomes the dominant phase. This compound, with two water molecules, occupies an intermediate position in terms of hydration and its stability field is expected to lie between that of nesquehonite and magnesite, although its formation and transformation pathways are less extensively studied.
Conclusion
The stability of this compound and other magnesium carbonates is a critical area of study with wide-ranging applications. While magnesite is the thermodynamically favored phase, the hydrated forms play crucial roles as metastable intermediates in both natural and synthetic systems. This guide provides a foundational understanding of their comparative stability, highlighting the importance of thermodynamic data and experimental investigation. Further research, particularly in obtaining comprehensive thermodynamic data for this compound and lansfordite, will be essential for a more complete picture of the complex phase relationships within the Mg-carbonate system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lansfordite - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SYNTHESIS OF LANSFORDITE MgCO 3 ·5H 2 O AND ITS CRYSTAL STRUCTURE INVESTIGATION | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Analytical Techniques for the Characterization of Barringtonite
Introduction
Barringtonite (MgCO₃·2H₂O) is a hydrated magnesium carbonate mineral that requires accurate and reliable analytical methods for its identification and quantification. For researchers, scientists, and drug development professionals working with this mineral, selecting the appropriate analytical technique is crucial for quality control and research purposes. This guide provides a comparative overview of the principal analytical techniques used for the characterization of this compound, presenting supporting data and detailed experimental protocols to aid in methodological selection and application. Although direct cross-validation studies for this compound are not extensively documented, this guide synthesizes available data to offer a comparative perspective on the performance of each technique.
Quantitative Data Summary
The following table summarizes the key quantitative parameters obtained for this compound using various analytical techniques. This allows for a direct comparison of the types of data each method yields.
| Analytical Technique | Parameter | Reported Values for this compound | Reference |
| X-Ray Powder Diffraction (XRD) | d-spacing (Å) and relative intensity (I/I₀) | 8.682 (vs), 3.093 (vs), 2.936 (vs), 6.087 (s), 5.816 (s), 2.495 (s), 2.309 (s) | [Source from initial search] |
| Chemical Analysis | Elemental Composition (wt%) | MgO: 31.8 - 33.5, CO₂: 34.8 - 36.5, H₂O: 30.0 - 33.4 | [Source from initial search] |
| Optical Microscopy | Refractive Indices (n) | α = 1.458, β = 1.473, γ = 1.501 | [Source from initial search] |
| Raman Spectroscopy | Raman Shift (cm⁻¹) | A strong Raman peak is observed around 1094-1095 cm⁻¹ (ν₁ mode). | [Source from initial search] |
Experimental Protocols
Detailed methodologies are essential for the successful application of these analytical techniques. Below are representative protocols for the characterization of this compound.
X-Ray Powder Diffraction (XRD)
X-Ray Diffraction is a powerful non-destructive technique for the identification of crystalline materials like this compound. It provides information about the crystal structure and phase purity.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is finely ground to a homogenous powder using an agate mortar and pestle. The powder is then mounted onto a sample holder, ensuring a flat and level surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Acquisition: The sample is scanned over a 2θ range of 5° to 80° with a step size of 0.02° and a scan speed of 2°/minute.
-
Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (2θ) and their corresponding intensities. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). The obtained pattern is then compared with a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for mineral identification.
Quantitative Chemical Analysis
This method determines the elemental composition of this compound, which is crucial for confirming its chemical formula.
Methodology:
-
Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a suitable acid (e.g., dilute hydrochloric acid).
-
Magnesium (Mg) Determination (by Titration):
-
The sample solution is buffered to a pH of 10.
-
An appropriate indicator (e.g., Eriochrome Black T) is added.
-
The solution is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until a color change indicates the endpoint. The volume of EDTA used is proportional to the amount of magnesium in the sample.[1][2][3]
-
-
Carbonate (CO₃) Determination (by Gravimetric Analysis):
-
The sample is treated with an excess of a strong acid (e.g., HCl) to liberate carbon dioxide (CO₂).[2][3]
-
The evolved CO₂ is passed through a pre-weighed absorption tube containing a CO₂ absorbent (e.g., ascarite).
-
The increase in the weight of the absorption tube corresponds to the amount of CO₂ released from the carbonate.[2][3]
-
-
Water (H₂O) Determination (by Thermogravimetric Analysis - TGA):
-
A weighed sample of this compound is heated in a TGA instrument from room temperature to approximately 500°C at a constant heating rate (e.g., 10°C/min).
-
The weight loss observed corresponds to the loss of water molecules and subsequent decomposition of the carbonate.
-
Optical Microscopy
Optical microscopy is used to determine the optical properties of this compound, which are characteristic of the mineral.
Methodology:
-
Sample Preparation: A thin section of the rock containing this compound is prepared by mounting a rock chip on a glass slide and grinding it down to a standard thickness of 30 µm.[4]
-
Instrumentation: A petrographic microscope equipped with polarizers is used.
-
Analysis:
-
Observation in Plane-Polarized Light (PPL): The color, pleochroism (change in color with rotation), and relief (how much it stands out from the mounting medium) are observed. This compound is colorless.[4][5]
-
Observation in Cross-Polarized Light (XPL): The thin section is viewed between two crossed polarizers to observe interference colors, which are related to the mineral's birefringence.
-
Refractive Index Measurement: The refractive indices are determined using the immersion method, where the mineral grains are immersed in a series of calibrated refractive index oils. The Becke line test is used to compare the refractive index of the mineral to that of the oil.[6]
-
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, offering a structural fingerprint of the material.
Methodology:
-
Sample Preparation: A small amount of the this compound sample, either as a powder or a single crystal, is placed on a microscope slide. No further preparation is typically required.[7][8]
-
Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera) is used.[7][9]
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The instrument is calibrated using a standard material (e.g., silicon). Spectra are typically collected over a Raman shift range of 100 to 4000 cm⁻¹.
-
Data Analysis: The resulting Raman spectrum, which shows peaks corresponding to specific vibrational modes of the carbonate and water molecules in this compound, is compared with reference spectra from databases for identification.[7]
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of a sample suspected to be this compound, integrating the complementary nature of the discussed analytical techniques.
Caption: A logical workflow for the comprehensive analysis of this compound.
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.5 Quantitative Chemical Analysis – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 4. azomining.com [azomining.com]
- 5. 5 Optical Mineralogy – Mineralogy [opengeology.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
Isotopic Analysis: A Key to Validating Barringtonite Formation Conditions
For researchers, scientists, and drug development professionals, understanding the precise formation conditions of minerals is paramount. This guide provides a comparative framework for utilizing isotopic analysis to validate the formation pathways of barringtonite (MgCO₃·2H₂O), a hydrated magnesium carbonate. By comparing its isotopic signatures with those of similar minerals and theoretical expectations, researchers can gain crucial insights into its origin and stability.
This compound is a relatively rare mineral, often found in association with nesquehonite (MgCO₃·3H₂O).[1][2][3] It typically forms through the leaching of magnesium from olivine (B12688019) basalt by cold meteoric water.[1][2][3] Validating these specific low-temperature, water-involved formation conditions is essential for applications where the mineral's stability and purity are critical. Isotopic analysis of carbon (δ¹³C), oxygen (δ¹⁸O), and magnesium (δ²⁶Mg) serves as a powerful tool to achieve this validation.
Data Presentation: Comparative Isotopic Signatures
| Isotope System | This compound (Theoretical) | Nesquehonite (Experimental) | Significance of Isotopic Signature |
| δ¹³C (‰ VPDB) | Expected to be low, reflecting atmospheric or soil-derived CO₂ dissolved in meteoric water. | -6.5 to +0.4[4] | The carbon source is a key indicator of the formation environment. Low values point towards a meteoric water source, while higher values might suggest a different carbon reservoir. |
| δ¹⁸O (‰ VPDB) | Expected to be low, reflecting equilibrium with cold meteoric water. | -9.5 to -2.8[4] | The oxygen isotopic composition is strongly temperature-dependent and reflects the isotopic composition of the water from which the mineral precipitated. Low values are indicative of low-temperature formation. |
| δ²⁶Mg (‰ DSM3) | Expected to show a negative fractionation from the parent fluid, similar to other hydrated magnesium carbonates. | -1.54 to -1.16 (relative to fluid)[5] | Magnesium isotopes can trace the source of magnesium and the processes of mineral precipitation. Hydrated magnesium carbonates typically show a preference for lighter magnesium isotopes. |
Experimental Protocols
Accurate isotopic analysis is fundamental to validating the formation conditions of this compound. Below are detailed methodologies for the key isotopic systems.
Carbon (δ¹³C) and Oxygen (δ¹⁸O) Isotope Analysis
The standard method for determining the carbon and oxygen isotopic composition of carbonate minerals involves acid digestion followed by analysis of the evolved CO₂ gas using an isotope ratio mass spectrometer (IRMS).
Methodology:
-
Sample Preparation: this compound samples should be finely powdered to ensure complete reaction.[6][7] Organic matter, if present, should be removed to avoid contamination of the δ¹³C signature.[6]
-
Acid Digestion: The powdered sample is reacted with orthophosphoric acid (H₃PO₄) in a sealed vessel under vacuum.[8] For magnesium carbonates like this compound, the reaction may require elevated temperatures (e.g., 72°C) and extended reaction times to ensure complete liberation of CO₂.[9]
-
CO₂ Purification: The evolved CO₂ gas is cryogenically purified to remove water and other non-condensable gases.[6]
-
Mass Spectrometry: The purified CO₂ is introduced into a dual-inlet or continuous-flow isotope ratio mass spectrometer for the determination of ¹³C/¹²C and ¹⁸O/¹⁶O ratios.[6][7]
-
Calibration: Results are reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.[7]
Magnesium (δ²⁶Mg) Isotope Analysis
The analysis of magnesium isotopes in carbonates provides insights into the magnesium source and fractionation processes during mineral formation.
Methodology:
-
Sample Dissolution: The this compound sample is dissolved in a strong acid, typically hydrochloric acid (HCl).[10]
-
Chromatographic Separation: Magnesium is separated from other cations in the dissolved sample using ion-exchange chromatography.[10] This step is crucial to avoid isobaric interferences during mass spectrometry.
-
Mass Spectrometry: The purified magnesium solution is analyzed using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) to determine the ratios of ²⁵Mg/²⁴Mg and ²⁶Mg/²⁴Mg.
-
Calibration: Results are reported in delta (δ) notation in per mil (‰) relative to the DSM3 international standard.
Mandatory Visualization
Caption: Workflow for isotopic validation of this compound formation.
By following these protocols and comparing the resulting isotopic data with the expected signatures, researchers can confidently validate the formation conditions of this compound, ensuring its suitability for various scientific and industrial applications.
References
- 1. rruff.net [rruff.net]
- 2. rruff.net [rruff.net]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carbonate Analysis δ13C and δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]
- 7. ucalgary.ca [ucalgary.ca]
- 8. Improving the routine analysis of siderite for δ13C and δ18O in environmental change research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for Accurate and Precise Stable Isotope Analysis of Calcite, Dolomite, and Magnesite Using a Carbonate Device for Continuous Flow‐Isotope Ratio Mass Spectrometry (CF‐IRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cp.copernicus.org [cp.copernicus.org]
A Comparative Analysis of the Thermodynamic Properties of Magnesium Carbonate Hydrates
For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of different hydrated forms of magnesium carbonate is crucial for applications ranging from CO2 sequestration to pharmaceutical formulation. This guide provides a comparative analysis of the thermodynamic data for three key magnesium carbonate hydrates: nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), and artinite (Mg₂(CO₃)(OH)₂·3H₂O).
Thermodynamic Data Comparison
The stability and transformation of magnesium carbonate hydrates are governed by their thermodynamic properties. A summary of the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard molar entropy (S°) for nesquehonite, lansfordite, and artinite is presented below. These values are essential for predicting the spontaneity of reactions and the relative stability of these minerals under various conditions.
| Thermodynamic Property | Nesquehonite (MgCO₃·3H₂O) | Lansfordite (MgCO₃·5H₂O) | Artinite (Mg₂(CO₃)(OH)₂·3H₂O) |
| Standard Enthalpy of Formation (ΔH°f) | -1977.2 ± 0.5 kJ/mol | Not available | -2920.6 ± 0.7 kJ/mol[1][2] |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -1723.9 ± 0.5 kJ/mol | Not available | -2568.6 ± 0.8 kJ/mol[1][2] |
| Standard Molar Entropy (S°) | 178.7 J/mol·K | Not available | Not available |
Stability and Phase Transitions
The different levels of hydration and the presence of hydroxide (B78521) groups in these minerals lead to distinct stability fields.
-
Nesquehonite (MgCO₃·3H₂O) is a common hydrated magnesium carbonate.[4] Its stability is known to be influenced by temperature and water activity.
-
Lansfordite (MgCO₃·5H₂O) is a more hydrated form and is generally considered less stable than nesquehonite under ambient conditions.[5] It has been observed to effloresce and transform into nesquehonite at room temperature.[5]
-
Artinite (Mg₂(CO₃)(OH)₂·3H₂O) contains hydroxide groups in its structure and is often found in low-temperature hydrothermal environments.[6] It is considered a metastable phase.[7]
The interconversion between these hydrates is a critical aspect of their chemistry. The following diagram illustrates the potential transformation pathways.
Experimental Protocols
The thermodynamic data presented in this guide are primarily determined through two key experimental techniques: HCl solution calorimetry and thermogravimetric analysis (TGA).
HCl Solution Calorimetry
This method is used to determine the standard enthalpy of formation (ΔH°f) of the hydrated magnesium carbonates.
Experimental Workflow:
A precisely weighed sample of the magnesium carbonate hydrate is dissolved in a known excess of standardized hydrochloric acid within an isoperibol calorimeter. The heat of the dissolution reaction is determined by measuring the temperature change of the solution. By applying Hess's Law and using known thermodynamic data for the other species in the reaction, the standard enthalpy of formation of the hydrate can be calculated.[3]
Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability and decomposition pathways of the hydrated minerals.
Experimental Workflow:
A small, precisely weighed sample of the hydrate is heated at a controlled rate in a thermogravimetric analyzer. The instrument continuously measures the mass of the sample as the temperature increases. The resulting data, a thermogram, shows distinct steps of mass loss corresponding to the dehydration (loss of water molecules) and decarbonation (loss of carbon dioxide) events. This analysis provides critical information about the thermal stability and decomposition mechanism of each hydrate.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The enthalpies of formation of nesquehonite, MgCO3 * 3H2O, and hydromagnesite, 5MgO * 4CO2 * 5H2O [pubs.usgs.gov]
- 4. Nesquehonite - Wikipedia [en.wikipedia.org]
- 5. Lansfordite - Wikipedia [en.wikipedia.org]
- 6. Artinite - Wikipedia [en.wikipedia.org]
- 7. Location of Artinite (Mg 2 CO 3 (OH) 2 ·3H 2 O) within the MgO–CO 2 –H 2 O system using ab initio thermodynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00518F [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Barringtonite in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe and compliant disposal of Barringtonite (MgCO₃·2H₂O) from a laboratory setting. Adherence to these procedures is essential for maintaining a safe working environment and ensuring environmental responsibility.
Immediate Safety and Hazard Information
This compound, a hydrated magnesium carbonate, is generally considered non-hazardous. However, as with any chemical, appropriate safety measures should be observed during handling and disposal.
1.1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses or goggles: To protect from potential dust particles.
-
Gloves: Nitrile or latex gloves are recommended to prevent skin contact.
-
Laboratory coat: To protect clothing.
1.2. First Aid Measures
In the event of accidental exposure, follow these first-aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1] |
| Skin Contact | Wash the affected area with soap and water.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if large quantities are ingested.[2] |
Logistical Plan for this compound Disposal
Proper segregation and collection of this compound waste are crucial for efficient and compliant disposal.
2.1. Waste Collection
-
Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: The label should include the chemical name ("this compound" or "Hydrated Magnesium Carbonate"), the date, and a statement that it is non-hazardous waste.
-
Segregation: Do not mix this compound waste with hazardous chemical waste streams.[3][4] Keeping waste streams separate is a fundamental principle of chemical waste management.[5]
2.2. Storage
-
Location: Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong acids.[1]
-
Container Integrity: Ensure the container is kept tightly closed to prevent spills or the release of dust.[1][2]
Disposal Plan and Procedures
The appropriate disposal method for this compound depends on its purity and whether it has been contaminated with other hazardous substances.
3.1. Uncontaminated this compound
Uncontaminated this compound is not classified as a hazardous waste.[6]
Method 1: Solid Waste Disposal (Trash)
This is the recommended method for disposing of uncontaminated, solid this compound.
-
Procedure:
-
Ensure the this compound is in a sealed, clearly labeled container.
-
Place the sealed container in the regular laboratory solid waste stream.
-
Method 2: Drain Disposal (for small quantities of aqueous solutions)
For very small amounts of dilute, uncontaminated this compound solutions, drain disposal may be permissible, subject to local regulations.
-
Procedure:
-
Confirm that the solution is free of any hazardous contaminants.
-
Slowly pour the dilute solution down the drain with a copious amount of running water (at least a 100-fold excess of water).[7]
-
This helps to ensure the material is well-diluted and does not accumulate in the plumbing.
-
3.2. Contaminated this compound
If this compound is mixed with or has come into contact with hazardous chemicals, it must be treated as hazardous waste.
-
Procedure:
-
Collect the contaminated this compound in a designated hazardous waste container.
-
Label the container with the names of all chemical constituents, including this compound and the contaminants.
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.[8]
-
Experimental Protocol: Waste Characterization
In cases where the contamination status of this compound is unknown, a simple characterization can help determine the appropriate disposal route.
Objective: To determine if the this compound waste is contaminated with hazardous materials.
Materials:
-
Sample of this compound waste
-
Appropriate analytical instrumentation (e.g., pH meter, Gas Chromatography-Mass Spectrometry (GC-MS), Inductively Coupled Plasma (ICP) analysis)
-
Personal Protective Equipment (PPE)
Methodology:
-
Visual Inspection: Examine the waste for any unusual color, odor, or the presence of foreign materials.
-
pH Test: If the waste is in solution, measure the pH. A pH that is highly acidic (≤2) or basic (≥12.5) indicates corrosive characteristics, and the waste should be handled as hazardous.
-
Review of Use: Carefully review the experimental procedures in which the this compound was used to identify any potential cross-contamination with hazardous substances.
-
Analytical Testing: If there is a suspicion of contamination with specific hazardous materials (e.g., heavy metals, organic solvents), perform the appropriate analytical tests to confirm their presence and concentration.
Disposal Workflow Diagram
Caption: this compound Disposal Decision Workflow.
References
- 1. fishersci.ca [fishersci.ca]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 6. gamblincolors.com [gamblincolors.com]
- 7. bsu.edu [bsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling Barringtonite
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Barringtonite (MgCO₃·2H₂O). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Understanding this compound
This compound is a hydrous magnesium carbonate mineral.[1][2][3] While specific toxicity data for this compound is limited, its chemical similarity to magnesium carbonate allows for the adoption of established safety protocols for that compound. It is a colorless, transparent mineral that can appear as fibrous, nodular, or radial crystals.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, particularly in powdered form, to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1-compliant | Protects against dust particles and potential splashes.[5][6] |
| Face Shield | Recommended when handling large quantities | Provides an additional layer of protection for the entire face.[6][7] | |
| Hand Protection | Nitrile or Latex Gloves | Chemically resistant, disposable | Prevents skin contact and absorption.[5][7][8] |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from contamination.[9] |
| Chemical Resistant Apron | Recommended for large quantities or splash risk | Provides an additional barrier against spills.[9] | |
| Respiratory Protection | N95 or P1 Particulate Respirator | NIOSH-approved | Necessary when dust is generated to prevent inhalation.[5][8][9] |
Handling and Operational Plan
A systematic approach to handling this compound is critical to maintaining a safe workspace.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the workspace by ensuring it is clean and uncluttered. If there is a risk of dust generation, perform all work within a certified chemical fume hood.[10]
-
-
Handling:
-
Decontamination and Cleanup:
-
After handling, decontaminate all surfaces and equipment with appropriate cleaning agents.
-
For spills, carefully sweep or vacuum the solid material into a designated waste container.[10] Avoid dry sweeping which can generate dust.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Segregation and disposal workflow for this compound waste.
Disposal Protocol:
-
Waste Collection:
-
Collect all unused this compound and materials contaminated with it (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed, and chemically compatible waste container.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Disposal:
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Spill: For small spills, use appropriate tools to place the spilled solid in a convenient waste disposal container.[10] For large spills, evacuate the area and contact your institution's environmental health and safety department.[7]
References
- 1. This compound | CH4MgO5 | CID 23617042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. ams.usda.gov [ams.usda.gov]
- 4. azomining.com [azomining.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. aksci.com [aksci.com]
- 7. singingrock.com [singingrock.com]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
